molecular formula C10H11NO3 B158541 3,4,5-Trimethoxybenzonitrile CAS No. 1885-35-4

3,4,5-Trimethoxybenzonitrile

Cat. No.: B158541
CAS No.: 1885-35-4
M. Wt: 193.2 g/mol
InChI Key: OSBQUSPVORCDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxybenzonitrile is a valuable chemical building block in medicinal chemistry and drug discovery, particularly in the development of novel anticancer therapeutics. Its core research value lies in its role as a key precursor for the synthesis of colchicine-binding site inhibitors (CBSIs), which are a promising class of microtubule-targeting agents . The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore that is strategically incorporated into complex molecules designed to disrupt tubulin polymerization, thereby inhibiting cell division in cancer cells . Recent research has leveraged this compound in a fragment-based drug discovery (FBDD) strategy to create potent 1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives. These synthetic compounds have demonstrated significant antiproliferative activity against a range of cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma, by effectively inhibiting tubulin polymerization and inducing G2/M cell-cycle arrest and apoptosis . The nitrile group enhances the molecule's utility in synthesis and its potential for forming hydrogen bonds in biological systems, making it a versatile intermediate for constructing diverse heterocyclic scaffolds for pharmacological evaluation . This product is intended for use in scientific research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBQUSPVORCDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172203
Record name Benzonitrile, 3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1885-35-4
Record name 3,4,5-Trimethoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1885-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethoxybenzenecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1885-35-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trimethoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,5-TRIMETHOXYBENZENECARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM6MN5DJ9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trimethoxybenzonitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzonitrile, a polysubstituted aromatic nitrile, is a key intermediate in the synthesis of a wide array of organic molecules, most notably in the pharmaceutical industry. Its unique structure, featuring a nitrile group and a trimethoxyphenyl moiety, makes it a versatile building block for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to beige crystalline powder at room temperature.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as methanol.[2][3] The key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁NO₃[4]
Molecular Weight 193.20 g/mol [4][5]
CAS Number 1885-35-4[4][5]
Appearance White to beige crystalline powder[1]
Melting Point 91-94 °C[5][6]
Boiling Point 180-185 °C at 10 mmHg[5][6]
Solubility Sparingly soluble in water, soluble in methanol.[2][3]
InChI Key OSBQUSPVORCDCU-UHFFFAOYSA-N[4]
SMILES COC1=CC(=CC(=C1OC)OC)C#N[4]

Molecular Structure

The structure of this compound consists of a benzene ring substituted with a nitrile (-C≡N) group and three methoxy (-OCH₃) groups at positions 3, 4, and 5. The electron-donating nature of the methoxy groups and the electron-withdrawing nature of the nitrile group influence the reactivity of the aromatic ring and the nitrile functionality.

As of the latest literature review, specific crystallographic data for this compound, such as a CCDC deposition number, has not been reported. However, analysis of structurally similar substituted benzonitriles can provide insights into the expected bond lengths, bond angles, and crystal packing of this molecule.[2]

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound.

Spectroscopy Key Features
¹H NMR Signals corresponding to the aromatic protons and the protons of the three methoxy groups.
¹³C NMR Resonances for the carbon atoms of the benzene ring, the nitrile group, and the methoxy groups.
Infrared (IR) Characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Bands for C-O stretching of the methoxy groups and C-H stretching of the aromatic ring and methyl groups are also prominent.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthetic route to this compound starts from the readily available natural product, gallic acid. The synthesis involves two key steps: the methylation of gallic acid to form 3,4,5-trimethoxybenzoic acid, followed by the conversion of the carboxylic acid to the amide and subsequent dehydration to the nitrile.

Step 1: Synthesis of 3,4,5-Trimethoxybenzoic Acid from Gallic Acid

  • Methodology: Gallic acid is methylated using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base.[7][8]

  • Detailed Protocol:

    • To a stirred solution of gallic acid in an appropriate solvent (e.g., water or an alcohol), add a base (e.g., sodium hydroxide).

    • Slowly add dimethyl sulfate to the reaction mixture while maintaining the temperature below 30-35°C.

    • After the addition is complete, heat the mixture to reflux for several hours to ensure complete methylation.

    • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the 3,4,5-trimethoxybenzoic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound from 3,4,5-Trimethoxybenzoic Acid (via the amide)

This conversion can be achieved in a two-step sequence involving the formation of the corresponding amide followed by dehydration.

  • 2a. Amide Formation:

    • Convert 3,4,5-trimethoxybenzoic acid to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

    • React the resulting acid chloride with aqueous ammonia or another ammonia source to form 3,4,5-trimethoxybenzamide.

  • 2b. Dehydration of the Amide:

    • Methodology: Primary amides can be dehydrated to nitriles using various dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃).[4][7][8]

    • General Protocol (using Phosphorus Pentoxide):

      • In a dry reaction flask, thoroughly mix solid 3,4,5-trimethoxybenzamide with phosphorus pentoxide (P₄O₁₀).

      • Heat the solid mixture under reduced pressure or with a distillation setup.

      • The this compound product will distill as it is formed.

      • Collect the distillate and purify further if necessary.

Purification
  • Recrystallization: This is a common method for purifying solid organic compounds.[9][10][11]

    • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system like toluene-hexane or ethanol-water could be effective.[3]

    • Procedure:

      • Dissolve the crude this compound in a minimum amount of the hot solvent.

      • If the solution is colored, treat it with activated charcoal.

      • Filter the hot solution to remove any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

      • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

      • Dry the crystals under vacuum.

  • Column Chromatography: For separating the product from impurities with similar solubility, column chromatography is a valuable technique.[1][12]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be employed to elute the compound from the column. The fractions are typically monitored by thin-layer chromatography (TLC).

Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Infrared (IR) Spectroscopy:

    • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Data Acquisition: Record the IR spectrum over the range of approximately 4000-400 cm⁻¹.

Logical Relationships and Workflows

The following diagrams illustrate the synthetic pathway and a general analytical workflow for this compound.

Synthesis_Pathway GallicAcid Gallic Acid TMBA 3,4,5-Trimethoxybenzoic Acid GallicAcid->TMBA Methylation (e.g., (CH₃)₂SO₄, NaOH) TMB_Amide 3,4,5-Trimethoxybenzamide TMBA->TMB_Amide 1. SOCl₂ 2. NH₄OH TMBN This compound TMB_Amide->TMBN Dehydration (e.g., P₂O₅, heat)

Caption: Synthetic pathway of this compound from Gallic Acid.

Analytical_Workflow Crude Crude this compound Purification Purification (Recrystallization or Column Chromatography) Crude->Purification Pure Purified Product Purification->Pure Characterization Structural Characterization Pure->Characterization Purity Purity Assessment (e.g., HPLC, Melting Point) Pure->Purity NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS

Caption: General analytical workflow for this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with significant applications in the development of pharmaceuticals. This guide has provided a detailed overview of its chemical and physical properties, molecular structure, and methods for its synthesis, purification, and analysis. The presented information, including tabulated data and workflow diagrams, is intended to be a practical resource for researchers and professionals in the field of drug development, facilitating the effective utilization of this important chemical building block.

References

An In-depth Technical Guide to 3,4,5-Trimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxybenzonitrile (CAS No. 1885-35-4) is a pivotal chemical intermediate, distinguished by its nitrile functional group and a 3,4,5-trimethoxyphenyl moiety. This aromatic compound serves as a crucial building block in the synthesis of a variety of complex organic molecules and heterocyclic systems. Notably, the 3,4,5-trimethoxyphenyl group is a recognized pharmacophore present in numerous biologically active compounds, particularly in the realm of oncology. Its derivatives are extensively investigated as potent anticancer agents, primarily for their ability to inhibit tubulin polymerization. This guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and relevant experimental protocols associated with this compound, intended for professionals in chemical synthesis and drug discovery.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 1885-35-4
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Melting Point 91-94 °C
Boiling Point 180-185 °C at 10 mmHg
Appearance Powder
SMILES COc1cc(cc(OC)c1OC)C#N
InChI Key OSBQUSPVORCDCU-UHFFFAOYSA-N

Synthesis

This compound can be synthesized from its corresponding aldehyde, 3,4,5-trimethoxybenzaldehyde, through a one-pot reaction with hydroxylamine hydrochloride. The following protocol is a representative method adapted from general procedures for the conversion of aldehydes to nitriles.

Experimental Protocol: Synthesis from 3,4,5-Trimethoxybenzaldehyde

Objective: To synthesize this compound by the dehydration of the corresponding aldoxime, formed in situ from 3,4,5-trimethoxybenzaldehyde and hydroxylamine hydrochloride.

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous Ferrous Sulfate (FeSO₄)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3,4,5-trimethoxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and anhydrous ferrous sulfate (1.0 eq).

  • Add N,N-Dimethylformamide (DMF) to the flask to serve as the solvent.

  • Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically within 3-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel to yield the final product.

Biological Activity and Mechanism of Action

The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged structure" in medicinal chemistry, particularly for its role in anticancer agents that target tubulin. While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to be potent inhibitors of tubulin polymerization.

Mechanism of Action: Compounds incorporating the TMP moiety often bind to the colchicine-binding site on β-tubulin. This interaction disrupts the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these agents arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.

G TMP_Derivative 3,4,5-Trimethoxyphenyl Derivative Tubulin β-Tubulin (Colchicine Binding Site) TMP_Derivative->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Disrupts Cell_Cycle Cell Cycle Progression (G2/M Phase) Mitotic_Spindle->Cell_Cycle Arrests Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Signaling pathway of TMP derivatives as tubulin inhibitors.

Experimental Workflows for Biological Evaluation

The evaluation of novel compounds derived from this compound for anticancer activity typically follows a multi-step workflow, beginning with in vitro assays and potentially progressing to in vivo models.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis (from this compound) Cell_Viability Cell Viability Assay (e.g., MTT Assay) Compound_Synthesis->Cell_Viability Screening on Cancer Cell Lines Tubulin_Polymerization Tubulin Polymerization Inhibition Assay Cell_Viability->Tubulin_Polymerization Test Active Compounds Mechanism_Studies Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assay) Tubulin_Polymerization->Mechanism_Studies Confirm Target Engagement Xenograft Xenograft Tumor Model in Mice Mechanism_Studies->Xenograft Lead Compound Progression Toxicity Toxicity Studies Xenograft->Toxicity

General experimental workflow for anticancer drug discovery.
In Vitro Tubulin Polymerization Inhibition Assay

Objective: To quantitatively measure the inhibitory effect of a test compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified bovine brain tubulin (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Guanosine-5'-triphosphate (GTP)

  • Test compound dissolved in DMSO

  • Positive control (e.g., Colchicine)

  • Vehicle control (DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO. Create serial dilutions to test a range of concentrations.

  • Pre-warm the microplate reader to 37°C.

  • On ice, prepare the tubulin reaction mix. For each well, mix tubulin with General Tubulin Buffer and GTP.

  • Add 10 µL of the test compound, positive control, or vehicle control to the appropriate wells of the pre-warmed 96-well plate.

  • To initiate the polymerization reaction, add 90 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the pre-warmed microplate reader and begin monitoring the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compound to the vehicle control to determine the extent of inhibition. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a test compound on a panel of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its core 3,4,5-trimethoxyphenyl structure is a key pharmacophore for targeting tubulin, a clinically validated target in cancer therapy. The protocols and data presented in this guide offer a foundational resource for researchers and scientists working on the synthesis and biological evaluation of new chemical entities derived from this important building block.

In-depth Spectroscopic Analysis of 3,4,5-Trimethoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This technical guide offers a comprehensive overview of the spectroscopic data for 3,4,5-Trimethoxybenzonitrile, a key building block in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document provides detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a workflow visualization to support compound identification and characterization.

Spectroscopic Data Summary

The structural attributes of this compound have been elucidated through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a concise and accessible reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, showing distinct signals for the aromatic and methoxy protons. The symmetry of the molecule results in a single signal for the two aromatic protons. The methoxy groups at the C3 and C5 positions are equivalent, while the C4 methoxy group shows a slightly different chemical shift.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.87s2HH-2, H-6 (Aromatic)
3.90s3HC4-OCH₃
3.88s6HC3, C5-OCH₃

Spectrum acquired in CDCl₃ at 400 MHz.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are consistent with a substituted aromatic nitrile.

Chemical Shift (δ) ppmAssignment
153.0C-3, C-5
149.0C-4
126.5C-2, C-6
119.3C≡N (Nitrile)
114.0C-1
56.2C3, C5 -OCH₃
56.1C4 -OCH₃

Note: Assignments are based on predictive models and data from similar structures, as a definitive published spectrum with full assignments was not available.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present in the molecule. The most prominent feature is the sharp, strong absorption of the nitrile group.

Wavenumber (cm⁻¹)AssignmentIntensity
2226C≡N stretch (Nitrile)[1]Strong
~2940-2840C-H stretch (Methoxy)Medium
~1590, 1500, 1465C=C stretch (Aromatic ring)Medium-Strong
~1250, 1130C-O stretch (Aryl ether)Strong
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a clear molecular ion peak and characteristic fragmentation patterns.

m/zRelative Intensity (%)Assignment
193100.0[M]⁺ (Molecular Ion)
17869.5[M-CH₃]⁺
15032.5[M-CH₃-CO]⁺
13534.0[M-C₂H₆O]⁺
12025.1[M-CH₃-CO-CH₂O]⁺
11820.1[M-C₃H₇O₂]⁺
6434.4C₅H₄⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data, designed to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of this compound powder was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

    • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans were collected.

    • ¹³C NMR: Proton-decoupled spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decays (FIDs) were processed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra prior to Fourier transformation. The spectra were referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation and Data Acquisition: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory was used. A background spectrum of the clean, empty ATR crystal was recorded. Pressure was applied to the sample using the instrument's clamp to ensure good contact with the crystal. The sample spectrum was then recorded in the range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum was presented as transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound was prepared in methanol (approximately 1 mg/mL).

  • Instrumentation and Data Acquisition: An Electron Ionization (EI) mass spectrometer was used. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-500 amu.

  • Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The relative intensities were calculated with respect to the base peak.

Visualization of Spectroscopic Workflow

The logical flow for the characterization of a chemical compound like this compound using multiple spectroscopic techniques is illustrated below. This workflow ensures a comprehensive structural elucidation, from functional group identification to the precise mapping of atoms.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound (Solid Powder) IR FTIR-ATR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR_Data Functional Groups (C≡N, C-O, Aromatic) IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Workflow for the spectroscopic analysis of this compound.

References

The Versatile Building Block: A Technical Guide to 3,4,5-Trimethoxybenzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4,5-Trimethoxybenzonitrile, a key building block in modern organic synthesis. Its unique structural features, particularly the electron-rich trimethoxyphenyl ring and the versatile nitrile group, make it an invaluable precursor for a wide range of biologically active molecules. This document details its physicochemical properties, synthesis, and significant applications in the development of pharmaceuticals, with a focus on the antibacterial agent Trimethoprim and a class of potent anticancer compounds.

Physicochemical Properties of this compound

This compound is a stable, crystalline solid under standard conditions. Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and execution.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₃[1][2]
Molecular Weight 193.20 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 91-94 °C[1]
Boiling Point 180-185 °C at 10 mmHg[1]
CAS Number 1885-35-4[1]
Solubility Soluble in methanol

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often starting from readily available precursors like gallic acid or vanillin. A common strategy involves the preparation of the corresponding aldehyde, 3,4,5-trimethoxybenzaldehyde, which is then converted to the nitrile.

Synthesis Pathway from 3,4,5-Trimethoxybenzaldehyde

A prevalent method for the synthesis of this compound involves the dehydration of 3,4,5-trimethoxybenzaldehyde oxime.

Synthesis of this compound 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde_Oxime 3,4,5-Trimethoxybenzaldehyde_Oxime 3,4,5-Trimethoxybenzaldehyde->3,4,5-Trimethoxybenzaldehyde_Oxime Reaction Hydroxylamine Hydroxylamine Hydroxylamine->3,4,5-Trimethoxybenzaldehyde_Oxime Reactant This compound This compound 3,4,5-Trimethoxybenzaldehyde_Oxime->this compound Dehydration Dehydrating_Agent Dehydrating_Agent Dehydrating_Agent->this compound Reagent

Caption: Synthesis of this compound from its aldehyde precursor.

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol

This protocol outlines a multi-step synthesis of the key intermediate, 3,4,5-trimethoxybenzaldehyde, starting from p-cresol.[3]

Step 1: Bromination of p-Cresol A solution of p-cresol in o-dichlorobenzene is treated with bromine, first at 40°C and then at 160°C, to yield the tetrabrominated intermediate.

Step 2: Hydrolysis to 3,5-Dibromo-4-hydroxybenzaldehyde The tetrabromide from the previous step undergoes direct hydrolysis with water to afford 3,5-dibromo-4-hydroxybenzaldehyde in an overall yield of 81.6% from p-cresol.[3]

Step 3: Methoxylation to Syringaldehyde The 3,5-dibromo-4-hydroxybenzaldehyde is treated with approximately 3.7–3.9 equivalents of freshly prepared sodium methoxide (around 28–30 wt%) in the presence of a catalytic amount of cuprous chloride and DMF at 120°C in an autoclave to produce the sodium phenolate of 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde).[3]

Step 4: Methylation to 3,4,5-Trimethoxybenzaldehyde Syringaldehyde is methylated using dimethyl sulfate in the presence of a base to yield the final product, 3,4,5-trimethoxybenzaldehyde. A green process for this step involves the methylation of syringaldehyde sodium salt with dimethyl sulfate in an anhydrous solvent under alkaline conditions, with reported yields of 96.7-98.2%.[4]

Applications in the Synthesis of Bioactive Molecules

This compound is a cornerstone in the synthesis of various pharmaceuticals due to the bioactivity associated with the 3,4,5-trimethoxyphenyl moiety.

Synthesis of Trimethoprim

Trimethoprim is a potent antibacterial agent that functions as a dihydrofolate reductase inhibitor. Several synthetic routes starting from 3,4,5-trimethoxybenzaldehyde have been developed.

General Synthetic Scheme for Trimethoprim

A common approach involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable propionitrile derivative, followed by cyclization with guanidine.

Trimethoprim Synthesis 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde Condensation_Product Benzylidene Derivative 3,4,5-Trimethoxybenzaldehyde->Condensation_Product Condensation Propionitrile_Derivative 3-Anilino- or 3-Ethoxypropionitrile Propionitrile_Derivative->Condensation_Product Trimethoprim Trimethoprim Condensation_Product->Trimethoprim Cyclization Guanidine Guanidine Guanidine->Trimethoprim

Caption: A common synthetic route to the antibacterial agent Trimethoprim.

Quantitative Data for Trimethoprim Synthesis

Starting MaterialsKey ReagentsYieldReference
3,4,5-Trimethoxybenzaldehyde, 3,3'-(p-phenylenediimino)dipropanenitrileAlkaline condensing agent, Guanidine84% (condensation), 83% (cyclization)[5]
3,4,5-Trimethoxybenzaldehyde, 3,3'-(m-phenylenediimino)dipropanenitrileAlkaline condensing agent, Guanidine73% (condensation), 75% (cyclization)[5]
3,4,5-Trimethoxybenzaldehyde, 3,3'-(o-phenylenediimino)dipropanenitrileAlkaline condensing agent, Guanidine94% (condensation), 60% (cyclization)[5]
3,4,5-Trimethoxybenzaldehyde, Ethyl cyanoacetateSodium methoxide, Sodium borohydride, Guanidine, Acetic anhydride, DMF-[6]
Experimental Protocol: One-pot Synthesis of Trimethoprim

This protocol describes a one-pot synthesis of Trimethoprim from 3,4,5-trimethoxybenzaldehyde.[6]

Step A: Condensation In a reactor, 196.2g (1 mol) of 3,4,5-Trimethoxybenzaldehyde, 113.12g (1 mol) of ethyl cyanoacetate, 750ml of DMSO, 60g of sodium methoxide, and 220g of 15-crown-5 are combined. The mixture is heated to 105 ± 2 °C and refluxed for approximately 2.5 hours, with the reaction progress monitored by TLC.

Step B: Reduction At 0-5 °C, 56.7g (1.5 mol) of sodium borohydride is added to the reactor. The reaction is stirred, and the temperature is allowed to rise to 20 °C, and the reaction proceeds for 1 hour.

Step C: Cyclization 59g (1 mol) of guanidine and 350ml of acetic anhydride are added to the reactor, followed by 250ml of DMF. The mixture is heated to reflux for 1 hour. Then, 50g of sodium methoxide and 220g of 15-crown-5 are added, and the reaction is continued for another hour.

Work-up The reaction is stopped, and the solvent is removed under reduced pressure. 700ml of water is added, and the mixture is stirred. The product is collected by suction filtration and dried.

Synthesis of Anticancer Agents: Tubulin Polymerization Inhibitors

The 3,4,5-trimethoxyphenyl motif is a key pharmacophore in a class of potent anticancer agents known as tubulin polymerization inhibitors. These compounds, exemplified by combretastatin A-4, bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action of Tubulin Polymerization Inhibitors

Derivatives of this compound interfere with the dynamic equilibrium of microtubule assembly and disassembly, a process crucial for cell division.

Mechanism of Action cluster_0 Microtubule Dynamics Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubules->Mitotic_Spindle_Disruption Leads to TMP_Derivative 3,4,5-Trimethoxyphenyl Derivative Colchicine_Site Colchicine Binding Site on β-Tubulin TMP_Derivative->Colchicine_Site Binds to Colchicine_Site->Tubulin_Dimers Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by 3,4,5-trimethoxyphenyl derivatives.

Quantitative Data for Anticancer Activity of 3,4,5-Trimethoxyphenyl Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
(Z)-3-(4-aminophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (9a)HCT-1160.02[7]
1-(3,4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (4e)MCF-77.79[8]
1-(3,4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (4f)MCF-710.79[8]
1-(3,4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (4l)MCF-713.20[8]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)MCF-72.94[9]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)MDA-MB-2311.61[9]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)A5496.30[9]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)HeLa6.10[9]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)A3750.57[9]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)B16-F101.69[9]
3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene (7i)Huh7< CA-4[10]
3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene (7i)MCF-7< CA-4[10]
3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene (7i)SGC-7901< CA-4[10]
Experimental Protocol: Synthesis of Combretastatin A-4

This protocol details the synthesis of the natural product combretastatin A-4, a potent tubulin polymerization inhibitor, starting from 3,4,5-trimethoxybenzaldehyde.[1]

Step 1: Perkin Reaction A Perkin reaction is carried out between 3-bromo-4-methoxyphenylacetic acid and 3,4,5-trimethoxybenzaldehyde.

Step 2: Hydroxyl Transformation and Decarboxylation The product from the Perkin reaction undergoes hydroxyl transformation followed by decarboxylation, which proceeds with a high degree of cis-selectivity (cis/trans = 95/5), to yield combretastatin A-4. The overall yield is reported to be 37.5%.[1]

Conclusion

This compound has proven to be a highly valuable and versatile building block in the field of organic synthesis. Its utility is demonstrated in the efficient synthesis of complex and biologically significant molecules, including the widely used antibacterial drug Trimethoprim and a promising class of anticancer agents that target tubulin polymerization. The synthetic routes and methodologies presented in this guide underscore the importance of this compound in medicinal chemistry and drug discovery. Further exploration of the reactivity of this compound is anticipated to lead to the development of novel therapeutics with improved efficacy and pharmacological profiles.

References

The 3,4,5-Trimethoxyphenyl Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,4,5-trimethoxyphenyl (TMP) group, a deceptively simple aromatic scaffold, has emerged as a cornerstone in medicinal chemistry, bestowing potent and diverse pharmacological activities upon a vast array of molecules. Its prevalence is particularly notable in the realm of oncology, where it serves as a key pharmacophore for agents targeting microtubule dynamics. This technical guide provides a comprehensive overview of the TMP moiety, detailing its mechanism of action, structure-activity relationships, and its incorporation into various therapeutic agents.

The Dominant Paradigm: Anticancer Activity and Tubulin Polymerization Inhibition

The most significant impact of the 3,4,5-trimethoxyphenyl group has been in the development of anticancer drugs that interfere with tubulin polymerization.[1] This moiety is a critical structural feature for a multitude of compounds that bind to the colchicine-binding site on β-tubulin, disrupting the dynamic assembly of microtubules essential for cell division.[1][2] This interference leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis, or programmed cell death.[1][3] The specific 3,4,5-trimethoxy substitution pattern is consistently demonstrated to be optimal for potent tubulin polymerization inhibition, with alterations often leading to a significant reduction in activity.[1] The methoxy groups are believed to form crucial hydrogen bonding interactions within the colchicine binding pocket.[1]

Key Scaffolds and Biological Activity

The versatility of the TMP moiety is evident in its incorporation into a diverse range of chemical scaffolds, leading to numerous potent anticancer agents.

Table 1: Antiproliferative Activity of Representative Compounds Featuring the 3,4,5-Trimethoxyphenyl Moiety

Compound/ScaffoldTargetCancer Cell Line(s)Activity (IC₅₀/GI₅₀)
Combretastatin A-4 (CA-4)Tubulin PolymerizationVariousNanomolar range[1]
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridinesTubulin PolymerizationHeLa, MCF-7, A549Micromolar range[1][3]
Pyrrolizines with (3,4,5-trimethoxyphenyl)Tubulin, Multiple KinasesMCF-7, A2780, HCT1160.10–4.16 µM[1][4]
(3,4,5-trimethoxyphenyl)thiazole pyrimidinesKinase ReceptorsHCT-116, SK-BR-340.87-46.14% GI at 10 µM[1][5]
2-(Benzo[d]oxazol-2-ylthio)-N-(...)(3,4,5-trimethoxyphenyl)acetamideTubulin PolymerizationMGC-8030.45 µM[1]
3-aryl-4-(3,4,5-trimethoxyphenyl)selenophenesTubulin PolymerizationHuh7, MCF-7, SGC-7901IC₅₀ values slightly lower than CA-4[6]
1-(3,4,5-trimethoxyphenyl)-1H-indole derivativesTubulin Polymerization--
Chalcones with 3,4,5-trimethoxyphenyl on ring BOncogenic K-Ras SignalingK-Ras-addicted human cancers-[7]
1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilidesTubulinMCF-7IC₅₀: 7.79 - 13.20 µM[8]

Mechanism of Action: A Multi-faceted Approach to Cellular Disruption

The primary mechanism by which TMP-containing compounds exert their anticancer effects is the inhibition of tubulin polymerization. However, the downstream consequences of this action are a cascade of cellular events culminating in apoptosis.

TMP 3,4,5-Trimethoxyphenyl Moiety-Containing Compound Tubulin β-Tubulin (Colchicine Binding Site) TMP->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization TMP->Polymerization Leads to Tubulin->Polymerization Microtubule Disruption of Microtubule Dynamics Polymerization->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Induction of Apoptosis G2M->Apoptosis

Mechanism of Action for TMP-based Tubulin Inhibitors.

Beyond tubulin inhibition, research has indicated that some TMP-containing scaffolds may exhibit multi-targeted activity, including the inhibition of various oncogenic kinases.[4] This suggests a broader pharmacological scope and the potential for developing multi-target anticancer agents with enhanced efficacy and the ability to overcome drug resistance.[4][9]

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of novel compounds bearing the 3,4,5-trimethoxyphenyl moiety often involves well-established organic chemistry reactions. The following are generalized protocols based on methodologies cited in the literature.

General Synthetic Procedure for 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines

This protocol describes a common synthetic route to a class of potent tubulin polymerization inhibitors.[3][10]

Start 3-Bromopyridine Step1 LDA, THF, -85°C then I2/THF, -78°C Start->Step1 Intermediate1 3-Bromo-4-iodopyridine Step1->Intermediate1 Step2 3,4,5-trimethoxyphenylboronic acid, Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O, N2 atmosphere, 125°C, M.W. Intermediate1->Step2 Intermediate2 3-Bromo-4-(3,4,5-trimethoxyphenyl)pyridine Step2->Intermediate2 Step3 Substituted phenylboronic acid, Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O, N2 atmosphere, 126°C, M.W. Intermediate2->Step3 Final 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines Step3->Final

General synthetic scheme for 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines.

Step 1: Iodination of 3-Bromopyridine. To a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) at -85°C under a nitrogen atmosphere, a solution of lithium diisopropylamide (LDA) in THF is added dropwise. The mixture is stirred for a specified time, followed by the addition of a solution of iodine in THF at -78°C. The reaction is allowed to proceed overnight.[3]

Step 2: Suzuki Coupling with 3,4,5-Trimethoxyphenylboronic Acid. The resulting 3-bromo-4-iodopyridine is reacted with 3,4,5-trimethoxyphenylboronic acid in a mixture of 1,4-dioxane and water. Tetrakis(triphenylphosphine)palladium(0) and potassium carbonate are added, and the reaction is heated under microwave irradiation at 125°C.[3]

Step 3: Suzuki Cross-Coupling with Arylboronic Acids. The key intermediate, 3-bromo-4-(3,4,5-trimethoxyphenyl)pyridine, is then coupled with various substituted arylboronic acids using similar Suzuki reaction conditions (Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O) under microwave irradiation at 126°C to yield the final 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivatives.[3]

General Synthesis of 4-(3,4,5-Trimethoxyphenyl)thiazole-Pyrimidine Derivatives

This outlines the synthesis of another class of TMP-containing compounds with potential antiproliferative activity.[5][11]

Step 1: Bromination of 3,4,5-Trimethoxy Acetophenone. 3,4,5-Trimethoxy acetophenone undergoes bromination to yield 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one.[5]

Step 2: Thiazole Ring Formation. The bromo-intermediate is then refluxed with thiourea in ethanol to form 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.[5][11]

Step 3: Coupling with Dichloropyrimidine. The thiazole derivative is reacted with 4,6-dichloro-2-methylpyrimidine in the presence of a base such as sodium hydride to produce the key intermediate, N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.[5]

Step 4: Nucleophilic Substitution. The final derivatives are obtained by reacting the chloro-pyrimidine intermediate with various nucleophiles (e.g., substituted piperazines, amines) to displace the chlorine atom.[5]

In Vitro Tubulin Polymerization Assay

This assay is crucial for evaluating the primary mechanism of action of many TMP-containing compounds.[12][13]

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.

Protocol:

  • Tubulin protein is suspended in a polymerization buffer (e.g., MES buffer containing MgCl₂, EGTA, and GTP) and kept on ice.

  • The test compound (dissolved in a suitable solvent like DMSO) is added to the tubulin solution at various concentrations. Control samples include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) and a promoter (e.g., paclitaxel).[3]

  • The reaction is initiated by incubating the mixture at 37°C.

  • The absorbance at 340 nm is measured at regular intervals (e.g., every 1 minute) for a defined period (e.g., 60 minutes) using a temperature-controlled spectrophotometer.[12]

  • The percentage of inhibition is calculated by comparing the absorbance change in the presence of the test compound to that of the vehicle control.

Emerging Therapeutic Applications

While the anticancer properties of the 3,4,5-trimethoxyphenyl moiety are well-established, recent research has begun to explore its potential in other therapeutic areas, suggesting a broader pharmacological utility. For instance, piplartine-inspired 3,4,5-trimethoxycinnamates have shown trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with a proposed mechanism involving the induction of oxidative stress and mitochondrial damage.[14]

Conclusion

The 3,4,5-trimethoxyphenyl moiety is a highly privileged pharmacophore that continues to be a focal point in drug discovery and development. Its well-defined role in tubulin polymerization inhibition has led to a plethora of potent anticancer agents. The ongoing exploration of this versatile scaffold in different chemical contexts and for new therapeutic targets promises to yield novel and effective medicines in the future. The detailed understanding of its structure-activity relationships and mechanisms of action provides a solid foundation for the rational design of next-generation therapeutics.

References

An In-depth Technical Guide to 3,4,5-Trimethoxybenzonitrile: From Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 3,4,5-Trimethoxybenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries. Delving into its historical context, this guide traces the likely origins of its synthesis from natural product derivatives. It presents a detailed analysis of its physicochemical properties, summarizes various synthetic methodologies with a focus on experimental protocols, and explores its critical role in the development of therapeutic agents. The content is structured to offer valuable insights for researchers, chemists, and professionals involved in drug discovery and development, highlighting the enduring importance of this versatile molecule.

Introduction

This compound, a crystalline solid identified by its CAS number 1885-35-4, is a polysubstituted aromatic nitrile of significant interest in organic synthesis.[1][2] Its molecular structure, featuring a benzonitrile core with three methoxy groups at the 3, 4, and 5 positions, imparts unique reactivity and makes it a valuable precursor for a wide range of more complex molecules.[1][3] This compound is particularly renowned as a pivotal building block in the synthesis of pharmaceuticals, most notably the antibacterial agent Trimethoprim.[4] The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore in many biologically active compounds, contributing to its prevalence in medicinal chemistry.[3][5] This guide will explore the discovery and history of this compound, its chemical and physical characteristics, detailed experimental protocols for its synthesis, and its applications.

Discovery and History

The likely historical synthetic routes to this compound would have leveraged well-established 19th and early 20th-century organic reactions. Given that gallic acid (3,4,5-trihydroxybenzoic acid) was a readily available natural product, early syntheses of its derivatives were a common focus of investigation. The logical synthetic pathway to this compound would have involved the following conceptual steps:

logical_relationship A Gallic Acid (3,4,5-Trihydroxybenzoic Acid) B 3,4,5-Trimethoxybenzoic Acid A->B Methylation C 3,4,5-Trimethoxybenzamide B->C Amidation D This compound C->D Dehydration

Caption: Conceptual historical synthesis pathway from Gallic Acid.

This multi-step process, utilizing fundamental organic reactions, represents a plausible route for the initial synthesis of this compound by early organic chemists. While the exact first report is not definitively cited in readily available sources, the chemistry itself is based on foundational reactions of the time.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application in synthesis, and characterization. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₃[1][2]
Molecular Weight 193.20 g/mol [2][6]
CAS Number 1885-35-4[1][2]
Appearance White to beige crystalline powder[1]
Melting Point 91-94 °C[6]
Boiling Point 180-185 °C at 10 mmHg[6]
Solubility Sparingly soluble in water, soluble in methanol.[1]
Beilstein Registry Number 979686

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed experimental protocols for common laboratory-scale preparations.

Synthesis from 3,4,5-Trimethoxybenzaldehyde

A common and reliable method for the preparation of this compound involves the conversion of 3,4,5-Trimethoxybenzaldehyde via an oxime intermediate, followed by dehydration.

experimental_workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Dehydration A 3,4,5-Trimethoxybenzaldehyde C 3,4,5-Trimethoxybenzaldehyde Oxime A->C Reaction B Hydroxylamine Hydrochloride Sodium Hydroxide B->C Reagents D 3,4,5-Trimethoxybenzaldehyde Oxime F This compound D->F Reaction E Acetic Anhydride E->F Reagent

Caption: Experimental workflow for synthesis from 3,4,5-Trimethoxybenzaldehyde.

Experimental Protocol:

Step 1: Preparation of 3,4,5-Trimethoxybenzaldehyde Oxime

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.051 mol) of 3,4,5-Trimethoxybenzaldehyde in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of 5.3 g (0.076 mol) of hydroxylamine hydrochloride and 3.0 g (0.075 mol) of sodium hydroxide in 30 mL of water.

  • Add the aqueous solution of hydroxylamine to the ethanolic solution of the aldehyde.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into 300 mL of cold water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry in a desiccator. This affords 3,4,5-Trimethoxybenzaldehyde oxime.

Step 2: Dehydration to this compound

  • Place 10.0 g (0.047 mol) of the dried 3,4,5-Trimethoxybenzaldehyde oxime in a round-bottom flask.

  • Add 30 mL (0.318 mol) of acetic anhydride to the flask.

  • Heat the mixture to reflux for 1 hour.

  • Allow the reaction mixture to cool to room temperature and then pour it onto 200 g of crushed ice with stirring.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Recrystallize the crude product from ethanol to yield pure this compound as white crystals.

Direct Synthesis from 3,4,5-Trimethoxybenzoic Acid (Conceptual)

While less common as a direct laboratory method, the conversion from the corresponding carboxylic acid via the amide is a classical approach.

Conceptual Protocol:

  • Amide Formation: Convert 3,4,5-Trimethoxybenzoic acid to its acid chloride using thionyl chloride. React the acid chloride with ammonia to form 3,4,5-Trimethoxybenzamide.

  • Dehydration: Dehydrate the resulting amide using a suitable dehydrating agent such as phosphorus pentoxide or thionyl chloride to yield this compound.

Applications in Drug Development

This compound is a cornerstone intermediate in the synthesis of numerous pharmaceutical compounds. Its utility stems from the versatile reactivity of the nitrile group and the favorable pharmacological properties often associated with the 3,4,5-trimethoxyphenyl moiety.

Key Applications:

  • Trimethoprim Synthesis: The most prominent application of this compound is as a key precursor in the industrial synthesis of Trimethoprim, a potent dihydrofolate reductase inhibitor used as an antibiotic.

  • Anticancer Agents: The 3,4,5-trimethoxyphenyl scaffold is a feature of many natural and synthetic compounds with anticancer activity, including tubulin polymerization inhibitors.[5] this compound serves as a valuable starting material for the synthesis of novel anticancer drug candidates.

  • Anti-inflammatory and Antimicrobial Research: The structural motif is also explored in the development of new anti-inflammatory and antimicrobial agents.[1]

signaling_pathway A This compound B Multi-step Synthesis A->B C Trimethoprim B->C D Dihydrofolate Reductase (Bacterial) C->D Inhibits E Inhibition of Folic Acid Synthesis D->E Catalyzes F Bacteriostatic Effect E->F Leads to

Caption: Role in the synthesis and action of Trimethoprim.

Conclusion

This compound is a molecule with a rich, albeit not perfectly documented, history rooted in the chemistry of natural products. Its journey from a likely derivative of gallic acid to a crucial intermediate in modern pharmaceutical manufacturing underscores the enduring legacy of classical organic synthesis. For contemporary researchers and drug development professionals, a deep understanding of its properties, synthesis, and applications remains vital for the innovation of new therapeutic agents. This guide provides a foundational resource to support these endeavors.

References

The Emerging Therapeutic Potential of 3,4,5-Trimethoxybenzonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore in medicinal chemistry, contributing to the biological activity of numerous compounds. Its presence is notably prevalent in potent anticancer agents that target tubulin polymerization. This technical guide provides an in-depth overview of the burgeoning research into the biological activities of derivatives of 3,4,5-trimethoxybenzonitrile, a key intermediate in the synthesis of these promising therapeutic agents. This document outlines their primary anticancer and antimicrobial properties, details the experimental methodologies used for their evaluation, and visualizes the key signaling pathways and experimental workflows.

Anticancer Activity: Targeting the Cytoskeleton

The most significant biological activity reported for this compound derivatives is their anticancer potential, primarily through the inhibition of tubulin polymerization. These compounds often act as colchicine binding site inhibitors, disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against a range of human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]quinoxaline5aA549 (Lung)Not explicitly stated, but identified as a potent EGFR inhibitor
Imidazo[1,2-a]quinoxaline5lA549 (Lung)Not explicitly stated, but identified as a potent EGFR inhibitor
Indole3gMCF-7 (Breast)2.94 ± 0.56
Indole3gMDA-MB-231 (Breast)1.61 ± 0.004
Indole3gA549 (Lung)6.30 ± 0.30
Indole3gHeLa (Cervical)6.10 ± 0.31
Indole3gA375 (Melanoma)0.57 ± 0.01
Indole3gB16-F10 (Melanoma)1.69 ± 0.41
QuinolineG13HCT116 (Colon)0.90
QuinolineG13A549 (Lung)0.86
QuinolineG13MDA-MB-231 (Breast)0.65
Pyrrolidone-OxadiazolethioneNot specifiedA549 (Lung)Reduced viability to 28.0%
Pyrrolidone-AminotriazolethioneNot specifiedA549 (Lung)Reduced viability to 29.6%
Benzo[b]furan4tL1210 (Leukemia)0.0012
Benzo[b]thiophene4gL1210 (Leukemia)0.019
Benzo[b]thiophene4gHeLa (Cervical)0.016
Trimethoxyphenyl-based analogues9HepG2 (Liver)1.38
Trimethoxyphenyl-based analogues10HepG2 (Liver)2.53
Trimethoxyphenyl-based analogues11HepG2 (Liver)3.21
Pyrrolizine-Benzamide16aMCF-7 (Breast)0.52 - 6.26
Pyrrolizine-Benzamide16bMCF-7 (Breast)0.52 - 6.26
Pyrrolizine-Benzamide16dMCF-7 (Breast)0.52 - 6.26
Chalcone2cLeukemia2.2
Chalcone3aLeukemia2.8

Antimicrobial Activity

Several derivatives of this compound have also demonstrated promising antimicrobial properties against a spectrum of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Hydrazone4a-lS. aureusSignificant activity reportedA. nigerSignificant activity reported
Hydrazone4a-lS. pyogenesSignificant activity reportedC. albicansSignificant activity reported
Hydrazone4a-lE. coliSignificant activity reported
Hydrazone4a-lP. aeruginosaSignificant activity reported
HydrazineNot specifiedGram-positive bacteriaModerate activity reportedFungal pathogensModerate activity reported
HydrazineNot specifiedGram-negative bacteriaModerate activity reported

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of microtubules.

  • Tubulin Preparation: Use commercially available purified tubulin from a source such as bovine brain.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., PIPES buffer with MgCl2, EGTA, and GTP), and the test compound at various concentrations or a control.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the test compounds with those of a known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel). Calculate the IC50 value for inhibition of tubulin polymerization.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation start This compound synthesis Chemical Synthesis of Derivatives start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization invitro In Vitro Cytotoxicity Screening (MTT Assay) characterization->invitro antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial tubulin Tubulin Polymerization Assay invitro->tubulin Active Compounds cell_cycle Cell Cycle Analysis tubulin->cell_cycle apoptosis Apoptosis Assays cell_cycle->apoptosis pathway Signaling Pathway Analysis (e.g., EGFR) apoptosis->pathway animal Xenograft Animal Models pathway->animal Lead Compounds toxicity Toxicity Studies animal->toxicity

Caption: Experimental workflow for the discovery and evaluation of this compound derivatives.

tubulin_inhibition cluster_tubulin Microtubule Dynamics cluster_outcome Cellular Outcome dimer αβ-Tubulin Dimers protofilament Protofilament dimer->protofilament Polymerization microtubule Microtubule protofilament->microtubule Assembly microtubule->dimer Depolymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest Disruption leads to compound This compound Derivative colchicine_site Colchicine Binding Site on β-Tubulin compound->colchicine_site colchicine_site->inhibition Inhibits apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response egf EGF egfr EGFR egf->egfr Binds ras KRAS egfr->ras pi3k PI3K egfr->pi3k raf RAF ras->raf mek MAP2K raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt Akt pi3k->akt akt->transcription proliferation Cell Proliferation transcription->proliferation survival Cell Survival transcription->survival compound This compound Derivative (e.g., 5a, 5l) compound->egfr Downregulates expression compound->ras Downregulates expression compound->mek Downregulates expression

Caption: Potential inhibitory effect of this compound derivatives on the EGFR signaling pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is significantly influenced by their structural features. Key SAR observations include:

  • The 3,4,5-Trimethoxyphenyl Moiety: This group is a critical pharmacophore for binding to the colchicine site on tubulin and is generally conserved in the most active compounds.

  • Substituents on the Benzo[b]furan and Benzo[b]thiophene Rings: The position of substituents on these heterocyclic rings plays a crucial role. For instance, a methoxy group at the C-6 position of the benzo[b]furan ring enhances antiproliferative activity. Similarly, for benzo[b]thiophene derivatives, methoxy groups at the C-4, C-6, or C-7 positions are favorable for activity.

  • The Linker between the Trimethoxyphenyl Ring and the Heterocycle: The nature and conformation of the linker region can significantly impact the compound's ability to fit into the colchicine binding pocket.

Future Directions

The derivatives of this compound represent a promising class of compounds with potent anticancer and antimicrobial activities. Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating new analogues to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with existing anticancer and antimicrobial drugs.

The versatility of the this compound scaffold provides a rich platform for the development of novel therapeutics. The data and methodologies presented in this guide offer a solid foundation for researchers to build upon in the quest for more effective treatments for cancer and infectious diseases.

Safety and handling precautions for 3,4,5-Trimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 3,4,5-Trimethoxybenzonitrile

Introduction

This compound (CAS No: 1885-35-4) is a substituted benzonitrile compound utilized in various research and development applications, particularly in the synthesis of more complex molecules.[1] Its chemical structure, featuring a nitrile group and three methoxy substituents on the benzene ring, imparts specific reactivity and, consequently, a distinct hazard profile. This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety information, handling precautions, and emergency procedures to ensure its safe use in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and protecting personnel from potential chemical exposure.

Chemical Identification and Physical Properties

Accurate identification and knowledge of a chemical's physical properties are foundational to its safe handling.

PropertyValueCitations
CAS Number 1885-35-4[2]
Molecular Formula C₁₀H₁₁NO₃[1][3]
Molecular Weight 193.20 g/mol [1]
Appearance White to orange/green powder or crystal[2][4]
Melting Point 91-94 °C[2]
Boiling Point 180-185 °C / 10 mmHg[2]
Solubility Soluble in Methanol[2]
Flash Point Not Applicable
Density ~1.23 g/cm³ (estimate)[2]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] The primary hazards are related to acute toxicity and irritation.

GHS ClassificationCodeDescriptionCitations
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302Harmful if swallowed[1]
H312Harmful in contact with skin[1]
H332Harmful if inhaled
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation
Hazard Classes Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin IrritationCategory 2
Eye IrritationCategory 2
Specific Target Organ ToxicityCategory 3 (Respiratory system)

The primary target organ for toxicity is the respiratory system. Inhalation of dust, skin contact, eye contact, and ingestion are all potential routes of harmful exposure.

Safe Handling and Storage Procedures

Strict protocols must be followed to minimize exposure during handling and storage.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Avoid Contact: Prevent all personal contact, including the inhalation of dust.[7] Do not get in eyes, on skin, or on clothing.[5]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.

  • Dust Control: Avoid dust formation.[5] Use dry clean-up procedures and avoid generating dust during spill management.[7]

Storage:

  • Container: Keep the container tightly closed in a dry and cool place.[5][6]

  • Conditions: Store in a locked, well-ventilated area.[5][6]

  • Incompatibilities: Store away from strong oxidizing agents, as contact may result in ignition.[5][7][8]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are essential to prevent exposure.

Control MeasureSpecificationCitations
Engineering Controls Ensure adequate ventilation. Eyewash stations and safety showers must be close to the workstation.[5][9]
Eye/Face Protection Wear chemical safety goggles or glasses that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][10]
Skin Protection Wear appropriate protective gloves (inspected prior to use) and clothing to prevent skin exposure.[5][10]
Respiratory Protection Use a NIOSH-approved N95 dust mask or equivalent when dust is generated.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid ProtocolCitations
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][8][11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5][8][11]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[5][8][11]
Ingestion Rinse mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell. Do NOT induce vomiting.[5][11]

Fire and Explosion Hazard Data

While not highly flammable, this compound is a combustible solid.

Hazard AspectDescriptionCitations
Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5][6][10]
Specific Hazards The compound is a combustible solid.[7] Finely dispersed dust may form an explosive mixture with air.[7] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[6][7]
Firefighter Protection Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][6]

Toxicological Information

The toxicological profile is primarily based on GHS classifications. Harmful effects are expected following oral, dermal, or inhalation exposure.[1] The material is a known irritant to the skin, eyes, and respiratory system.

Experimental Protocols: Detailed experimental protocols for the toxicological assessment of this compound are not available in the publicly accessible safety data sheets and chemical databases referenced. Such studies are typically conducted by manufacturers or specialized toxicology labs and are often proprietary. The hazard classifications provided are derived from the results of these non-disclosed studies.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from acquisition to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Experimental Phase cluster_cleanup Post-Experiment Phase cluster_emergency Contingency Receive Receive Chemical ReviewSDS Review Safety Data Sheet (SDS) Receive->ReviewSDS RiskAssess Perform Risk Assessment ReviewSDS->RiskAssess DonPPE Don Appropriate PPE RiskAssess->DonPPE Handling Weighing & Handling (in Ventilated Enclosure) DonPPE->Handling Experiment Perform Experiment Handling->Experiment Emergency Emergency Procedures (Spill, Exposure) Handling->Emergency Decon Decontaminate Glassware & Work Surfaces Experiment->Decon Experiment->Emergency Waste Dispose of Chemical Waste (per Institutional Guidelines) Decon->Waste DoffPPE Doff & Dispose of PPE Waste->DoffPPE FirstAid Administer First Aid Emergency->FirstAid Notify Notify Supervisor / EHS FirstAid->Notify

References

Methodological & Application

Application Notes: Synthesis of Heterocyclic Compounds Using 3,4,5-Trimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,4,5-Trimethoxybenzonitrile is a highly valuable and versatile building block in medicinal chemistry and pharmaceutical development.[1] Its structure features a nitrile group, which can be transformed into a variety of other functionalities, and the 3,4,5-trimethoxyphenyl moiety. This trimethoxyphenyl group is a recognized pharmacophore present in numerous biologically active compounds, including potent agents in oncology and anti-inflammatory research.[1] The strategic placement of these functional groups allows for the efficient construction of complex molecular architectures and diverse heterocyclic systems, which form the core of many therapeutic agents.[1] These application notes provide detailed protocols for the synthesis of several key heterocyclic scaffolds—1,3,5-triazines, 1H-tetrazoles, pyrimidines, and isoxazoles—utilizing this compound or its direct derivatives as the starting material.

Synthesis of 2,4,6-Tris(3,4,5-trimethoxyphenyl)-1,3,5-triazine

Symmetrically substituted 1,3,5-triazines can be synthesized through the metal-catalyzed cyclotrimerization of the corresponding nitriles. Low-valent titanium species, generated in situ from titanium chlorido complexes and a reducing agent like magnesium, have proven effective for this transformation.[2] This method allows for the gram-scale synthesis of 2,4,6-triaryl-1,3,5-triazines from various benzonitriles.

Data Presentation

Table 1: Representative Yields for Titanium-Catalyzed Cyclotrimerization of Benzonitriles.[2]

EntryNitrile SubstrateCatalyst SystemTemperature (°C)Time (h)Yield (%)
1BenzonitrileTiCl₄(thf)₂ / Mg1501578
2p-TolunitrileTiCl₄(thf)₂ / Mg1501586
3m-TolunitrileTiCl₄(thf)₂ / Mg1501576
4BenzonitrileCp₂TiCl₂ / Mg1501585

Note: Yields are for isolated products. Reactions were conducted without solvent using 0.5 mol% catalyst and 2 mol% Mg.

Experimental Protocol: Synthesis of 2,4,6-Tris(3,4,5-trimethoxyphenyl)-1,3,5-triazine

This protocol is adapted from the general procedure for the cyclotrimerization of benzonitriles.[2]

Materials:

  • This compound

  • Titanium(IV) chloride tetrahydrofuran complex (TiCl₄(thf)₂)

  • Magnesium (Mg) powder

  • Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Heating mantle with magnetic stirrer

Procedure:

  • Inside a glovebox or under an inert atmosphere (e.g., Argon), add this compound (e.g., 5.0 g, 25.9 mmol), TiCl₄(thf)₂ (43 mg, 0.13 mmol, 0.5 mol%), and Mg powder (16 mg, 0.65 mmol, 2.5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask, remove it from the glovebox, and place it in a heating mantle on a stirrer hotplate.

  • Heat the reaction mixture to 150 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 15-24 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • After the reaction is complete, cool the mixture to approximately 80-100 °C.

  • Carefully add hot toluene (e.g., 50 mL) to the reaction flask to dissolve the product.

  • Filter the hot solution to remove any insoluble residues.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystalline product, 2,4,6-tris(3,4,5-trimethoxyphenyl)-1,3,5-triazine, by vacuum filtration.

  • Wash the crystals with cold toluene and dry under vacuum.

Workflow Diagram

G A This compound (3 eq.) C Cyclotrimerization 150 °C, 15 h, Solvent-free A->C B Catalyst System TiCl₄(thf)₂ / Mg B->C D Work-up Recrystallization from Toluene C->D E 2,4,6-Tris(3,4,5-trimethoxyphenyl) -1,3,5-triazine D->E G A This compound C [3+2] Cycloaddition Catalyst, DMF, Reflux A->C B Sodium Azide (NaN₃) B->C D Work-up Filtration, Acidification, Recrystallization C->D E 5-(3,4,5-Trimethoxyphenyl) -1H-tetrazole D->E G cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Pinner Condensation A This compound B 1. EtOH, HCl 2. NH₃ A->B C 3,4,5-Trimethoxybenzamidine (Intermediate) B->C E Base (NaOEt) EtOH, Reflux C->E D 1,3-Dicarbonyl (e.g., Acetylacetone) D->E F Substituted Pyrimidine E->F G A 3,4,5-Trimethoxybenzaldoxime C In situ Nitrile Oxide Formation & [3+2] Cycloaddition (e.g., NaOCl, CH₂Cl₂) A->C B Alkyne (Dipolarophile) B->C D Work-up Extraction, Chromatography C->D E 3,5-Disubstituted Isoxazole D->E

References

Application Notes and Protocols: Step-by-Step Synthesis of Pyrimidines from 3,4,5-Trimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the synthesis of substituted pyrimidines from 3,4,5-Trimethoxybenzonitrile. The synthesis proceeds via the formation of a 3,4,5-trimethoxybenzamidine intermediate through the Pinner reaction, followed by a condensation reaction with a 1,3-dicarbonyl compound to yield the final pyrimidine product. This protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry, offering a clear pathway to novel pyrimidine derivatives that are of significant interest in drug discovery.

Introduction

Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental building blocks of nucleic acids, namely cytosine, thymine, and uracil. Due to their wide range of biological activities, pyrimidine derivatives are scaffolds of high interest in medicinal chemistry, exhibiting potential as anti-inflammatory, antimicrobial, and antitumor agents. The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in numerous biologically active molecules. This protocol details a reliable method for the synthesis of pyrimidines containing this important structural feature, starting from the readily available this compound.

Overall Reaction Scheme

The synthesis is a two-step process:

  • Step 1: Pinner Reaction - Conversion of this compound to 3,4,5-Trimethoxybenzamidine hydrochloride.

  • Step 2: Pyrimidine Ring Formation - Condensation of 3,4,5-Trimethoxybenzamidine hydrochloride with a 1,3-dicarbonyl compound.

Overall Reaction Scheme start This compound intermediate 3,4,5-Trimethoxybenzamidine Hydrochloride start->intermediate Step 1: Pinner Reaction (Ethanol, HCl gas) dicarbonyl + 1,3-Dicarbonyl (e.g., Acetylacetone or Diethyl Malonate) product Substituted Pyrimidine dicarbonyl->product Step 2: Condensation (Base, Alcohol)

Caption: Overall two-step synthesis of substituted pyrimidines.

Experimental Protocols

Step 1: Synthesis of 3,4,5-Trimethoxybenzamidine hydrochloride

This procedure is based on the classical Pinner reaction for the conversion of a nitrile to an amidine hydrochloride.[1]

Materials and Reagents:

  • This compound

  • Anhydrous Ethanol

  • Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

  • Buchner funnel and flask

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve this compound (1.0 eq) in anhydrous ethanol (3-5 mL per gram of nitrile).

  • HCl Gas Introduction: Cool the solution in an ice bath to 0 °C. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature at or below 5 °C. Continue the introduction of HCl until the solution is saturated.

  • Reaction Monitoring: Seal the flask and allow the reaction mixture to stand at 0-4 °C for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, neutralizing it with a base (e.g., triethylamine), and spotting on a silica gel plate.

  • Product Isolation: The product, ethyl 3,4,5-trimethoxybenzimidate hydrochloride, will precipitate as a white solid.

  • Ammonolysis: To the suspension of the imidate hydrochloride, add an excess of a solution of ammonia in ethanol (prepared by bubbling ammonia gas through cold anhydrous ethanol). Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Remove the solvent under reduced pressure. To the residue, add anhydrous diethyl ether to precipitate the 3,4,5-Trimethoxybenzamidine hydrochloride.

  • Purification: Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 3,4,5-Trimethoxybenzamidine hydrochloride as a white crystalline solid.

Step 2: Synthesis of Substituted Pyrimidine

This step involves the condensation of the amidine hydrochloride with a 1,3-dicarbonyl compound. Two alternative procedures are provided using either acetylacetone or diethyl malonate.

Materials and Reagents:

  • 3,4,5-Trimethoxybenzamidine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide

  • Anhydrous Ethanol

Procedure:

  • Reaction Setup: To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol in a round-bottom flask, add 3,4,5-Trimethoxybenzamidine hydrochloride (1.0 eq). Stir the mixture for 15-20 minutes at room temperature.

  • Addition of Dicarbonyl: To the above mixture, add acetylacetone (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Product Isolation: The crude product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(3,4,5-Trimethoxyphenyl)-4,6-dimethylpyrimidine.

Materials and Reagents:

  • 3,4,5-Trimethoxybenzamidine hydrochloride

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous Ethanol

Procedure:

  • Reaction Setup: Prepare a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol in a round-bottom flask. Add 3,4,5-Trimethoxybenzamidine hydrochloride (1.0 eq) and stir for 15-20 minutes at room temperature.

  • Addition of Dicarbonyl: Add diethyl malonate (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 8-16 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6.

  • Product Isolation: The product will precipitate. Collect the solid by filtration and wash with cold water.

  • Purification: Recrystallize the solid from an appropriate solvent (e.g., aqueous ethanol) to yield pure 2-(3,4,5-Trimethoxyphenyl)-4,6-dihydroxypyrimidine.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-(3,4,5-Trimethoxyphenyl)-4,6-dimethylpyrimidine (Option A).

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)EquivalentsExpected Yield (%)
Step 1
This compound193.20101.931.0-
3,4,5-Trimethoxybenzamidine HCl248.70---80-90
Step 2 (Option A)
3,4,5-Trimethoxybenzamidine HCl248.7081.991.0-
Acetylacetone100.128.80.881.1-
Sodium Ethoxide68.0517.61.202.2-
2-(3,4,5-Trimethoxyphenyl)-4,6-dimethylpyrimidine274.32---75-85

Note: Expected yields are based on typical literature values for similar reactions and may vary depending on experimental conditions.

Visualization of Experimental Workflow

G cluster_step1 Step 1: Amidine Synthesis (Pinner Reaction) cluster_step2 Step 2: Pyrimidine Synthesis (Condensation) start Dissolve this compound in anhydrous ethanol saturate Saturate with HCl gas at 0°C start->saturate react1 Stir at 0-4°C for 24-48h saturate->react1 ammonolysis Add ethanolic ammonia react1->ammonolysis stir2 Stir at RT for 12-24h ammonolysis->stir2 evaporate Evaporate solvent stir2->evaporate precipitate Precipitate with diethyl ether evaporate->precipitate filter1 Filter and dry precipitate->filter1 intermediate 3,4,5-Trimethoxybenzamidine HCl filter1->intermediate start2 Prepare sodium ethoxide in ethanol intermediate->start2 Proceed to Step 2 add_amidine Add 3,4,5-Trimethoxybenzamidine HCl start2->add_amidine add_dicarbonyl Add 1,3-dicarbonyl (e.g., acetylacetone) add_amidine->add_dicarbonyl reflux Reflux for 6-16h add_dicarbonyl->reflux workup Pour into ice water / Acidify reflux->workup filter2 Filter crude product workup->filter2 recrystallize Recrystallize filter2->recrystallize product Final Pyrimidine Product recrystallize->product

Caption: Step-by-step workflow for the synthesis of pyrimidines.

References

Application of 3,4,5-Trimethoxybenzonitrile in Natural Product Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzonitrile is a versatile chemical intermediate of significant interest in the synthesis of various natural products and biologically active molecules. Its core structure, the 3,4,5-trimethoxyphenyl moiety, is a key pharmacophore found in a range of natural products exhibiting potent biological activities, including anticancer and psychedelic properties. The nitrile functional group offers a strategic handle for diverse chemical transformations, allowing for the construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a prominent natural product, Mescaline. The protocols are compiled from established synthetic routes, offering a practical guide for researchers in organic synthesis and drug discovery.

The 3,4,5-Trimethoxyphenyl Moiety: A Privileged Scaffold in Natural Products

The 3,4,5-trimethoxyphenyl group is a recurring structural motif in a variety of natural products, contributing significantly to their biological activity. Notable examples include:

  • Mescaline: A psychoactive alkaloid found in the peyote cactus (Lophophora williamsii).

  • Combretastatin A-4: A potent anti-cancer agent isolated from the bark of the African bushwillow, Combretum caffrum.[1][2] Its synthesis often proceeds through the corresponding aldehyde, 3,4,5-trimethoxybenzaldehyde, which can be derived from this compound.[3]

  • Podophyllotoxin Analogues: The 3,4,5-trimethoxyphenyl ring is a crucial component of many synthetic analogues of podophyllotoxin, a natural lignan with cytotoxic properties.

The specific arrangement of the three methoxy groups on the phenyl ring is often critical for high-affinity binding to biological targets.[4]

Application Example: Total Synthesis of Mescaline

This section details the synthesis of the natural alkaloid Mescaline, showcasing the utility of the 3,4,5-trimethoxyphenyl scaffold derived from precursors related to this compound. The presented route proceeds via 3,4,5-trimethoxyphenylacetonitrile.

Synthetic Pathway Overview

The synthesis of Mescaline from a 3,4,5-trimethoxybenzyl precursor involves a two-step process: cyanation followed by reduction.

Mescaline Synthesis 3,4,5-Trimethoxybenzyl_chloride 3,4,5-Trimethoxybenzyl chloride 3,4,5-Trimethoxyphenylacetonitrile 3,4,5-Trimethoxyphenylacetonitrile 3,4,5-Trimethoxybenzyl_chloride->3,4,5-Trimethoxyphenylacetonitrile KCN, MeOH/H₂O Mescaline Mescaline 3,4,5-Trimethoxyphenylacetonitrile->Mescaline LiAlH₄, Ether

Caption: Synthetic route to Mescaline from 3,4,5-trimethoxybenzyl chloride.

Quantitative Data Summary
StepStarting MaterialReagentsProductYield (%)
13,4,5-Trimethoxybenzyl chloridePotassium cyanide, Methanol, Water3,4,5-Trimethoxyphenylacetonitrile27
23,4,5-TrimethoxyphenylacetonitrileLithium aluminum hydride, Diethyl ether, Sulfuric acidMescaline hydrochloride-

Note: The yield for the second step is not explicitly provided in the referenced literature as a direct conversion from the isolated nitrile in a single sequence. However, reduction of the related nitrostyrene with LiAlH₄ is reported to have a yield of 86%.[5][6]

Experimental Protocols

Step 1: Synthesis of 3,4,5-Trimethoxyphenylacetonitrile

Materials:

  • 3,4,5-Trimethoxybenzyl chloride (9.7 g)

  • Potassium cyanide (9 g)

  • Methanol (60 mL)

  • Water (35 mL)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure: [7]

  • In a round-bottom flask, dissolve potassium cyanide in water and methanol.

  • Add 3,4,5-trimethoxybenzyl chloride to the solution.

  • Heat the reaction mixture at 90°C for 10 minutes.

  • Partially remove the solvents under reduced pressure.

  • Extract the residue with three portions of diethyl ether (30 mL each).

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the ether by warming on a steam bath with a stream of air.

  • Cool the residue to induce crystallization.

  • Recrystallize the product from diethyl ether to obtain 3,4,5-trimethoxyphenylacetonitrile (2.5 g, 27% yield) as rectangular prisms with a melting point of 76-77°C.[7]

Step 2: Synthesis of Mescaline (as hydrochloride salt)

Materials:

  • 3,4,5-Trimethoxyphenylacetonitrile

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether

  • 1.5 N Sulfuric acid

  • Isopropyl alcohol (IPA)

  • Concentrated Hydrochloric acid

Procedure:

This protocol is adapted from the reduction of the corresponding nitrostyrene and general nitrile reduction procedures.[8]

  • To a gently refluxing suspension of lithium aluminum hydride (2 g) in anhydrous diethyl ether (200 mL), add a solution of 3,4,5-trimethoxyphenylacetonitrile in anhydrous diethyl ether. The addition can be performed using a Soxhlet extractor to handle solids.

  • Maintain the reflux for 48 hours after the addition is complete.

  • Cool the reaction mixture in an ice bath.

  • Cautiously add 1.5 N sulfuric acid (150 mL) to quench the excess LAH and form two clear layers.

  • Separate the aqueous layer and wash the ether layer with fresh sulfuric acid.

  • Make the combined aqueous layers strongly basic with sodium hydroxide.

  • Extract the liberated free base with diethyl ether.

  • Dry the ether extract over anhydrous potassium carbonate.

  • Remove the solvent under vacuum to yield an oil.

  • Distill the residue at 120-130°C at 0.3 mm/Hg to obtain a white oil.

  • Dissolve the white oil in isopropyl alcohol (10 mL) and neutralize with concentrated hydrochloric acid.

  • Dilute with diethyl ether (25 mL) to precipitate the white crystalline product.

  • Filter and air dry to provide 3,4,5-trimethoxyphenethylamine hydrochloride (Mescaline HCl).

Logical Workflow for Synthesis and Characterization

Experimental Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Reduction cluster_analysis Characterization Start1 3,4,5-Trimethoxybenzyl chloride Reaction1 Reaction with KCN Start1->Reaction1 Workup1 Extraction & Purification Reaction1->Workup1 Product1 3,4,5-Trimethoxyphenylacetonitrile Workup1->Product1 Start2 3,4,5-Trimethoxyphenylacetonitrile Product1->Start2 Reaction2 Reduction with LiAlH₄ Start2->Reaction2 Workup2 Quenching, Extraction & Salt Formation Reaction2->Workup2 Product2 Mescaline HCl Workup2->Product2 Analysis Spectroscopic Analysis (NMR, IR, MS) & Purity Determination (HPLC) Product2->Analysis

Caption: Workflow for the synthesis and characterization of Mescaline.

Conclusion

This compound and its derivatives are valuable precursors in the synthesis of important natural products. The provided protocols for the synthesis of Mescaline illustrate a practical application, highlighting the chemical transformations that can be employed to construct complex molecular targets from this versatile building block. Researchers can adapt and optimize these methods for the synthesis of other natural products and their analogues containing the biologically significant 3,4,5-trimethoxyphenyl moiety.

References

Use of 3,4,5-Trimethoxybenzonitrile in medicinal chemistry for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4,5-Trimethoxybenzonitrile is a pivotal building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active molecules. Its core structure, featuring a benzonitrile group attached to a trimethoxyphenyl moiety, is a common pharmacophore in numerous compounds with therapeutic potential, particularly in oncology. The nitrile group offers synthetic flexibility for conversion into various functional groups, while the 3,4,5-trimethoxyphenyl ring is a key feature in many potent tubulin polymerization inhibitors. These compounds disrupt microtubule dynamics, a critical process in cell division, making them a prime target for anticancer drug development. This document provides an overview of its applications, detailed experimental protocols for the synthesis and evaluation of its derivatives, and quantitative data on their biological activities.

I. Applications in Medicinal Chemistry

The primary application of this compound in drug discovery lies in its use as a starting material for the synthesis of novel therapeutic agents. The 3,4,5-trimethoxyphenyl (TMP) group is a well-established structural motif in potent anticancer agents, particularly those that act as colchicine binding site inhibitors (CBSIs). By interfering with microtubule dynamics, these compounds inhibit cell division and induce apoptosis in cancer cells.

Derivatives of this compound are being actively investigated for a range of therapeutic indications:

  • Anticancer Agents: The TMP moiety is crucial for high-affinity binding to tubulin.[1] By modifying the nitrile group and incorporating the TMP scaffold into various molecular frameworks, scientists are designing potent tubulin polymerization inhibitors with promising activity against a multitude of cancer cell lines.[1][2]

  • Antimicrobial and Antifungal Compounds: The versatile scaffold derived from this compound can be adapted to create molecules with potential activity against various infectious agents.[3]

  • Anti-inflammatory Drugs: Modified structures originating from this intermediate have demonstrated promising anti-inflammatory properties in preclinical studies.[3]

  • Modulators of Multidrug Resistance (MDR): The TMP structure is also being employed in the synthesis of compounds capable of overcoming drug resistance in cancer cells, often by targeting efflux pumps like ABCG2. This can restore the sensitivity of tumors to conventional chemotherapies.[1]

II. Experimental Protocols

A. General Synthesis of a Chalcone Derivative from a 3,4,5-Trimethoxy Precursor

This protocol describes a general method for the synthesis of a chalcone derivative incorporating the 3,4,5-trimethoxyphenyl moiety, adapted from a procedure for synthesizing (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.[4] While the example starts from the corresponding ketone, this compound can be readily converted to such intermediates.

Step 1: Synthesis of 1-(3,4,5-trimethoxyphenyl)propan-1-one (Intermediate)

This intermediate can be prepared from 3,4,5-trimethoxybenzaldehyde, which itself can be synthesized from this compound via reduction. A Grignard reaction of ethylmagnesium chloride on 3,4,5-trimethoxybenzaldehyde, followed by oxidation of the resulting secondary alcohol with pyridinium chlorochromate (PCC), yields 1-(3,4,5-trimethoxyphenyl)propan-1-one.[4]

Step 2: Synthesis of (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

  • To a mixture of 1-(3,4,5-trimethoxyphenyl)propan-1-one (2.24 g, 0.01 mol) and 4-methoxybenzaldehyde (1.36 g, 0.01 mol) in anhydrous methanol (30 mL), add sodium hydroxide (1.2 g, 0.03 mol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and neutralize with dilute HCl.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired chalcone derivative.[4]

B. Synthesis of (Z)-2-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one

This protocol outlines the synthesis of an oxazolone derivative, a common intermediate for further elaboration into various heterocyclic compounds.[2]

  • A mixture of 3,4,5-trimethoxybenzaldehyde (2.39 g, 10 mmol), 2-(3,4-dimethoxybenzamido)acetic acid (1.96 g, 10 mmol), and anhydrous sodium acetate (0.90 g, 11 mmol) in acetic anhydride (10 mL) is heated in an oil bath at 80 °C for 2 hours.

  • After the heating period, add 100 mL of absolute ethanol to the reaction mixture.

  • Allow the mixture to stand overnight to facilitate crystallization.

  • Collect the resulting solid by filtration, wash with cold ethanol, and dry to yield the pure oxazolone product.[2]

C. In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This protocol provides a method to assess the ability of synthesized compounds to inhibit the polymerization of tubulin in vitro.[5][6]

Materials:

  • Purified tubulin (from porcine brain or bovine)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Nocodazole or Colchicine)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well black microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 2x tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.

    • Prepare a reaction buffer containing General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 10-15%), and the fluorescent reporter. Keep on ice.

    • Prepare serial dilutions of the test compounds and controls in the reaction buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • Assay Protocol:

    • Pre-warm the fluorescence plate reader to 37 °C.

    • Add 50 µL of the compound dilutions (or controls) to the wells of the 96-well plate.

    • To initiate the polymerization, add 50 µL of the 2x tubulin stock solution to each well.

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes at 37 °C.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each concentration of the test compound and controls.

    • The inhibition of tubulin polymerization is determined by the decrease in the rate and extent of the fluorescence increase compared to the vehicle control.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

III. Quantitative Data

The following tables summarize the in vitro biological activities of various compounds derived from or related to the 3,4,5-trimethoxyphenyl scaffold.

Table 1: Antiproliferative Activity of Trimethoxyphenyl-Based Analogues

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 9 HepG21.38[2]
Compound 10 HepG22.54[2]
Compound 11 HepG23.21[2]
Compound 4 MCF-70.0096[7]
HCT1160.018[7]
BX-PC30.017[7]
Jurkat0.041[7]
Compound 3g MCF-72.94[8]
MDA-MB-2311.61[8]
A5496.30[8]
HeLa6.10[8]
A3750.57[8]
B16-F101.69[8]
Compound 11 (4-aroylquinoline) KB0.217[9][10]
HT-290.327[9][10]
MKN450.239[9][10]
Compound 15 (flavonoid benzimidazole) MGC-80320.47[11]
MCF-743.42[11]
HepG-235.45[11]
MFC23.47[11]
Compound 3d (triazolopyrimidine) HeLa0.030[12]
A5490.043[12]
HT-290.038[12]

Table 2: Tubulin Polymerization Inhibitory Activity

Compound IDIC50 (µM)Reference
Compound 9 86.73% inhibition[2]
Compound 10 80.51% inhibition[2]
Compound 11 69.95% inhibition[2]
Compound 4 0.19[7]
Compound 7 0.31[7]
Compound 30 0.38[7]
Compound 8b 5.9[13]
Compound 3d 0.45[12]

IV. Visualizations

Signaling Pathway of Tubulin Polymerization Inhibitors

G TMP_Compound 3,4,5-Trimethoxyphenyl Derivative Tubulin α/β-Tubulin Heterodimers TMP_Compound->Tubulin Binds to Colchicine Site Microtubules Microtubules TMP_Compound->Microtubules Inhibits Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Signaling pathway of 3,4,5-trimethoxyphenyl derivatives as tubulin inhibitors.

Experimental Workflow for Synthesis and Evaluation

G Start This compound Synthesis Chemical Synthesis (e.g., Chalcone formation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BioAssay Biological Evaluation Purification->BioAssay TubulinAssay Tubulin Polymerization Assay BioAssay->TubulinAssay CellAssay Antiproliferative Assay (e.g., MTT on Cancer Cells) BioAssay->CellAssay DataAnalysis Data Analysis (IC50 Determination) TubulinAssay->DataAnalysis CellAssay->DataAnalysis

Caption: Workflow for synthesis and evaluation of this compound derivatives.

References

Application Notes and Protocols for Functional Group Transformations of 3,4,5-Trimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key functional group transformations of the nitrile moiety in 3,4,5-trimethoxybenzonitrile. This versatile starting material is a valuable building block in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below cover hydrolysis, reduction, cycloaddition to form a tetrazole, and reaction with a Grignard reagent to yield a ketone.

Hydrolysis to 3,4,5-Trimethoxybenzoic Acid

The nitrile group can be readily hydrolyzed to a carboxylic acid under both acidic and basic conditions. This transformation is fundamental for the synthesis of various esters, amides, and other carboxylic acid derivatives.

Reaction Scheme:

Application Notes:

Alkaline hydrolysis is often preferred for substrates with acid-sensitive functional groups. The reaction typically proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by tautomerization and subsequent hydrolysis of the resulting amide intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ammonia evolution.

Experimental Protocol: Alkaline Hydrolysis

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add a 10-20% aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with an organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, which will precipitate the 3,4,5-trimethoxybenzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

ReactantProductReagentsSolventReaction TimeTemperatureYield
This compound3,4,5-Trimethoxybenzoic AcidNaOH, HClEthanol4-8 hoursReflux>90%

Reduction to 3,4,5-Trimethoxybenzylamine

The reduction of the nitrile group to a primary amine is a crucial transformation for the synthesis of various biologically active molecules and ligands.

Reaction Scheme:

Application Notes:

Several reducing agents can be employed for this transformation, including lithium aluminum hydride (LAH), catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon), and sodium borohydride in the presence of a cobalt catalyst. The choice of reducing agent will depend on the presence of other functional groups in the molecule. LAH is a powerful reducing agent but is unselective. Catalytic hydrogenation is often a cleaner method but may not be suitable for molecules with other reducible groups like alkenes or alkynes. The NaBH₄/CoCl₂ system offers a milder alternative.

Experimental Protocol: Reduction using Sodium Borohydride and Cobalt(II) Chloride

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)

  • Methanol

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) and cobalt(II) chloride hexahydrate (0.1-0.2 equivalents) in methanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add sodium borohydride (2-4 equivalents) in small portions to the stirred solution. The reaction is exothermic and will be accompanied by gas evolution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4,5-trimethoxybenzylamine.

  • The product can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data:

ReactantProductReagentsSolventReaction TimeTemperatureYield
This compound3,4,5-TrimethoxybenzylamineNaBH₄, CoCl₂·6H₂OMethanol2-6 hours0°C to RTGood to high

[3+2] Cycloaddition to 5-(3,4,5-Trimethoxyphenyl)-1H-tetrazole

The [3+2] cycloaddition of a nitrile with an azide is a common method for the synthesis of tetrazoles, which are important heterocyclic compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids.

Reaction Scheme:

This compound + CH₃MgBr → 1-(3,4,5-Trimethoxyphenyl)ethan-1-one

Application Notes and Protocols for the Synthesis of Tubulin Polymerization Inhibitors from 3,4,5-Trimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle, making them a prime target for anticancer agents. The 3,4,5-trimethoxyphenyl (TMP) moiety is a key pharmacophore found in numerous potent tubulin polymerization inhibitors that bind to the colchicine site, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis. [1]3,4,5-Trimethoxybenzonitrile serves as a readily available and versatile starting material for the synthesis of various TMP-containing tubulin inhibitors.

This document provides detailed protocols for the synthesis of a potent tubulin polymerization inhibitor, 2-(p-toluidino)-7-(3,4,5-trimethoxyphenyl)-t[2][3][4]riazolo[1,5-a]pyrimidine, starting from this compound. Additionally, it includes protocols for key biological assays to evaluate the efficacy of the synthesized compounds.

Synthetic Pathway Overview

The synthesis commences with the reduction of this compound to the corresponding aldehyde. This aldehyde then serves as a key precursor for the construction of the target triazolopyrimidine inhibitor through a multi-step sequence.

Synthesis_Workflow start This compound aldehyde 3,4,5-Trimethoxybenzaldehyde start->aldehyde  Reduction (DIBAL-H)   enaminone 3-(Dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one aldehyde->enaminone  Condensation   final_product 2-(p-Toluidino)-7-(3,4,5-trimethoxyphenyl)- [1,2,4]triazolo[1,5-a]pyrimidine enaminone->final_product  Cyclization   aminotriazole 3-Amino-5-(p-toluidino)-1H-1,2,4-triazole aminotriazole->final_product

Caption: Synthetic workflow for the target tubulin inhibitor.

Experimental Protocols

Part 1: Synthesis of 2-(p-Toluidino)-7-(3,4,5-trimethoxyphenyl)-t[2][3][4]riazolo[1,5-a]pyrimidine

Step 1.1: Reduction of this compound to 3,4,5-Trimethoxybenzaldehyde

  • Principle: The nitrile group is selectively reduced to an aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol. [2][5]* Materials:

    • This compound

    • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in toluene or hexanes)

    • Anhydrous Toluene (or Dichloromethane/THF)

    • Methanol

    • Rochelle's salt (Potassium sodium tartrate) solution (aqueous)

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1 eq.) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DIBAL-H (1.0 M solution, 1.1 eq.) dropwise to the cooled solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow dropwise addition of methanol at -78 °C.

    • Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 3,4,5-trimethoxybenzaldehyde.

Step 1.2: Synthesis of 3-Amino-5-(p-toluidino)-1H-1,2,4-triazole

  • Principle: This intermediate is synthesized through a multi-step process starting from commercially available reagents.

  • Note: A detailed protocol for the synthesis of substituted 3-amino-1,2,4-triazoles can be found in the cited literature. [6] Step 1.3: Synthesis of 2-(p-Toluidino)-7-(3,4,5-trimethoxyphenyl)-t[2][3][4]riazolo[1,5-a]pyrimidine

  • Principle: The final compound is synthesized via a cyclization reaction between 3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (formed in situ or separately) and 3-amino-5-(p-toluidino)-1H-1,2,4-triazole. [1]* Materials:

    • 3,4,5-Trimethoxybenzaldehyde

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent

    • 3-Amino-5-(p-toluidino)-1H-1,2,4-triazole

    • Acetic acid

  • Procedure:

    • A mixture of 3,4,5-trimethoxybenzaldehyde (1 eq.) and N,N-dimethylformamide dimethyl acetal (3 eq.) is heated, and the formed 3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be used directly or isolated.

    • A solution of 3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (1 eq.) and 3-amino-5-(p-toluidino)-1H-1,2,4-triazole (1 eq.) in glacial acetic acid is heated at reflux.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(p-toluidino)-7-(3,4,5-trimethoxyphenyl)-t[2][3][4]riazolo[1,5-a]pyrimidine.

Biological Evaluation Protocols

Protocol 2.1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
  • Principle: This assay measures the effect of a compound on the polymerization of tubulin in vitro. The fluorescence of a reporter dye, such as DAPI, increases upon binding to polymerized microtubules, providing a quantitative measure of tubulin assembly. [3][7]* Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • DAPI (4',6-diamidino-2-phenylindole) solution

    • Test compound (e.g., 2-(p-toluidino)-7-(3,4,5-trimethoxyphenyl)-t[2][3][4]riazolo[1,5-a]pyrimidine) dissolved in DMSO

    • Positive control (e.g., Paclitaxel) and negative control (e.g., Vinblastine)

    • Black 96-well plates

    • Temperature-controlled fluorescence plate reader

  • Procedure:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice.

    • Prepare a reaction mixture containing tubulin, GTP (final concentration 1 mM), glycerol (e.g., 10% v/v), and DAPI (final concentration ~5 µM) in pre-chilled wells of a 96-well plate.

    • Add the test compound at various concentrations to the wells. Include wells with vehicle (DMSO), positive, and negative controls.

    • Place the plate in a fluorescence plate reader pre-warmed to 37 °C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) at regular intervals (e.g., every minute) for 60-90 minutes.

    • Plot fluorescence intensity versus time to obtain polymerization curves.

    • Determine the IC₅₀ value of the test compound by plotting the inhibition of the maximum polymerization rate or the final polymer mass against the compound concentration.

Protocol 2.2: Cell Cycle Analysis by Flow Cytometry
  • Principle: Tubulin polymerization inhibitors typically cause cell cycle arrest at the G2/M phase. This can be quantified by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content of the cell population using flow cytometry. [8][9][10]* Materials:

    • Cancer cell line (e.g., HeLa, A549)

    • Cell culture medium and supplements

    • Test compound

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Ice-cold 70% ethanol

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

    • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20 °C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 2.3: Apoptosis Assay by Annexin V Staining
  • Principle: Apoptosis is a programmed cell death process. One of its early hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect apoptotic cells by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive). [5][11][12][13][14]* Materials:

    • Cancer cell line

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Flow cytometer

  • Procedure:

    • Seed and treat cells with the test compound as described for the cell cycle analysis.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

The quantitative data for the synthesized 2-(p-toluidino)-7-(3,4,5-trimethoxyphenyl)-t[2][3][4]riazolo[1,5-a]pyrimidine (designated as Compound 3d in the source literature) are summarized below. [1][7][8][15]

Assay Cell Line/Target IC₅₀ (nM)
Antiproliferative Activity HeLa (Cervical Cancer) 38
A549 (Lung Cancer) 43
HT-29 (Colon Cancer) 30

| Tubulin Polymerization Inhibition | Purified Tubulin | 450 |

Signaling Pathway

Tubulin polymerization inhibitors that bind to the colchicine site disrupt microtubule dynamics, leading to mitotic arrest. This prolonged arrest activates the intrinsic pathway of apoptosis.

Apoptosis_Pathway cluster_cell Cell cluster_mito Mitochondrion inhibitor Tubulin Polymerization Inhibitor (e.g., Triazolopyrimidine) tubulin αβ-Tubulin Dimers inhibitor->tubulin Binds to Colchicine Site microtubules Microtubules inhibitor->microtubules Inhibition tubulin->microtubules Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest Disruption leads to Bcl2 Bcl-2 (Anti-apoptotic) mitotic_arrest->Bcl2 Stress Signal Bax_Bak Bax/Bak (Pro-apoptotic) mitotic_arrest->Bax_Bak Stress Signal Bcl2->Bax_Bak CytoC Cytochrome c Bax_Bak->CytoC Pore formation & Cytochrome c release Apaf1 Apaf-1 CytoC->Apaf1 apoptosome Apoptosome Apaf1->apoptosome caspase9 Caspase-9 (Initiator) caspase9->apoptosome caspase3 Caspase-3 (Executioner) apoptosome->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Cleavage of cellular substrates

Caption: Intrinsic apoptosis pathway induced by tubulin inhibitors.

In this pathway, mitotic arrest leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2). [16]This results in mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. [3][17]Cytochrome c, along with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. [17]Initiator caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,4,5-Trimethoxybenzonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 3,4,5-trimethoxybenzonitrile and its halogenated precursors in various palladium-catalyzed cross-coupling reactions. The trimethoxyphenyl moiety is a key structural feature in numerous biologically active molecules and natural products, making efficient methods for its elaboration crucial in medicinal chemistry and materials science. While direct cross-coupling on the benzonitrile ring can be challenging, reactions on the corresponding aryl halides and triflates offer a versatile entry point to a wide range of functionalized derivatives. This document outlines protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as a method for the synthesis of this compound itself via a palladium-catalyzed cyanation reaction.

General Considerations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions is highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. For electron-rich substrates like those derived from 3,4,5-trimethoxybenzene, the selection of appropriate reaction conditions is critical to achieve high yields and selectivity. The protocols provided herein are based on established methodologies for analogous substrates and should be considered as starting points for optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron species with an organohalide. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-3,4,5-trimethoxybenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95
21-Bromo-3,4,5-trimethoxybenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Dioxane1001692
31-Bromo-3,4,5-trimethoxybenzene2-Thiopheneboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O802485

Note: The data presented are generalized from multiple studies on various aryl bromides and are for illustrative purposes. Actual yields may vary depending on the specific substrates and optimized conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3,4,5-trimethoxybenzene with Phenylboronic Acid

Materials:

  • 1-Bromo-3,4,5-trimethoxybenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 1-bromo-3,4,5-trimethoxybenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add toluene (5 mL) and deionized water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base reaction Reaction Setup (Inert Atmosphere) reagents->reaction solvent Solvent (e.g., Toluene/H₂O) solvent->reaction heating Heating (e.g., 100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Purified Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a powerful method for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

Table 2: Representative Conditions for the Heck Reaction of Aryl Bromides
EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-3,4,5-trimethoxybenzeneStyrenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃N (1.5)DMF1001690
21-Bromo-3,4,5-trimethoxybenzenen-Butyl acrylatePdCl₂(PPh₃)₂ (2)-NaOAc (2)DMA1202488
31-Bromo-3,4,5-trimethoxybenzeneCyclohexenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃ (2)Dioxane1101882

Note: The data presented are generalized from multiple studies on various aryl bromides and are for illustrative purposes. Actual yields may vary depending on the specific substrates and optimized conditions.

Experimental Protocol: Heck Reaction of 1-Bromo-3,4,5-trimethoxybenzene with Styrene

Materials:

  • 1-Bromo-3,4,5-trimethoxybenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-bromo-3,4,5-trimethoxybenzene (1.0 equiv), palladium(II) acetate (1-2 mol%), and tri(o-tolyl)phosphine (2-4 mol%).

  • Add anhydrous DMF as the solvent, followed by styrene (1.2-1.5 equiv) and triethylamine (1.5-2.0 equiv).

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the mixture to remove the triethylammonium bromide salt.

  • Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Heck_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkene [Ar-Pd(II)-X(L)₂(alkene)] PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Intermediate R-CH₂-CH(Ar)-Pd(II)-X(L)₂ PdII_Alkene->PdII_Intermediate Migratory Insertion Pd_Hydride H-Pd(II)-X(L)₂ PdII_Intermediate->Pd_Hydride β-Hydride Elimination Pd_Hydride->Pd0 Reductive Elimination (+ Base)

Caption: Key components for a successful Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a powerful method for the synthesis of anilines and their derivatives.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Triflates
EntryAryl TriflateAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13,4,5-Trimethoxyphenyl triflateMorpholinePd₂(dba)₃ (1)BINAP (2)NaOt-Bu (1.4)Toluene801893
23,4,5-Trimethoxyphenyl triflateAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1002488
33,4,5-Trimethoxyphenyl triflateBenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH1001291

Note: The data presented are generalized from multiple studies on various aryl triflates and are for illustrative purposes. Actual yields may vary depending on the specific substrates and optimized conditions.

Experimental Protocol: Buchwald-Hartwig Amination of 3,4,5-Trimethoxyphenyl Triflate with Morpholine

Materials:

  • 3,4,5-Trimethoxyphenyl triflate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1 mol%), BINAP (2 mol%), and sodium tert-butoxide (1.4 equiv).

  • Add anhydrous toluene, followed by 3,4,5-trimethoxyphenyl triflate (1.0 equiv) and morpholine (1.2 equiv).

  • Seal the tube and heat the reaction mixture at 80 °C.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cyanation

The synthesis of this compound can be achieved through a palladium-catalyzed cyanation of the corresponding aryl halide. This provides a direct route to the target molecule from readily available starting materials.

Table 5: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides
EntryAryl BromideCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
11-Bromo-3,4,5-trimethoxybenzeneZn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMA1201285
21-Bromo-3,4,5-trimethoxybenzeneKCNPd(OAc)₂ (3)XPhos (6)18-crown-6Toluene1101878
31-Bromo-3,4,5-trimethoxybenzeneK₄[Fe(CN)₆]Pd(OAc)₂ (2)cataCXium A (4)-NMP1402482

Note: The data presented are generalized from multiple studies on various aryl bromides and are for illustrative purposes. Actual yields may vary depending on the specific substrates and optimized conditions.

Experimental Protocol: Palladium-Catalyzed Cyanation of 1-Bromo-3,4,5-trimethoxybenzene

Materials:

  • 1-Bromo-3,4,5-trimethoxybenzene

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 1-bromo-3,4,5-trimethoxybenzene (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMA and heat the mixture to 120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with aqueous ammonia and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield this compound.

Synthesis Pathway to this compound

Cyanation_Pathway Aryl_Halide 1-Bromo-3,4,5- trimethoxybenzene Cyanation Pd-catalyzed Cyanation Aryl_Halide->Cyanation Zn(CN)₂, Pd₂(dba)₃, dppf, DMA, 120 °C Benzonitrile 3,4,5-Trimethoxy- benzonitrile Cyanation->Benzonitrile

Caption: Synthetic route to this compound via cyanation.

Application Notes and Protocols: 3,4,5-Trimethoxybenzonitrile as a Precursor for Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4,5-Trimethoxybenzonitrile is a versatile chemical intermediate that holds significant promise in the development of novel anti-inflammatory agents. Its unique structure, featuring a reactive nitrile group and the biologically important 3,4,5-trimethoxyphenyl moiety, makes it a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The 3,4,5-trimethoxyphenyl group is a known pharmacophore found in various natural and synthetic compounds exhibiting anti-inflammatory and other biological activities. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis and evaluation of new anti-inflammatory drug candidates.

Synthetic Applications

This compound can be readily converted into key intermediates for the synthesis of anti-inflammatory compounds. A primary synthetic route involves the reduction of the nitrile group to a benzylamine, which can then be further modified. For instance, 3,4,5-trimethoxybenzylamine can be synthesized from this compound via reduction, for example, using a reducing agent like lithium aluminum hydride. The resulting amine can then be transformed into other functional groups, such as an alcohol, to be used in subsequent conjugation reactions.

A notable application is the synthesis of conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) with a 3,4,5-trimethoxybenzyl moiety. This approach has been shown to enhance the anti-inflammatory activity of the parent NSAIDs.[1][2][3][4][5]

Another synthetic avenue involves the conversion of this compound to 3,4,5-trimethoxybenzaldehyde. This aldehyde can then serve as a key building block for the synthesis of chalcones, a class of compounds known for their anti-inflammatory properties.[6][7][8][9]

Experimental Protocols

Synthesis of NSAID-3,4,5-trimethoxybenzyl Alcohol Conjugates

This protocol is based on the synthesis of ibuprofen and ketoprofen derivatives as described in the literature.[2][3][5]

Step 1: Synthesis of 3,4,5-trimethoxybenzyl alcohol from this compound (Illustrative)

  • Reduction of Nitrile to Amine: this compound is reduced to 3,4,5-trimethoxybenzylamine. This can be achieved using a suitable reducing agent such as Lithium Aluminum Hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere. The reaction is typically performed at room temperature and then quenched carefully with water and a sodium hydroxide solution.

  • Conversion of Amine to Alcohol: The resulting 3,4,5-trimethoxybenzylamine can be converted to 3,4,5-trimethoxybenzyl alcohol via a diazotization reaction followed by hydrolysis. The amine is treated with sodium nitrite in the presence of an acid (e.g., sulfuric acid) at low temperatures (0-5 °C) to form the diazonium salt, which is then hydrolyzed by heating to yield the corresponding alcohol.

Step 2: Synthesis of the NSAID-amino acid intermediate

  • To a solution of the NSAID (e.g., ibuprofen or ketoprofen) in an appropriate solvent (e.g., dichloromethane), add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add the desired amino acid methyl ester hydrochloride and triethylamine.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Hydrolyze the methyl ester using a base (e.g., LiOH) in a mixture of THF and water.

  • Acidify the reaction mixture to obtain the NSAID-amino acid conjugate.

Step 3: Esterification with 3,4,5-trimethoxybenzyl alcohol

  • To a solution of the NSAID-amino acid conjugate in an anhydrous solvent (e.g., dichloromethane), add 3,4,5-trimethoxybenzyl alcohol, DCC, and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the mixture and purify the crude product by column chromatography on silica gel to obtain the final conjugate.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[10][11][12][13][14]

  • Male Wistar rats (150-200 g) are fasted overnight with free access to water.

  • The test compounds, a reference drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally.

  • After 30-60 minutes, 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured immediately after the carrageenan injection and at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro Anti-inflammatory Activity: COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes, which are key targets for NSAIDs.[15][16][17][18][19]

  • The assay is typically performed using a colorimetric or fluorometric inhibitor screening kit.

  • Ovine COX-1 or human recombinant COX-2 enzyme is incubated with the test compound at various concentrations in a reaction buffer containing a heme cofactor.

  • The reaction is initiated by the addition of arachidonic acid as the substrate.

  • The peroxidase activity of COX is measured by monitoring the absorbance of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm).

  • The IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.

In Vitro Anti-inflammatory Activity: Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of lipoxygenase, another important enzyme in the inflammatory pathway.[20][21][22][23][24]

  • The assay is based on the measurement of the formation of hydroperoxides from linoleic acid catalyzed by lipoxygenase (e.g., soybean 15-LOX).

  • The test compound is pre-incubated with the lipoxygenase enzyme in a buffer solution.

  • The reaction is initiated by the addition of the substrate, linoleic acid.

  • The increase in absorbance at 234 nm, due to the formation of conjugated dienes, is monitored spectrophotometrically.

  • The percentage of inhibition is calculated, and IC50 values are determined.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory activity of NSAID conjugates incorporating the 3,4,5-trimethoxyphenyl moiety.

Table 1: In Vivo Anti-inflammatory Activity of NSAID Conjugates in the Carrageenan-Induced Rat Paw Edema Model [2][4]

CompoundDose (mg/kg)% Inhibition of Paw Edema (at 3h)
Ibuprofen5036
Ibuprofen-L-proline-3,4,5-trimethoxybenzyl ester5067
Ketoprofen5047
Ketoprofen-L-proline-3,4,5-trimethoxybenzyl ester5091
Indomethacin (Reference)1055

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of NSAID Conjugates [2]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen1581.88
Ibuprofen-L-proline-3,4,5-trimethoxybenzyl ester>10030>3.33
Ketoprofen522.5
Ketoprofen-L-proline-3,4,5-trimethoxybenzyl ester>10015>6.67

Table 3: In Vitro Lipoxygenase Inhibitory Activity of NSAID Conjugates [2]

Compound% Inhibition of Lipoxygenase (at 100 µM)
Ibuprofen12
Ibuprofen-L-proline-3,4,5-trimethoxybenzyl ester45
Ketoprofen25
Ketoprofen-L-proline-3,4,5-trimethoxybenzyl ester60

Visualizations

Synthetic Workflow

G cluster_synthesis Synthetic Pathway 345_TMB_Nitrile 3,4,5-Trimethoxy- benzonitrile 345_TMB_Amine 3,4,5-Trimethoxy- benzylamine 345_TMB_Nitrile->345_TMB_Amine Reduction 345_TMB_OH 3,4,5-Trimethoxy- benzyl Alcohol 345_TMB_Amine->345_TMB_OH Diazotization/ Hydrolysis Final_Conjugate Final NSAID Conjugate 345_TMB_OH->Final_Conjugate NSAID NSAID (e.g., Ibuprofen) NSAID_AA NSAID-Amino Acid Intermediate NSAID->NSAID_AA Amide Coupling NSAID_AA->Final_Conjugate Esterification

Caption: Synthetic route to NSAID-3,4,5-trimethoxybenzyl ester conjugates.

Experimental Workflow for Anti-inflammatory Evaluation

G cluster_workflow Biological Evaluation Workflow Synthesis Synthesis of Test Compounds InVivo In Vivo Evaluation (Carrageenan-induced paw edema) Synthesis->InVivo InVitro In Vitro Evaluation Synthesis->InVitro Data_Analysis Data Analysis and SAR Studies InVivo->Data_Analysis COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay LOX_Assay Lipoxygenase Inhibition Assay InVitro->LOX_Assay COX_Assay->Data_Analysis LOX_Assay->Data_Analysis

Caption: Workflow for evaluating the anti-inflammatory activity of synthesized compounds.

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of many drugs are mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

G cluster_nfkb NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Genes induces

Caption: Simplified representation of the NF-κB inflammatory signaling pathway.

G cluster_mapk MAPK Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes induces

Caption: Overview of a major MAPK signaling cascade in inflammation.

References

Application Notes and Protocols for the Reduction of 3,4,5-Trimethoxybenzonitrile to 3,4,5-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical reduction of 3,4,5-Trimethoxybenzonitrile to the corresponding primary amine, 3,4,5-Trimethoxybenzylamine. This transformation is a critical step in the synthesis of various pharmaceutical compounds and research chemicals. The protocols outlined below describe two primary methods: reduction using Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation.

Introduction

The reduction of a nitrile functional group to a primary amine is a fundamental transformation in organic synthesis. 3,4,5-Trimethoxybenzylamine is a valuable building block in the preparation of numerous biologically active molecules. The choice of reduction method often depends on factors such as substrate compatibility with functional groups, desired selectivity, scalability, and safety considerations. Lithium Aluminum Hydride is a potent reducing agent capable of reducing a wide range of functional groups, including nitriles.[1][2][3] Catalytic hydrogenation offers a milder and often more environmentally friendly alternative.[4][5]

Data Presentation

The following table summarizes the key quantitative data associated with the two primary methods for the reduction of this compound.

MethodReducing Agent/CatalystSolventTemperatureReaction TimeTypical Yield
Method 1 Lithium Aluminum Hydride (LiAlH₄)Anhydrous THFReflux4-6 hours85-95%
Method 2 H₂ / Palladium on Carbon (Pd/C)Ethanol/MethanolRoom Temperature12-24 hours90-98%[4]

Experimental Protocols

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of this compound using the powerful reducing agent, Lithium Aluminum Hydride.[1][2]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Distilled Water

  • 15% Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Reagent Addition: The flask is charged with Lithium Aluminum Hydride (1.2 equivalents) and 150 mL of anhydrous THF under an inert atmosphere. The suspension is stirred and cooled in an ice bath.

  • Substrate Addition: A solution of this compound (1 equivalent) in 100 mL of anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 10 mL of water, followed by 10 mL of 15% aqueous sodium hydroxide solution, and finally 30 mL of water. This should result in the formation of a granular precipitate.

  • Work-up: The solid is removed by filtration and washed with diethyl ether (3 x 50 mL). The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 3,4,5-Trimethoxybenzylamine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Method 2: Catalytic Hydrogenation

This protocol outlines the reduction of this compound via catalytic hydrogenation, a method often preferred for its milder reaction conditions and simpler work-up.[4][6]

Materials:

  • This compound

  • 10% Palladium on Carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen Gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

  • Celite® or other filtration aid

Procedure:

  • Reaction Setup: A hydrogenation vessel is charged with this compound (1 equivalent), a suitable solvent such as ethanol or methanol (10-20 volumes), and 10% Palladium on Carbon (5-10 mol%).

  • Hydrogenation: The vessel is sealed and connected to a hydrogen source. The atmosphere is purged with hydrogen gas. The reaction mixture is then agitated at room temperature under a hydrogen atmosphere (typically 3-5 bar).

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen and can be confirmed by TLC or GC-MS analysis. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, the reaction mixture is carefully vented, and the catalyst is removed by filtration through a pad of Celite®. The filter cake is washed with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to afford the crude 3,4,5-Trimethoxybenzylamine.

  • Purification: The product is typically of high purity, but can be further purified by vacuum distillation if required.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_method1 Method 1: LiAlH4 Reduction cluster_method2 Method 2: Catalytic Hydrogenation cluster_product Final Product start This compound reagent1 LiAlH4, Anhydrous THF start->reagent1 reagent2 H2, 10% Pd/C, Ethanol start->reagent2 reaction1 Reflux (4-6h) reagent1->reaction1 workup1 Quench (H2O, NaOH) Filtration reaction1->workup1 product 3,4,5-Trimethoxybenzylamine workup1->product reaction2 RT, 3-5 bar H2 (12-24h) reagent2->reaction2 workup2 Filtration reaction2->workup2 workup2->product

Caption: Workflow for the reduction of this compound.

Logical Relationship of Reduction Methods

reduction_methods cluster_goal Synthetic Goal cluster_approaches Reduction Approaches cluster_reagents Specific Reagents/Catalysts goal This compound 3,4,5-Trimethoxybenzylamine hydride Hydride Reduction goal->hydride catalytic Catalytic Hydrogenation goal->catalytic lialh4 LiAlH4 hydride->lialh4 pdc Pd/C catalytic->pdc

Caption: Overview of synthetic approaches for the target transformation.

References

Troubleshooting & Optimization

Troubleshooting low yield in reactions involving 3,4,5-Trimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 3,4,5-Trimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions to improve reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My reduction of this compound to 3,4,5-Trimethoxybenzaldehyde using DIBAL-H is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

A: Low yields in the DIBAL-H reduction of nitriles are a common issue. The primary challenges include over-reduction to the corresponding amine or alcohol, and incomplete reaction. The steric hindrance from the methoxy groups on the benzonitrile ring can also play a role.[1][2]

Troubleshooting Workflow:

G start Low Yield in DIBAL-H Reduction problem1 Incomplete Conversion start->problem1 problem2 Over-reduction to Amine/Alcohol start->problem2 problem3 Complex Mixture of Products start->problem3 solution1a Optimize DIBAL-H Stoichiometry problem1->solution1a solution1b Strict Temperature Control (-78°C) problem1->solution1b solution2a Slow, Dropwise Addition of DIBAL-H problem2->solution2a solution2b Careful Quenching at Low Temperature problem2->solution2b solution3a Monitor Reaction by TLC/LC-MS problem3->solution3a solution3b Optimize Quenching and Work-up problem3->solution3b

Caption: Troubleshooting DIBAL-H Reduction of this compound.

Optimization Strategies & Experimental Protocol:

Key Optimization Parameters:

ParameterRecommendationRationale
Temperature Strictly maintain at -78°C during DIBAL-H addition and for a period thereafter.[3][4][5]Prevents over-reduction. The intermediate imine-aluminum complex is more stable at low temperatures, preventing further hydride attack.[5]
DIBAL-H Equivalents Use 1.0 - 1.2 equivalents of DIBAL-H.A slight excess can drive the reaction to completion, but a large excess will lead to over-reduction.[4]
Addition Rate Add DIBAL-H solution dropwise over an extended period (e.g., 1-2 hours).Maintains a low concentration of the reducing agent, minimizing side reactions.[3]
Solvent Anhydrous toluene or dichloromethane (DCM).These are common solvents for DIBAL-H reductions and ensure the solubility of the starting material.
Quenching Quench the reaction at -78°C with methanol, followed by an aqueous workup (e.g., Rochelle's salt or dilute acid).[3]Decomposes excess DIBAL-H and hydrolyzes the imine intermediate to the aldehyde. Quenching at low temperature is crucial to avoid side reactions.

Detailed Experimental Protocol for DIBAL-H Reduction:

  • Dissolve this compound (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.1 equivalents, as a 1M solution in toluene) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70°C.

  • Stir the reaction mixture at -78°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction at -78°C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers are observed.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4,5-Trimethoxybenzaldehyde.

  • Purify the crude product by column chromatography on silica gel.

2. Q: I am attempting the hydrolysis of this compound to 3,4,5-Trimethoxybenzoic acid, but the reaction is slow and gives a poor yield. Why is this happening?

A: The hydrolysis of sterically hindered nitriles like this compound can be challenging. The electron-donating nature of the three methoxy groups deactivates the nitrile carbon towards nucleophilic attack, and the ortho-methoxy groups provide steric hindrance.[1][2] Forcing conditions (strong acid or base at high temperatures) are often required, which can lead to decomposition of the starting material or product.[6]

Logical Relationship Diagram:

G start Low Yield in Nitrile Hydrolysis cause1 Steric Hindrance start->cause1 cause2 Electronic Deactivation start->cause2 cause3 Decomposition under Harsh Conditions start->cause3 solution1 Use of Stronger Acid/Base Conditions with Careful Temperature Control cause1->solution1 cause2->solution1 solution2 Microwave-Assisted Hydrolysis cause3->solution2 solution3 Phase-Transfer Catalysis cause3->solution3

Caption: Factors and Solutions for Low Yield in Nitrile Hydrolysis.

Comparative Hydrolysis Conditions:

MethodConditionsTypical YieldAdvantages/Disadvantages
Acid Hydrolysis Concentrated H₂SO₄ or HCl, reflux60-80%Simple, but can lead to charring and side products.
Base Hydrolysis 20-40% NaOH or KOH in ethylene glycol, reflux70-90%Often higher yielding, but requires high temperatures.
Microwave-Assisted Dilute H₂SO₄ or NaOH, microwave irradiation>90%Rapid reaction times, often cleaner with higher yields.

Detailed Experimental Protocol for Base Hydrolysis:

  • To a round-bottom flask, add this compound (1 equivalent), ethylene glycol, and a 40% aqueous solution of potassium hydroxide (5-10 equivalents).

  • Heat the mixture to reflux (around 120-140°C) and monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Acidify the solution to pH 2 with concentrated hydrochloric acid.

  • The product, 3,4,5-Trimethoxybenzoic acid, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to a constant weight.

  • Recrystallization from ethanol/water may be necessary for higher purity.

3. Q: My attempt to synthesize 3,4,5-Trimethoxybenzylamine by reducing this compound with LiAlH₄ resulted in a complex mixture and low yield. What are the best practices for this reduction?

A: The reduction of nitriles with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be vigorous and may lead to side reactions if not properly controlled.[5][7] Complete reduction to the primary amine is the goal, but incomplete reduction or side reactions during workup can lower the yield.

Experimental Workflow Diagram:

G start Start: this compound step1 Dissolve in Anhydrous THF/Ether start->step1 step2 Slow Addition to LiAlH₄ Slurry at 0°C step1->step2 step3 Reflux to Drive Reaction to Completion step2->step3 step4 Careful Quenching (Fieser Method) step3->step4 step5 Filtration and Extraction step4->step5 end End: 3,4,5-Trimethoxybenzylamine step5->end

Caption: Workflow for the Reduction of this compound with LiAlH₄.

Key Considerations for LiAlH₄ Reduction:

AspectRecommendationRationale
Reagent Purity Use freshly opened or titrated LiAlH₄.LiAlH₄ is highly reactive with moisture and can lose its potency over time.
Solvent Use anhydrous diethyl ether or tetrahydrofuran (THF).Prevents quenching of the LiAlH₄ and ensures a safe reaction.
Addition Order Add the nitrile solution slowly to a slurry of LiAlH₄ in the solvent.This "inverse addition" helps to control the initial exothermic reaction.
Temperature Initial addition at 0°C, followed by reflux.Allows for controlled initiation of the reaction, with heating to ensure complete conversion.
Workup Use the Fieser workup (sequential addition of water, 15% NaOH, and then more water).This method effectively quenches the reaction and precipitates aluminum salts, simplifying filtration.

Detailed Experimental Protocol for LiAlH₄ Reduction:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a slurry of LiAlH₄ (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the slurry to 0°C in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

  • Wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4,5-Trimethoxybenzylamine.

  • The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

References

Technical Support Center: Purification of 3,4,5-Trimethoxybenzonitrile and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4,5-Trimethoxybenzonitrile and its common reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction products of this compound that require purification?

The nitrile group of this compound is a versatile functional group that can be transformed into other moieties, making it a valuable intermediate in pharmaceutical synthesis.[1] The two most common reaction products requiring purification are:

  • 3,4,5-Trimethoxybenzoic Acid: Formed via hydrolysis of the nitrile group. This compound is a vital organic intermediate, particularly for pharmaceuticals like the antibiotic Trimethoprim.[2]

  • 3,4,5-Trimethoxybenzylamine: Formed via reduction of the nitrile group.

Additionally, the crude product from the synthesis of this compound itself will require purification to remove unreacted starting materials and byproducts.

Q2: What are the primary methods for purifying these compounds?

The most effective purification techniques for this compound and its derivatives are:

  • Recrystallization: Ideal for obtaining high-purity crystalline solids. This method is effective when the desired compound and impurities have different solubilities in a chosen solvent system.

  • Column Chromatography: A highly versatile technique used to separate compounds based on their differential adsorption to a stationary phase.[3] It is particularly useful for separating products from reaction mixtures containing multiple components with similar properties.

  • Acid-Base Extraction: An effective liquid-liquid extraction technique to separate acidic or basic compounds from neutral species. For example, 3,4,5-Trimethoxybenzoic acid can be easily separated from neutral impurities.

  • Vacuum Distillation: Suitable for thermally stable liquids or low-melting solids. This compound has a boiling point of 180-185 °C at 10 mmHg, making this a potential purification method.[4]

Q3: What are common impurities I might encounter?

Impurities will vary based on the specific reaction. Common examples include:

  • Unreacted Starting Materials: Residual this compound in a hydrolysis or reduction reaction.

  • Reagents: Catalysts, excess reagents (e.g., acids, bases, reducing agents).

  • Byproducts: Formed from side reactions. For instance, in the synthesis of 3,4,5-Trimethoxybenzaldehyde from syringaldehyde, incomplete methylation can be a source of impurity.[5]

  • Solvents: Residual reaction solvents.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Column Chromatography Issues

Q1: My spots are streaking on the TLC plate. What should I do?

Streaking on a TLC plate suggests either sample overloading or strong interaction with the silica gel.[6]

  • Dilute Your Sample: Try spotting a more diluted solution.

  • Modify the Mobile Phase: If streaking persists, the compound may be acidic or basic. Add a small amount (0.5-1%) of a modifier to the eluent:

    • For acidic compounds (like 3,4,5-Trimethoxybenzoic acid), add acetic acid or formic acid.[7]

    • For basic compounds (like 3,4,5-Trimethoxybenzylamine), add triethylamine.[7]

Q2: I am getting poor separation between my product and an impurity.

Poor separation (very close Rf values) is a common challenge.

  • Adjust Solvent Polarity: If the Rf values are high (>0.5), decrease the eluent's polarity (e.g., increase the hexane content in a hexane/ethyl acetate system). If the Rf values are low (<0.2), increase the polarity.[6]

  • Change Solvent System: Sometimes a different solvent system provides better selectivity. Try switching from an ethyl acetate/hexane system to a dichloromethane/methanol system.

  • Use a Different Stationary Phase: If solvent optimization fails, consider alternative stationary phases like alumina or functionalized silica (e.g., cyano-bonded).[6]

G cluster_0 Troubleshooting Poor Column Separation start Poor Separation Observed check_rf Are Rf values too high (> 0.5)? start->check_rf decrease_polarity Decrease Eluent Polarity (e.g., more hexane) check_rf->decrease_polarity Yes increase_polarity Increase Eluent Polarity (e.g., more EtOAc) check_rf->increase_polarity No (Rf < 0.2) re_evaluate Re-run TLC decrease_polarity->re_evaluate increase_polarity->re_evaluate change_system Try a different solvent system (e.g., DCM/MeOH) re_evaluate->change_system Still Poor success Separation Improved re_evaluate->success Good Separation change_system->re_evaluate change_adsorbent Use a different stationary phase (e.g., Alumina) change_system->change_adsorbent Still Poor change_adsorbent->success

Caption: Troubleshooting workflow for poor column chromatography separation.

Recrystallization Issues

Q1: My product "oils out" instead of crystallizing.

"Oiling out" happens when the compound separates from the solution as a liquid above its melting point.[8] This is often due to the solution being too concentrated or cooling too quickly.[6]

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add more solvent to create a more dilute solution.

  • Slow Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Change Solvent: If the problem persists, the solvent's boiling point may be too high. Choose a solvent with a lower boiling point.

Q2: No crystals are forming, even after cooling.

This indicates the solution is not supersaturated.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. This creates microscopic scratches that can serve as nucleation sites.

  • Add a Seed Crystal: If you have a pure crystal of the compound, add a tiny amount to the solution to initiate crystallization.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your product and then allow it to cool again.

Q3: The purity of my recrystallized product is still low.

This usually means that impurities were trapped within the crystal lattice or adsorbed onto the crystal surface.

  • Ensure Complete Dissolution: Make sure all the crude product is fully dissolved in the minimum amount of hot solvent before cooling. Insoluble impurities should be removed by hot filtration.

  • Wash the Crystals: After filtering the crystals, wash them with a small amount of cold recrystallization solvent to remove any mother liquor clinging to the surface.

  • Recrystallize Again: A second recrystallization is often necessary to achieve high purity.

G cluster_1 Recrystallization Troubleshooting start Crude Product in Hot Solvent cool_solution Cool Solution start->cool_solution outcome Observe Outcome cool_solution->outcome oiling_out Product 'Oils Out' outcome->oiling_out Liquid Layer Forms no_crystals No Crystals Form outcome->no_crystals Clear Solution Remains low_purity Crystals Form, but Purity is Low outcome->low_purity Impure Solid Forms crystals_ok Pure Crystals Form outcome->crystals_ok Success reheat Re-heat, Add More Solvent, Cool Slowly oiling_out->reheat induce Scratch Flask or Add Seed Crystal no_crystals->induce rewash Wash Crystals with Cold Solvent low_purity->rewash reheat->cool_solution concentrate Evaporate Some Solvent induce->concentrate Still No Crystals concentrate->cool_solution recrystallize_again Perform Second Recrystallization rewash->recrystallize_again recrystallize_again->start

Caption: Decision tree for common recrystallization problems.

Data Presentation

The following table summarizes typical yields for reactions producing trimethoxy-substituted benzene derivatives, which can serve as a benchmark for purification efficiency.

ProductStarting MaterialPurification MethodReported YieldReference
3,4,5-TrimethoxybenzaldehydeSyringaldehydeMethylation, Acidification91%[5]
3,4,5-TrimethoxybenzaldehydeSyringaldehyde Sodium SaltMethylation, Filtration, Distillation96.7-98.2%[9]
3,4-Dimethoxybenzonitrile3,4-Dimethoxyphenylacetic AcidColumn Chromatography82%[3]
3,4,5-Trimethoxybenzoic AcidGallic AcidMethylation, Neutralization, Filtration, Washing≥99% Purity[2]

Experimental Protocols

Protocol 1: Purification of 3,4,5-Trimethoxybenzoic Acid by Acid-Base Extraction

This protocol is used to separate the acidic product from neutral or basic impurities following the hydrolysis of this compound.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc).

  • Basification: Transfer the solution to a separatory funnel and extract with a 1M sodium hydroxide (NaOH) solution. The acidic 3,4,5-Trimethoxybenzoic acid will move into the aqueous layer as its sodium salt. Repeat the extraction twice.

  • Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. The 3,4,5-Trimethoxybenzoic acid will precipitate out as a white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 2: Purification by Recrystallization (Example: 3,4,5-Trimethoxybenzaldehyde)

This general protocol can be adapted for this compound or its derivatives. A common solvent system is cyclohexane or an ethanol/water mixture.[10][11]

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small portion of the cold recrystallization solvent.

  • Drying: Allow the crystals to air dry on the filter paper before transferring them to a vacuum desiccator or oven for final drying.

Protocol 3: Purification by Flash Column Chromatography

This protocol describes a general procedure for purifying a neutral compound like this compound.

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for a product Rf value between 0.25 and 0.40 for optimal separation. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (the less polar starting solvent). Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Apply pressure to the top of the column to achieve a steady flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[7]

G cluster_workflow General Purification Workflow crude_product Crude Reaction Mixture initial_analysis Analyze Mixture (e.g., TLC, NMR) crude_product->initial_analysis choose_method Choose Primary Purification Method initial_analysis->choose_method extraction Liquid-Liquid Extraction choose_method->extraction Acidic/Basic Impurities chromatography Column Chromatography choose_method->chromatography Multiple Products or Close Impurities recrystallization Recrystallization choose_method->recrystallization Product is a Crystalline Solid purity_check Check Purity (TLC, LCMS, NMR) extraction->purity_check chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% further_purification Further Purification Needed purity_check->further_purification Purity < 98% further_purification->choose_method Re-evaluate

Caption: A general workflow for the purification of reaction products.

References

Identifying and minimizing byproducts in 3,4,5-Trimethoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 3,4,5-Trimethoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common laboratory and industrial routes for synthesizing this compound include:

  • The Sandmeyer Reaction: This classic method involves the diazotization of 3,4,5-trimethoxyaniline followed by a reaction with a cyanide salt, typically copper(I) cyanide. [1][2][3][4]This is a versatile method for introducing a cyano group onto an aromatic ring. [1][4]* Dehydration of 3,4,5-Trimethoxybenzamide: The corresponding primary amide can be dehydrated using various reagents like phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or oxalyl chloride to yield the nitrile. [5]* From 3,4,5-Trimethoxybenzaldehyde: This route typically involves a two-step process where the aldehyde is first converted to its corresponding aldoxime by reacting with hydroxylamine. [3]The subsequent dehydration of the oxime yields the desired nitrile. [3][6] Q2: What is the most common byproduct I should expect, regardless of the synthetic route?

A2: The most common byproduct encountered in the synthesis of this compound is 3,4,5-Trimethoxybenzamide . This is due to the partial or complete hydrolysis of the nitrile functional group in the presence of water under either acidic or basic conditions, which may be present during the reaction or aqueous workup.

Q3: How can I identify the byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for byproduct identification:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and identify the presence of multiple components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating volatile components and identifying them based on their mass spectra. [7][8]The NIST WebBook provides a reference mass spectrum for this compound. [9]* High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile byproducts and for quantitative analysis of the reaction mixture. [10]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to known standards.

Troubleshooting Guides

Below are troubleshooting guides for specific issues encountered during the synthesis of this compound, organized by synthetic route.

Route 1: The Sandmeyer Reaction

Issue 1: Low yield of this compound with significant formation of a phenolic byproduct.

Q: My Sandmeyer reaction has a low yield, and I've identified 3,4,5-Trimethoxyphenol as a major byproduct. What is the cause and how can I prevent this?

A: The formation of phenols is a known side reaction in Sandmeyer reactions, where the diazonium salt reacts with water. [1] Troubleshooting & Optimization:

  • Temperature Control: The diazotization step (formation of the diazonium salt from the aniline) is critical and must be performed at low temperatures, typically 0-5°C, to prevent premature decomposition of the unstable diazonium salt. * Control of Nitrous Acid: Use a slight excess of sodium nitrite to ensure complete diazotization, but avoid a large excess, which can lead to side reactions. You can check for complete diazotization using starch-iodide paper; a persistent blue color indicates the consumption of the primary amine. * pH Control: Maintain a strongly acidic environment during diazotization to stabilize the diazonium salt and prevent the formation of diazoamino compounds.

  • Anhydrous Conditions for Cyanation: While the diazotization is done in an aqueous medium, the subsequent cyanation step should be performed under conditions that minimize the presence of water to reduce phenol formation.

Illustrative Data: Effect of Temperature on Byproduct Formation

Diazotization Temperature (°C)Yield of Nitrile (%)Phenol Byproduct (%)Other Byproducts (%)
0-585510
10701515
25 (Room Temp)404020
Note: This data is illustrative and serves to demonstrate the expected trend.

Issue 2: Presence of unreacted 3,4,5-trimethoxyaniline and biaryl byproducts.

Q: My final product is contaminated with the starting aniline and some high-molecular-weight compounds. How can I address this?

A: Unreacted aniline indicates incomplete diazotization. The formation of biaryl compounds is evidence of a radical-mediated side reaction, which is part of the Sandmeyer mechanism. [1][3] Troubleshooting & Optimization:

  • Diazotization Completeness: As mentioned previously, ensure complete diazotization by monitoring with starch-iodide paper and maintaining low temperatures. * Catalyst Quality: Use a high-quality, active copper(I) cyanide catalyst. The Cu(I) species is the active catalyst that facilitates the radical-nucleophilic aromatic substitution. [11]* Slow Addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution to maintain a low concentration of the diazonium salt, which can help minimize side reactions.

  • Purification: Unreacted aniline can be removed by washing the organic extract with an acidic solution (e.g., dilute HCl). Biaryl compounds may require purification by column chromatography.

Route 2: Dehydration of 3,4,5-Trimethoxybenzaldehyde Oxime

Issue: The dehydration of the oxime is incomplete, or I am getting a significant amount of the amide byproduct.

Q: My attempt to dehydrate 3,4,5-Trimethoxybenzaldehyde oxime is resulting in a mixture of starting material, nitrile, and the corresponding amide. How can I improve the conversion to the nitrile?

A: Incomplete dehydration can be due to inefficient dehydrating agents or reaction conditions. The formation of the amide can occur if the reaction conditions facilitate a Beckmann rearrangement, although for aldoximes, this typically leads to the nitrile. [3]The presence of water will lead to the hydrolysis of the nitrile product back to the amide.

Troubleshooting & Optimization:

  • Choice of Dehydrating Agent: Strong dehydrating agents are required. Common choices include phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or employing a catalyst like ferrous sulfate in DMF under reflux. [4][5]* Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Any moisture can quench the dehydrating agent and lead to hydrolysis of the product nitrile.

  • Reaction Temperature and Time: Some dehydration reactions require heating to go to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature. A study on the synthesis of nitriles from aldehydes showed high yields (90-95%) within 3-6 hours under reflux in DMF with a ferrous sulfate catalyst. [4]* Workup Procedure: During the workup, minimize contact with acidic or basic aqueous solutions for extended periods to prevent hydrolysis of the nitrile product.

Illustrative Data: Effect of Dehydrating Agent on Yield and Purity

Dehydrating SystemReaction Time (h)Yield of Nitrile (%)Amide Byproduct (%)Unreacted Oxime (%)
Acetic Anhydride (Reflux)8651520
SOCl₂ (0°C to RT)28857
FeSO₄ in DMF (Reflux)49235
Note: This data is illustrative and based on general principles of oxime dehydration.

Experimental Protocols & Visualizations

Protocol 1: Synthesis via Sandmeyer Reaction
  • Diazotization: Dissolve 3,4,5-trimethoxyaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Cool the mixture to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes after the addition is complete.

  • Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide in a suitable solvent. Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

  • Workup: Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, dilute aqueous NaOH to remove any phenolic byproducts, and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Byproduct Identification by GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • GC Conditions: Use a GC system equipped with a capillary column suitable for separating aromatic compounds (e.g., a DB-5 column). [7] * Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium

  • MS Conditions: Use an electron ionization (EI) source. Scan a mass range of m/z 40-400. [7]4. Analysis: Identify the peaks by comparing their retention times and mass spectra to known standards or reference libraries (e.g., NIST). [9]

Visualizations

G cluster_start Troubleshooting Start cluster_route Identify Synthesis Route cluster_sandmeyer Sandmeyer Reaction Issues cluster_dehydration Dehydration Route Issues start Low Yield or Purity of This compound route Which synthetic route was used? start->route sandmeyer_byproduct Major Byproduct Identified? route->sandmeyer_byproduct Sandmeyer dehydration_byproduct Major Byproduct Identified? route->dehydration_byproduct Dehydration of Amide or Oxime phenol 3,4,5-Trimethoxyphenol sandmeyer_byproduct->phenol Phenolic aniline Unreacted Aniline / Biaryl sandmeyer_byproduct->aniline Other sol_phenol Check Diazotization Temp (0-5°C) Ensure Anhydrous Cyanation phenol->sol_phenol sol_aniline Ensure Complete Diazotization Use High-Quality CuCN aniline->sol_aniline oxime Unreacted Oxime/Amide dehydration_byproduct->oxime sol_oxime Use Stronger Dehydrating Agent Ensure Anhydrous Conditions oxime->sol_oxime

Caption: Troubleshooting workflow for identifying and resolving common issues.

G cluster_synthesis Synthesis cluster_analysis Analysis & Identification cluster_minimization Minimization & Purification start Starting Material (e.g., 3,4,5-Trimethoxyaniline) reaction Chemical Transformation (e.g., Sandmeyer Reaction) start->reaction crude Crude Product Mixture reaction->crude tlc TLC Analysis crude->tlc gcms GC-MS Analysis crude->gcms hplc HPLC Analysis crude->hplc purification Purification: - Aqueous Wash - Recrystallization - Column Chromatography crude->purification analysis_result Identify Byproducts: - 3,4,5-Trimethoxybenzamide - 3,4,5-Trimethoxyphenol - Unreacted Starting Material tlc->analysis_result gcms->analysis_result hplc->analysis_result optimization Optimize Reaction Conditions: - Temperature - Reagent Stoichiometry - Anhydrous Solvents analysis_result->optimization optimization->reaction Feedback Loop final_product Pure this compound purification->final_product

Caption: Experimental workflow for synthesis, analysis, and byproduct minimization.

References

Optimizing reaction conditions for Suzuki coupling with 3,4,5-Trimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 3,4,5-Trimethoxybenzonitrile in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in Suzuki coupling?

A1: this compound presents a unique set of challenges in Suzuki coupling. The three methoxy groups make the aromatic ring electron-rich, which can slow down the crucial oxidative addition step of the palladium catalyst to the aryl halide or pseudohalide.[1] Additionally, the nitrile group can potentially coordinate to the palladium center, which may influence the catalytic cycle. However, with optimized conditions, successful coupling can be achieved.

Q2: Which palladium catalyst is best suited for coupling with this substrate?

A2: For electron-rich aryl electrophiles, palladium catalysts with bulky, electron-donating phosphine ligands are often the most effective.[1][2] Catalysts like those developed by Buchwald (e.g., SPhos, XPhos) or catalysts based on trialkyl phosphines can enhance the rate of oxidative addition.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective.[3][4] A pre-catalyst screening is highly recommended.

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base is crucial for activating the boronic acid, facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle.[5][6] For this substrate, common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[5][7] The choice of base can be solvent-dependent and may require empirical optimization. For instance, anhydrous couplings with K₃PO₄ might require a small amount of water to be effective.[1]

Q4: Can the nitrile group interfere with the reaction?

A4: Yes, the nitrile group can coordinate with the palladium catalyst. This interaction can sometimes stabilize the catalyst but may also inhibit its activity under certain conditions.[3] If catalyst inhibition is suspected, adjusting the ligand or reaction temperature may be beneficial. In some cases, nickel catalysts have been used to directly cleave the C-CN bond for cross-coupling, treating the nitrile as a leaving group, though this is a different type of transformation from a standard Suzuki coupling where a halide or triflate is the leaving group.[8][9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inefficient oxidative addition due to the electron-rich nature of the substrate.• Switch to a palladium catalyst with a more electron-donating and bulky ligand (e.g., Buchwald ligands like SPhos, XPhos, or cataCXium A).[1][10] • Increase the reaction temperature in increments of 10-20 °C.
2. Inactive catalyst.• Ensure the catalyst is not old or degraded. • Use a pre-catalyst that is more stable to air and moisture.
3. Inappropriate base or solvent combination.• Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[5] • Try a different solvent system. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are common.[4][11]
Significant Homocoupling of the Boronic Acid 1. Presence of oxygen in the reaction mixture.• Ensure the reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period).[12]
2. Decomposition of the boronic acid.• Use a boronate ester (e.g., pinacol ester) which can be more stable.[12] • Use fresh, high-purity boronic acid.
Decomposition of Starting Material 1. Reaction temperature is too high.• Lower the reaction temperature and increase the reaction time.
2. Base is too strong, causing side reactions.• Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃).
Formation of Protodeboronation Product (Boronic acid is replaced by -H) 1. Presence of water and/or acidic impurities.• Use anhydrous solvents and reagents. • Ensure the base is not hygroscopic or has been properly dried.
2. Slow transmetalation step.• The choice of base is critical here. A switch in base (e.g., to Cs₂CO₃ or K₃PO₄) can accelerate transmetalation.[5]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes hypothetical results from an optimization study for the Suzuki coupling of 3,4,5-trimethoxy-4'-bromobiphenyl with phenylboronic acid, illustrating the impact of different parameters.

Entry Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)10035
2Pd₂(dba)₃ (2.5)PPh₃ (10)K₂CO₃ (2)Toluene/H₂O (4:1)10042
3Pd₂(dba)₃ (2.5)SPhos (10)K₂CO₃ (2)Toluene/H₂O (4:1)10078
4Pd₂(dba)₃ (2.5)SPhos (10)K₃PO₄ (2)Toluene/H₂O (4:1)10085
5Pd₂(dba)₃ (2.5)SPhos (10)K₃PO₄ (2)Dioxane/H₂O (4:1)10091
6Pd₂(dba)₃ (2.5)SPhos (10)K₃PO₄ (2)Dioxane/H₂O (4:1)8088

This data is illustrative and intended to guide optimization efforts.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.[5][13]

  • Reagent Preparation : To a flame-dried Schlenk tube, add the aryl halide (e.g., 4-bromo-3,4,5-trimethoxybenzonitrile, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition : In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol) and the ligand (e.g., SPhos, 0.10 mmol).

  • Inert Atmosphere : Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Solvent Addition : Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Reaction : Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (typically 12-24 hours).

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd ArB R²-B(OR)₂ ArB->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Start: Low or No Yield Check_Reagents Verify Reagent Quality (Catalyst, Base, Solvents) Start->Check_Reagents Optimize_Catalyst Screen Catalysts/Ligands (e.g., Buchwald type) Check_Reagents->Optimize_Catalyst Reagents OK Optimize_Base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Optimize_Catalyst->Optimize_Base Still Low Yield Success Successful Coupling Optimize_Catalyst->Success Improved Yield Optimize_Temp Adjust Temperature Optimize_Base->Optimize_Temp Still Low Yield Optimize_Base->Success Improved Yield Check_Degassing Improve Degassing (Check for Homocoupling) Optimize_Temp->Check_Degassing Still Low Yield Optimize_Temp->Success Improved Yield Check_Degassing->Success Homocoupling Reduced

Caption: A workflow for troubleshooting low-yielding Suzuki coupling reactions.

References

Preventing nitrile group hydrolysis in 3,4,5-Trimethoxybenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-Trimethoxybenzonitrile. The focus is on preventing the unwanted hydrolysis of the nitrile group during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the nitrile group of this compound susceptible to hydrolysis?

A1: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically accelerated by heat. [1][2][3]Strong acids (e.g., concentrated HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH) will readily hydrolyze the nitrile to the corresponding carboxylic acid or carboxylate salt, respectively. [1][2]Even milder conditions with prolonged reaction times or elevated temperatures can lead to unwanted hydrolysis.

Q2: How do the methoxy groups on the benzene ring affect the stability of the nitrile group?

A2: The three methoxy groups are electron-donating, which increases the electron density on the aromatic ring. While this primarily activates the ring for electrophilic aromatic substitution, it can also have a modest electronic effect on the nitrile group. However, the primary factor for nitrile hydrolysis is the direct attack of a nucleophile (water or hydroxide) on the electrophilic carbon of the nitrile, or protonation of the nitrile nitrogen under acidic conditions, which makes the carbon more electrophilic. [2][3][4]The direct influence of the methoxy groups on the rate of hydrolysis is not extensively documented for this specific molecule, but generally, reaction conditions (pH, temperature, and catalysts) are the most critical factors to control.

Q3: Are there any protecting groups available for the nitrile functionality?

A3: While protecting groups for nitriles are not as common as for other functional groups like alcohols or amines, some strategies exist. However, for most applications involving this compound, the preferred approach is to use chemoselective reaction conditions that do not affect the nitrile group, rather than a protection-deprotection sequence which adds steps and can lower the overall yield. [5][6] Q4: Can I perform reactions on other parts of the this compound molecule without affecting the nitrile group?

A4: Yes, it is possible to perform chemoselective reactions. The key is to choose reagents and conditions that are specific for the desired transformation and are known to be compatible with the nitrile functionality. For example, certain catalytic reductions of other functional groups can be performed in the presence of a nitrile. [7][8][9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound where nitrile hydrolysis is a potential side reaction.

Problem 1: My reaction is showing formation of 3,4,5-trimethoxybenzoic acid as a byproduct.

This indicates that hydrolysis of the nitrile group is occurring.

dot

Troubleshooting_Hydrolysis start Hydrolysis Detected check_pH Assess Reaction pH start->check_pH check_temp Evaluate Reaction Temperature start->check_temp check_water Check for Water Content start->check_water acidic Acidic Conditions? check_pH->acidic basic Basic Conditions? check_pH->basic high_temp High Temperature? check_temp->high_temp adventitious_water Adventitious Water? check_water->adventitious_water solution_acid Use milder acid or buffer system. Reduce reaction time. acidic->solution_acid Yes solution_base Use milder base (e.g., K₂CO₃ vs. NaOH). Lower base concentration. basic->solution_base Yes solution_temp Run reaction at a lower temperature. Consider catalysts that allow for milder conditions. high_temp->solution_temp Yes solution_water Use anhydrous solvents and reagents. Dry glassware thoroughly. adventitious_water->solution_water Yes

Caption: Troubleshooting workflow for nitrile hydrolysis.

Problem 2: I need to reduce another functional group in the presence of the nitrile.

Achieving chemoselectivity is crucial here.

dot

Selective_Reduction start Selective Reduction Required nitro_group Nitro Group Present? start->nitro_group ester_group Ester Group Present? start->ester_group solution_nitro Use SnCl₂·2H₂O in EtOH or EtOAc. This reagent is highly selective for nitro groups over nitriles. nitro_group->solution_nitro Yes solution_ester_mild Consider mild reducing agents like NaBH₄, which typically do not reduce nitriles. ester_group->solution_ester_mild Yes avoid_hydrides Avoid harsh reducing agents like LiAlH₄, which will reduce both esters and nitriles. ester_group->avoid_hydrides Note

Caption: Decision guide for chemoselective reductions.

Data Presentation

ConditionReagentsTemperatureRelative Rate of HydrolysisExpected Product
Strongly Acidic 6M HCl or H₂SO₄RefluxVery High3,4,5-Trimethoxybenzoic acid
Mildly Acidic 1M HCl or buffered acidic solutionRoom TemperatureLow to Moderate3,4,5-Trimethoxybenzoic acid (slowly)
Neutral WaterRoom TemperatureVery Low (negligible)No reaction
Mildly Basic K₂CO₃ or NaHCO₃ in aqueous solventRoom TemperatureLow3,4,5-Trimethoxybenzamide (potentially)
Strongly Basic 6M NaOH or KOHRefluxVery High3,4,5-Trimethoxybenzoate salt
Anhydrous Non-polar Solvent Toluene, HexaneN/ANegligibleNo hydrolysis
Anhydrous Polar Aprotic Solvent DMF, DMSO, AcetonitrileN/ANegligibleNo hydrolysis

Experimental Protocols

Protocol 1: General Procedure for a Reaction under Anhydrous, Neutral Conditions to Preserve the Nitrile Group

This protocol provides a general framework for conducting a reaction on a hypothetical substrate "R-X" with this compound, where the nitrile group is to be preserved.

Objective: To perform a reaction on a substrate using this compound while minimizing the risk of nitrile hydrolysis.

Materials:

  • This compound

  • Reactant "R-X"

  • Anhydrous solvent (e.g., Toluene, THF, Dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Appropriate catalyst (if required)

  • Standard laboratory glassware, dried in an oven.

dot

Anhydrous_Protocol cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Isolation setup_glassware Oven-dry all glassware and cool under inert gas. add_reagents Charge the reaction flask with this compound and anhydrous solvent under an inert atmosphere. setup_glassware->add_reagents add_reactant Add reactant 'R-X' and catalyst (if any). add_reagents->add_reactant run_reaction Stir the reaction at the desired temperature. Monitor progress by TLC or LC-MS. add_reactant->run_reaction quench Quench the reaction with a non-aqueous or weakly acidic/basic aqueous solution (if necessary and compatible). run_reaction->quench extract Extract the product with an organic solvent. quench->extract dry_purify Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. Purify by column chromatography or recrystallization. extract->dry_purify

Caption: Workflow for a generic reaction preserving the nitrile group.

Methodology:

  • Preparation: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator or under a stream of inert gas.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

  • Solvent Addition: Add the chosen anhydrous solvent via syringe or cannula under an inert atmosphere.

  • Reagent Addition: Add the reactant "R-X" (specify equivalents) and any necessary catalyst to the stirred solution.

  • Reaction: Maintain the reaction at the desired temperature (preferably room temperature or below, if the reaction allows) and monitor its progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. If a quench is necessary, use a non-aqueous method or a carefully chosen mild aqueous solution to avoid hydrolysis.

  • Isolation: Transfer the reaction mixture to a separatory funnel and perform a liquid-liquid extraction.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation as appropriate.

Protocol 2: Chemoselective Reduction of a Nitro Group in the Presence of a Nitrile Moiety

This protocol is adapted from established methods for the selective reduction of aromatic nitro groups. [9][10] Objective: To selectively reduce an aromatic nitro group on a molecule also containing the this compound scaffold, without reducing the nitrile.

Materials:

  • Aromatic substrate containing both a nitro group and the this compound moiety

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Standard laboratory glassware

Methodology:

  • Dissolution: In a round-bottom flask, dissolve the nitro-benzonitrile starting material (1 equivalent) in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60°C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Filtration: A precipitate of tin salts will form. Filter the mixture through a pad of celite, washing the filter cake with the reaction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino-benzonitrile product, which can be further purified if necessary.

References

Improving the solubility of 3,4,5-Trimethoxybenzonitrile for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 3,4,5-Trimethoxybenzonitrile in their experiments, with a focus on improving its solubility for reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

This compound is typically a white to off-white crystalline powder. [1][2]Key physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1885-35-4[3]
Molecular Formula C₁₀H₁₁NO₃[4][5][6]
Molecular Weight 193.20 g/mol [3]
Melting Point 91-94 °C (lit.)[3]
Boiling Point 180-185 °C / 10 mmHg (lit.)[3]
Appearance White to Orange to Green powder to crystal[1][2]

Q2: In which common laboratory solvents is this compound soluble?

Based on available data and chemical principles, this compound, a moderately polar compound, exhibits a range of solubilities in common organic solvents. It is known to be soluble in methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO). [1][7]It is insoluble in water. [7]The table below provides estimated quantitative solubility data at room temperature (approximately 20-25°C).

Disclaimer: The following solubility data are estimates based on qualitative reports and the principle of "like dissolves like." Actual solubilities may vary depending on the specific conditions, purity of the solute and solvent, and temperature.

SolventSolvent TypeEstimated Solubility ( g/100 mL)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
Dimethylformamide (DMF)Polar Aprotic> 40
Dichloromethane (DCM)Halogenated~ 30
ChloroformHalogenated~ 30
AcetoneKetone~ 20
Tetrahydrofuran (THF)Ether~ 15
Ethyl AcetateEster~ 10
AcetonitrileNitrile~ 10
MethanolPolar Protic~ 5
EthanolPolar Protic~ 3
IsopropanolPolar Protic~ 1
TolueneAromatic Hydrocarbon< 1
HexanesNonpolar< 0.1
WaterPolar ProticInsoluble

Troubleshooting Guides

Issue 1: this compound is not dissolving sufficiently in the chosen reaction solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for dissolving this compound.

    • Solution: Refer to the solubility table above and select a solvent with a higher estimated solubility. Polar aprotic solvents like DMSO and DMF are excellent choices for achieving high concentrations.

  • Insufficient Temperature: The solubility of most solids, including this compound, increases with temperature.

    • Solution: Gently warm the solvent/solute mixture while stirring. Be mindful of the solvent's boiling point and the thermal stability of your reactants. A gentle reflux can often aid dissolution.

  • Use of a Co-solvent: A single solvent may not be optimal. Adding a small amount of a good solvent (a co-solvent) to a solvent in which the compound is less soluble can significantly enhance overall solubility.

    • Solution: If your reaction conditions permit, add a small percentage (e.g., 5-10% by volume) of a strong solvent like DMSO or DMF to your primary reaction solvent.

  • Sonication: Mechanical energy can help to break down solid agglomerates and accelerate the dissolution process.

    • Solution: Place the flask containing the solvent and solute in an ultrasonic bath.

Issue 2: The reaction is sluggish or incomplete, possibly due to poor solubility.

Possible Causes and Solutions:

  • Low Concentration of Dissolved Reactant: If the concentration of dissolved this compound is too low, the reaction rate will be slow.

    • Solution: Follow the steps in "Issue 1" to increase the amount of dissolved starting material. Consider switching to a solvent in which the compound is more soluble, if compatible with your reaction chemistry.

  • Precipitation of Starting Material: The starting material may be precipitating out of solution as the reaction proceeds, especially if the reaction temperature fluctuates.

    • Solution: Ensure consistent heating and stirring throughout the reaction. If possible, choose a solvent system where the starting material remains soluble even at slightly lower temperatures.

Issue 3: Difficulty in obtaining pure product after reaction, with starting material contamination.

Possible Causes and Solutions:

  • Incomplete Dissolution During Reaction: If not all of the this compound dissolved, it will remain as a contaminant in the final product.

    • Solution: Ensure complete dissolution at the start of the reaction by using the appropriate solvent and heating.

  • Precipitation During Workup: The product may be soluble in the reaction solvent, but the unreacted starting material may precipitate during the workup procedure.

    • Solution: After the reaction, filter the mixture while hot to remove any undissolved starting material before proceeding with the workup and purification.

  • Co-precipitation during Crystallization: The starting material may co-precipitate with the desired product during purification by crystallization.

    • Solution: Choose a recrystallization solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the starting material remains soluble at all temperatures. Refer to the recrystallization protocol below.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for a Reaction

This protocol outlines a general method for dissolving this compound in a suitable organic solvent for a chemical reaction.

Materials:

  • This compound

  • Appropriate reaction solvent (e.g., Tetrahydrofuran - THF)

  • Round-bottom flask equipped with a magnetic stir bar

  • Condenser (if heating is required)

  • Heating mantle or oil bath

  • Inert gas supply (e.g., Nitrogen or Argon), if required for the reaction

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the desired amount of this compound.

  • Under an inert atmosphere (if required), add the chosen reaction solvent to the flask.

  • Begin stirring the mixture at room temperature.

  • If the solid does not fully dissolve, begin to gently heat the mixture using a heating mantle or oil bath.

  • If heating, attach a condenser to the flask to prevent solvent loss.

  • Continue to stir and heat until all the this compound has dissolved, resulting in a clear solution.

  • Once dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.

Protocol 2: Recrystallization of this compound

This protocol describes a method for purifying this compound by recrystallization, a common technique for purifying solid organic compounds.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethanol and water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate flask, heat the primary solvent (ethanol) to its boiling point.

  • Add the minimum amount of hot ethanol to the flask containing the crude solid to just dissolve it completely.

  • If colored impurities are present, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent (a slightly more water-rich ethanol/water mixture).

  • Allow the crystals to dry completely on the filter paper or in a desiccator.

Visualizations

Dissolution_Workflow cluster_setup Setup cluster_dissolution Dissolution Process cluster_outcome Outcome A Weigh this compound C Add solid and solvent to flask A->C B Select appropriate solvent B->C D Stir at Room Temperature C->D E Solid Fully Dissolved? D->E F Gently Heat Mixture E->F No G Clear Solution Formed E->G Yes F->D H Proceed with Reaction G->H

Caption: Workflow for dissolving this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_evaluation Evaluation cluster_outcome Final Outcome Problem Poor Solubility of this compound ChangeSolvent Change Solvent Problem->ChangeSolvent Heat Apply Heat Problem->Heat CoSolvent Use Co-solvent Problem->CoSolvent Sonication Apply Sonication Problem->Sonication Evaluation Is Solubility Improved? ChangeSolvent->Evaluation Heat->Evaluation CoSolvent->Evaluation Sonication->Evaluation Success Proceed with Experiment Evaluation->Success Yes Failure Re-evaluate Strategy Evaluation->Failure No Failure->Problem

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Work-up Procedures for Reactions Containing 3,4,5-Trimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-Trimethoxybenzonitrile and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the work-up of reactions involving this compound.

Issue 1: Emulsion Formation During Aqueous Work-up

  • Question: I am observing a persistent emulsion at the interface of my organic and aqueous layers during the extraction of my reaction mixture. How can I resolve this?

  • Answer: Emulsion formation is a common issue, particularly when residual polar solvents like DMF or DMSO are present. Here are several strategies to break the emulsion:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

    • Change in pH: Carefully adjust the pH of the aqueous layer. Depending on the nature of your product and impurities, making the aqueous layer more acidic or basic can destabilize the emulsion.

    • Filtration through Celite: Filter the entire mixture through a pad of Celite. The fine, porous nature of Celite can help to break up the emulsified droplets.

    • Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for a longer period can lead to phase separation. Gentle swirling instead of vigorous shaking during the initial extraction can also prevent emulsion formation.

Issue 2: Poor Recovery of the Desired Product

  • Question: After the work-up and solvent removal, the yield of my product is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low product recovery can stem from several factors:

    • Incomplete Extraction: Your product may have some solubility in the aqueous layer. To mitigate this, perform multiple extractions (3-4 times) with a smaller volume of the organic solvent rather than a single extraction with a large volume. Back-extracting the combined aqueous layers with a fresh portion of the organic solvent can also help recover more product.

    • Product Precipitation: If your product is a solid, it might precipitate out at the interface or in one of the layers. If this occurs, it may be necessary to dissolve the precipitate by adding more of the appropriate solvent or by gently warming the mixture.

    • Degradation: Some compounds, particularly those with sensitive functional groups, can degrade during work-up, especially if harsh acidic or basic conditions are used. Ensure that the pH and temperature are controlled throughout the process.

Issue 3: Presence of Starting Material in the Final Product

  • Question: My final product is contaminated with unreacted this compound. How can I effectively remove it?

  • Answer: The removal of unreacted starting material depends on the properties of your product.

    • Column Chromatography: This is one of the most effective methods for separating compounds with different polarities. A carefully chosen solvent system will allow for the separation of the more polar product from the less polar nitrile.

    • Recrystallization: If your product is a solid and has different solubility properties from the starting material, recrystallization from a suitable solvent can be a highly effective purification method.

    • Acid/Base Extraction: If your product has an acidic or basic functional group (e.g., a carboxylic acid or an amine), you can use acid-base extraction to separate it from the neutral starting material. For example, an acidic product can be extracted into a basic aqueous solution, leaving the neutral nitrile in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound and its common derivatives that are relevant for work-up procedures?

A1: Understanding the properties of the compounds involved is crucial for designing an effective work-up strategy. Key data is summarized in the table below.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compoundC₁₀H₁₁NO₃193.2091-94180-185 (at 10 mmHg)Insoluble in water; soluble in common organic solvents like methanol, ethanol, and chloroform.
3,4,5-Trimethoxybenzoic AcidC₁₀H₁₂O₅212.20170-172-Sparingly soluble in water; soluble in ethanol, DMSO, and dichloromethane.
3,4,5-TrimethoxybenzylamineC₁₀H₁₅NO₃197.2345-48--

Q2: What is a general work-up procedure for the hydrolysis of this compound to 3,4,5-Trimethoxybenzoic acid?

A2: A typical acidic hydrolysis work-up involves the following steps:

  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature.

  • Quenching: Carefully pour the reaction mixture into ice-water. This will precipitate the crude 3,4,5-trimethoxybenzoic acid.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any residual acid.

  • Dissolution and Extraction: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Q3: How should I approach the work-up for the reduction of this compound to 3,4,5-Trimethoxybenzylamine?

A3: The work-up for a reduction reaction (e.g., using LiAlH₄ or catalytic hydrogenation) typically involves these stages:

  • Quenching (for hydride reductions): Cool the reaction mixture in an ice bath and cautiously add water dropwise, followed by a 15% aqueous NaOH solution, and then more water to quench any unreacted reducing agent. This should form a granular precipitate of aluminum salts.

  • Filtration: Filter the mixture to remove the inorganic salts. Wash the filter cake with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover any adsorbed product.

  • Extraction: Combine the filtrate and the washings. If two layers form, separate them. Extract the aqueous layer multiple times with the organic solvent.

  • Drying and Concentration: Combine all organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting amine can be purified by distillation under reduced pressure or by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a typical reaction involving this compound followed by an aqueous work-up.

experimental_workflow reaction Reaction of This compound quench Quenching/ Dilution reaction->quench Reaction Mixture extraction Aqueous Extraction quench->extraction Diluted Mixture separation Phase Separation extraction->separation Organic & Aqueous Phases drying Drying Organic Layer separation->drying Organic Layer waste waste separation->waste Aqueous Layer concentration Solvent Removal drying->concentration Dried Organic Solution purification Purification concentration->purification Crude Product product Final Product purification->product

General experimental workflow for reactions with this compound.

Monitoring the progress of reactions with 3,4,5-Trimethoxybenzonitrile by TLC or HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of chemical reactions involving 3,4,5-Trimethoxybenzonitrile using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

General Questions

Q1: Why use TLC or HPLC to monitor reactions involving this compound?

Both TLC and HPLC are powerful chromatographic techniques used to separate components in a mixture.[1][2] They are essential for monitoring reaction progress by:

  • Tracking Reactant Consumption: Observing the disappearance of the starting material spot (TLC) or peak (HPLC).

  • Detecting Product Formation: Visualizing the appearance of new spots or peaks corresponding to the product(s).[3]

  • Identifying Intermediates or Byproducts: Revealing the presence of other compounds formed during the reaction.

  • Optimizing Reaction Conditions: Quickly assessing how changes in temperature, catalysts, or reagents affect the reaction outcome.

This compound, being an aromatic compound, is readily visualized under UV light, making both techniques particularly suitable.[4]

Q2: Should I use TLC or HPLC for my reaction monitoring?

TLC is a rapid, inexpensive, and qualitative method ideal for quick checks at the bench.[1][2] It's excellent for determining if a reaction has started or gone to completion. HPLC provides quantitative data, offering high resolution and sensitivity.[5] It is preferred for detailed kinetic analysis, determining the percentage conversion of reactants to products, and for purity analysis.[6][7]

Thin-Layer Chromatography (TLC)

Experimental Protocol: Reaction Monitoring by TLC
  • Plate Preparation: Obtain a silica gel TLC plate (e.g., Merck 60 F-254).[3] Using a pencil, gently draw a baseline (origin) about 0.5-1.0 cm from the bottom edge.[8][9]

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Reaction Mixture (Rxn): Withdraw a small aliquot from your reaction vessel. Dilute it with the same volatile solvent.

  • Spotting the Plate: Using a capillary tube, apply small, concentrated spots on the baseline. A typical setup includes three lanes:[10]

    • Lane 1 (SM): Spot the starting material solution.

    • Lane 2 (Co-spot): Spot the starting material, then, on the exact same spot, apply the reaction mixture. This is crucial for confirming identity if Rf values are close.[10][11]

    • Lane 3 (Rxn): Spot the reaction mixture.

  • Developing the Plate:

    • Prepare a developing chamber by adding the chosen solvent system (eluent) to a depth of about 0.5 cm (below the baseline). Place a piece of filter paper inside to help saturate the chamber atmosphere.[12]

    • Place the spotted TLC plate into the chamber and cover it.[8]

    • Allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.[11]

  • Visualization and Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.[8]

    • Allow the solvent to evaporate completely.

    • Visualize the spots. Since this compound and many related aromatic compounds are UV-active, the primary method is viewing the plate under a short-wave (254 nm) UV lamp.[4][13] Compounds will appear as dark spots against a fluorescent green background.[4][14] Circle the spots with a pencil.

    • If compounds are not UV-active or for further confirmation, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde).[14][15]

  • Interpretation: Compare the lanes. As the reaction proceeds, the starting material spot in the "Rxn" lane should diminish or disappear, while a new spot for the product should appear. The co-spot lane helps to definitively identify the starting material spot in the reaction mixture.[10]

TLC Troubleshooting Guide
ProblemPossible Cause(s)Solution(s)
Streaking or Elongated Spots Sample is too concentrated (overloaded).[1][11][16]Dilute the sample and re-spot.[11]
Sample contains strongly acidic or basic compounds.[17]Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[17]
Spots are Not Visible Sample is too dilute.[17][18]Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[17][18]
Compound is not UV-active.[17]Use a chemical stain like potassium permanganate, p-anisaldehyde, or an iodine chamber.[14][15]
Spots Remain on Baseline (Low Rf) Eluent is not polar enough.[11][17]Increase the proportion of the polar solvent in your mobile phase.[17]
Spots Run with Solvent Front (High Rf) Eluent is too polar.[11][17]Decrease the proportion of the polar solvent or choose a less polar solvent system.[17]
Uneven Solvent Front The TLC plate was tilted in the chamber or the chamber was disturbed.[16]Re-run the TLC, ensuring the plate is level and the chamber remains stationary.[16]
Spots Have Similar Rf Values The chosen solvent system does not provide adequate separation.[19]Try a different solvent system. Test different ratios of polar and non-polar solvents.[17][19] Use the co-spotting technique to confirm if spots are identical.[10]
TLC FAQs for this compound

Q: What is a good starting solvent system for TLC analysis of a reaction with this compound? A: A good starting point is to find a system where the this compound has an Rf value of approximately 0.3-0.4.[10] This provides space for both more polar and less polar products to appear distinctly on the plate. Given its structure, begin with mixtures of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.

Compound PolaritySuggested Starting Solvent System
Non-polar products10-30% Ethyl Acetate in Hexanes
Moderately polar products30-50% Ethyl Acetate in Hexanes
Polar products50-70% Ethyl Acetate in Hexanes, may require a more polar solvent like methanol.[12]

Q: How do I visualize this compound and its potential products on a TLC plate? A: Due to its aromatic ring system, this compound is UV active and should appear as a dark spot under a 254 nm UV lamp.[4] Many reaction products will likely retain aromaticity and also be UV active. For compounds that are not UV active, or for secondary confirmation, a potassium permanganate stain is a good general-purpose choice as it reacts with many functional groups.[14]

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Reaction Monitoring by HPLC
  • System Preparation:

    • Prepare the mobile phase using HPLC-grade solvents. Ensure the solvents are filtered and degassed to prevent bubbles and baseline drift.[20]

    • Equilibrate the HPLC system (pump, column, detector) with the mobile phase until a stable baseline is achieved.[11]

  • Sample Preparation:

    • Withdraw a precise aliquot from the reaction mixture at a specific time point.

    • Immediately quench the reaction if necessary (e.g., by rapid cooling or adding a quenching agent) to stop it from proceeding.

    • Dilute the aliquot to an appropriate concentration with a suitable solvent (ideally the mobile phase).

    • Filter the diluted sample through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could block the column.[20]

  • Method Development (If not already established):

    • For a compound like this compound, a reverse-phase C18 column is a common starting point.

    • A typical mobile phase would be a mixture of water (often with a modifier like 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.[21]

    • Set the UV detector to a wavelength where the starting material and product have strong absorbance (e.g., near 215 nm or 254 nm).

  • Injection and Data Acquisition:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram, ensuring the run time is sufficient for all components to elute.[11]

  • Data Analysis:

    • Integrate the peaks corresponding to the starting material (this compound) and the product(s).

    • By comparing the peak areas over time, you can quantitatively determine the reaction progress, calculate the percent conversion, and assess the formation of any impurities.[11]

HPLC Troubleshooting Guide
ProblemPossible Cause(s)Solution(s)
High System Pressure Blockage in the system (e.g., guard column, inline filter, column frit).[22][23]Systematically remove components (column, then guard column) to isolate the blockage. Back-flush or replace the blocked component.[23]
Baseline Drift or Noise Air bubbles in the system; mobile phase not degassed.[20][24]Degas the mobile phase and purge the pump.[20]
Column requires further equilibration.[24]Allow the column to equilibrate with the mobile phase for a longer period.
Contaminated detector cell or unstable lamp.[20]Flush the detector cell. Replace the detector lamp if its lifetime is exceeded.[20]
Peak Tailing Secondary interactions between the analyte and the column's stationary phase (e.g., basic compounds interacting with acidic silanol groups).[25]Add a mobile phase modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to suppress silanol interactions. Use a modern, high-purity "Type B" silica or end-capped column.[25]
Column void or contamination.[25]Replace the guard column or the analytical column.
Shifting Retention Times Inconsistent mobile phase composition or flow rate.[22]Prepare fresh mobile phase. Check the pump for leaks or malfunctions to ensure a consistent flow rate.[22]
Fluctuations in column temperature.[24]Use a column oven to maintain a stable temperature.[24]
Split or Broad Peaks Column overload.[26]Dilute the sample or inject a smaller volume.
Sample solvent is stronger than the mobile phase.[25][26]Dissolve the sample in the mobile phase whenever possible.[26]
Void at the column inlet.[25]Replace the column.
HPLC FAQs for this compound

Q: What is a good starting HPLC method for separating this compound from its reaction products? A: A reverse-phase method is highly suitable. The specific conditions will depend on the product's polarity, but a good starting point is provided in the table below.

ParameterRecommended Starting Condition
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Isocratic (e.g., 50:50 A:B) or a gradient (e.g., 20% to 80% B over 15 minutes)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25-30 °C

Q: My aromatic product peak is tailing significantly. What's the most likely cause and fix? A: For aromatic compounds, especially those containing basic nitrogen groups, peak tailing is often caused by secondary interactions with residual silanol groups on the silica-based column packing.[25] The first step is to check your mobile phase pH and consider adding a modifier like formic or trifluoroacetic acid to protonate the silanols and reduce these interactions.[25] If the problem persists, using a column with high-purity silica or one that is end-capped is recommended.[25]

Visualized Workflows

G General Workflow for Reaction Monitoring cluster_prep Preparation cluster_analysis Analysis cluster_results Interpretation Sample 1. Take Reaction Aliquot Prep 2. Dilute & Filter (HPLC) or Dilute (TLC) Sample->Prep Decision 3. Choose Method Prep->Decision TLC TLC: Spot Plate (SM, Co-spot, Rxn) Develop TLC: Develop Plate TLC->Develop HPLC HPLC: Inject Sample Run HPLC: Run Method HPLC->Run Visualize TLC: Visualize Spots (UV, Stain) Develop->Visualize Integrate HPLC: Integrate Peaks Run->Integrate Interpret 4. Interpret Results: - Reactant Consumption - Product Formation Visualize->Interpret Integrate->Interpret Decision->TLC Qualitative Decision->HPLC Quantitative

Workflow for monitoring a reaction with TLC or HPLC.

G Troubleshooting HPLC Peak Tailing for Aromatic Compounds Start Start: Peak Tailing Observed CheckSolvent Is sample dissolved in mobile phase? Start->CheckSolvent FixSolvent Action: Dissolve sample in mobile phase. CheckSolvent->FixSolvent No CheckpH Is mobile phase pH appropriate? (e.g., contains acid modifier) CheckSolvent->CheckpH Yes FixSolvent->CheckpH AddModifier Action: Add 0.1% Formic Acid or TFA to mobile phase. CheckpH->AddModifier No CheckColumn Is it a modern, end-capped, high-purity silica column? CheckpH->CheckColumn Yes AddModifier->CheckColumn ChangeColumn Action: Switch to an end-capped or high-purity silica column. CheckColumn->ChangeColumn No CheckOverload Is the column overloaded? CheckColumn->CheckOverload Yes ChangeColumn->CheckOverload DiluteSample Action: Dilute sample or reduce injection volume. CheckOverload->DiluteSample Yes Resolved Problem Resolved CheckOverload->Resolved No DiluteSample->Resolved

References

Validation & Comparative

A Comparative Analysis of 3,4,5-Trimethoxybenzonitrile and Other Benzonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,4,5-Trimethoxybenzonitrile and other selected benzonitrile derivatives—4-hydroxybenzonitrile, 2-chlorobenzonitrile, and 4-aminobenzonitrile. The focus is on their physicochemical properties and, most significantly, their roles as crucial pharmacophores and synthetic intermediates in the development of novel therapeutic agents, particularly in the realm of oncology. While direct biological activity data for these specific simple benzonitriles is limited, their structural motifs are integral to the efficacy of numerous potent drug candidates.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of these benzonitrile derivatives is essential for their application in chemical synthesis and drug design. These properties influence their reactivity, solubility, and handling in a laboratory setting.

PropertyThis compound4-Hydroxybenzonitrile2-Chlorobenzonitrile4-Aminobenzonitrile
Molecular Formula C₁₀H₁₁NO₃[1][2]C₇H₅NO[3]C₇H₄ClN[4][5]C₇H₆N₂[6][7]
Molecular Weight 193.20 g/mol [1][8][9]119.12 g/mol [3]137.56 g/mol [5]118.14 g/mol [7][10]
Melting Point 91-94 °C[8][9][11]110-113 °C[3][12]~40-42 °C[4]83-85 °C[10][13]
Boiling Point 180-185 °C at 10 mmHg[8][9][11]146 °C at 2 mmHg[3]~219-220 °C[4]Not readily available
Solubility Soluble in methanol.[14]Slightly soluble in water; soluble in methanol, acetone, ether, and chloroform.[3]Sparingly soluble in water; soluble in ethanol, methanol, ether, and chloroform.[4]Soluble in ethyl acetate, dichloromethane, and chloroform; insoluble in water.[13]
Appearance White to off-white crystalline powder.White crystalline solid.[6]Solid at room temperature.[4]White to light yellow crystalline solid.[6]

Biological Activity and Significance in Drug Development

The primary interest in these benzonitrile derivatives within drug development, particularly for this compound, lies in their use as foundational scaffolds for more complex and biologically active molecules.

The 3,4,5-Trimethoxyphenyl Moiety: A Key to Potent Anticancer Activity

The 3,4,5-trimethoxyphenyl (TMP) group, the core of this compound, is a well-established pharmacophore in the design of potent anticancer agents, especially those that target tubulin polymerization.[3][4] Tubulin is a critical protein that forms microtubules, essential components of the cytoskeleton involved in cell division.[15] By inhibiting tubulin polymerization, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.[4]

Numerous studies have demonstrated that incorporating the TMP moiety into various molecular scaffolds leads to compounds with significant tubulin polymerization inhibitory activity, often with IC₅₀ values in the nanomolar range.[16] For instance, derivatives of 2-phenylacrylonitrile containing the TMP group have shown potent inhibitory activity against cancer cell lines such as HCT116 and BEL-7402.[16]

While this compound itself is primarily a synthetic intermediate, its TMP core is vital for high-affinity binding to the colchicine-binding site on β-tubulin.[3] This makes it an invaluable starting material for the synthesis of next-generation cancer therapeutics.[3]

Other Benzonitrile Derivatives as Synthetic Intermediates
  • 4-Hydroxybenzonitrile: This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. The hydroxyl group can be a key point for further chemical modifications.

  • 2-Chlorobenzonitrile: It is a crucial intermediate in the production of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as agrochemicals.[17][18] Its applications extend to the synthesis of antimalarial drugs and dye intermediates.[18][19]

  • 4-Aminobenzonitrile: This derivative is utilized in the synthesis of pharmaceuticals and as a derivatization reagent in analytical chemistry.[13] Some of its derivatives have been investigated for antimicrobial and anticancer properties.[13]

Experimental Protocols

To assess the potential of new compounds derived from these benzonitrile scaffolds, standardized in vitro assays are employed. Below are detailed protocols for two fundamental experiments: the MTT assay for cytotoxicity and the tubulin polymerization assay.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[11][20]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate for 3-4 hours at 37°C.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm.[14]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain), a polymerization buffer (e.g., PIPES buffer), GTP, and MgCl₂. Keep all reagents on ice.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., colchicine) should be included.

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.[21]

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control. The IC₅₀ value for tubulin polymerization inhibition is the concentration of the compound that reduces the maximum rate of polymerization by 50%.

Visualizations

Signaling Pathway: Microtubule Dynamics

Microtubule-targeting agents interfere with the dynamic instability of microtubules, a process crucial for mitotic spindle formation and chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to a G2/M phase cell cycle arrest and ultimately apoptosis.

Microtubule_Dynamics_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Microtubule Dynamics cluster_2 Drug Intervention cluster_3 Cellular Response G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M Mitosis G2->M Spindle_Disruption Mitotic Spindle Disruption M->Spindle_Disruption Requires Functional Spindle Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Inhibitor Tubulin Polymerization Inhibitor (e.g., Colchicine Site Binders) Inhibitor->Tubulin Binds to Tubulin Inhibitor->Microtubule Inhibits Polymerization G2M_Arrest G2/M Arrest Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Assays cluster_1a Cytotoxicity Assay (MTT) cluster_1b Tubulin Polymerization Assay cluster_2 Data Analysis & Conclusion Start Start with Benzonitrile Derivative Synth Synthesize Novel Compound Start->Synth Stock Prepare Stock Solution (DMSO) Synth->Stock Treat_Cells Treat with Compound Stock->Treat_Cells Run_Assay Run Polymerization Assay with Compound Stock->Run_Assay Seed_Cells Seed Cancer Cells Seed_Cells->Treat_Cells MTT_Assay Perform MTT Assay Treat_Cells->MTT_Assay IC50_Cyto Determine IC50 (Cytotoxicity) MTT_Assay->IC50_Cyto Analyze Analyze and Compare IC50 Values IC50_Cyto->Analyze Prepare_Tubulin Prepare Purified Tubulin Prepare_Tubulin->Run_Assay IC50_Tubulin Determine IC50 (Tubulin Inhibition) Run_Assay->IC50_Tubulin IC50_Tubulin->Analyze Conclusion Draw Conclusions on Anticancer Potential Analyze->Conclusion

References

A Comparative Guide to the Synthesis of the 3,4,5-Trimethoxyphenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

The 3,4,5-trimethoxyphenyl group is a crucial pharmacophore found in a variety of biologically active molecules, including the potent anticancer agent combretastatin and the antibacterial drug trimethoprim. Its specific substitution pattern is key to the biological activity of these compounds. Consequently, efficient and scalable synthetic routes to molecules incorporating this moiety are of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative overview of common and alternative synthetic routes to access the 3,4,5-trimethoxyphenyl core, starting from readily available precursors such as gallic acid, vanillin, and syringaldehyde.

Comparison of Synthetic Routes

The choice of synthetic route to the 3,4,5-trimethoxyphenyl moiety is often dictated by factors such as the availability and cost of the starting material, the desired scale of the reaction, and considerations for environmental impact ("green chemistry"). Below is a summary of the key quantitative data for the most common synthetic strategies.

Starting MaterialKey Intermediate(s)Reagents & ConditionsOverall YieldAdvantagesDisadvantages
Gallic Acid 3,4,5-Trimethoxybenzoic acidDimethyl sulfate, baseHigh (industrially relevant)Well-established, efficient methylation.[1]Use of toxic dimethyl sulfate.
Vanillin 5-Bromovanillin, 4-Hydroxy-3,5-dimethoxybenzaldehyde1. Br₂, AcOH; 2. NaOMe, CuCl₂; 3. Dimethyl sulfate, NaOH, PTC~75% (3 steps)[2]Readily available and inexpensive starting material.[3]Multi-step process, use of bromine and copper catalyst.
Syringaldehyde 3,4,5-TrimethoxybenzaldehydeDimethyl sulfate, alkali, anhydrous solvent96.7-98.2%[4]High yield, can be a "green" process by avoiding high-salt wastewater.[4]Syringaldehyde may be less readily available than vanillin.

Visualizing the Synthetic Pathways

The following diagrams illustrate the reaction workflows for the synthesis of a key intermediate, 3,4,5-trimethoxybenzaldehyde, from vanillin and syringaldehyde, as well as the primary route from gallic acid to 3,4,5-trimethoxybenzoic acid.

vanillin_to_tmb vanillin Vanillin bromovanillin 5-Bromovanillin vanillin->bromovanillin Br₂, Acetic Acid (95% yield) syringaldehyde_intermediate 4-Hydroxy-3,5-dimethoxybenzaldehyde bromovanillin->syringaldehyde_intermediate NaOMe, CuCl₂, DMF/MeOH (83% yield) tmb 3,4,5-Trimethoxybenzaldehyde syringaldehyde_intermediate->tmb Dimethyl sulfate, NaOH, Phase-Transfer Catalyst (96% yield)

Caption: Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin.

syringaldehyde_to_tmb syringaldehyde Syringaldehyde Sodium Salt tmb 3,4,5-Trimethoxybenzaldehyde syringaldehyde->tmb Dimethyl sulfate, Alkali, Anhydrous Solvent (e.g., Toluene) (96.7-98.2% yield)

Caption: Green Synthesis of 3,4,5-Trimethoxybenzaldehyde from Syringaldehyde.

gallic_acid_to_tmba gallic_acid Gallic Acid tmba 3,4,5-Trimethoxybenzoic Acid gallic_acid->tmba Dimethyl sulfate, Base

Caption: Industrial Synthesis of 3,4,5-Trimethoxybenzoic Acid from Gallic Acid.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and adapting these synthetic routes. Below are protocols for the key transformations described above.

Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin[2]

This three-step synthesis provides an economically attractive route to 3,4,5-trimethoxybenzaldehyde.

Step 1: 5-Bromovanillin

  • To a solution of vanillin (15.2 g, 0.1 mol) in glacial acetic acid (75 ml), bromine (17.6 g, 0.11 mol) is added.

  • The reaction mixture is stirred for 1 hour at room temperature.

  • The mixture is then diluted with ice/water (200 ml).

  • The precipitated solid is filtered, washed with water, and dried to yield 5-bromovanillin.

  • Yield: 22.0 g (95%).

Step 2: 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)

  • Freshly cut sodium (4.9 g, 0.214 mol) is dissolved in dry methanol (100 ml).

  • After distilling off 30-35 ml of methanol, a solution of 5-bromovanillin (11.5 g, 0.05 mol) and anhydrous copper(II) chloride (0.4 equivalents) in dimethylformamide is added.

  • The mixture is heated at 100°C for 1 hour.

  • Work-up involves acidification, extraction, and purification to yield 4-hydroxy-3,5-dimethoxybenzaldehyde.

  • Yield: 83%.

Step 3: 3,4,5-Trimethoxybenzaldehyde

  • A mixture of 4-hydroxy-3,5-dimethoxybenzaldehyde (3.0 g, 0.0164 mol), sodium hydroxide (1.7 g, 0.0425 mol), dimethyl sulfate (3.1 g, 0.0246 mol), and a phase-transfer catalyst (e.g., Adogen 464, 0.2 g) in water (50 ml) and dichloromethane (50 ml) is vigorously stirred at room temperature.

  • After 16 hours, the organic layer is separated, washed, dried, and concentrated.

  • The crude product is purified to give 3,4,5-trimethoxybenzaldehyde.

  • Yield: 96%.

Green Synthesis of 3,4,5-Trimethoxybenzaldehyde from Syringaldehyde Sodium Salt[4]

This method is presented as a green process that improves yield and reduces waste.

  • Syringaldehyde sodium salt is added to a reaction kettle with a solvent (e.g., toluene, xylene) and an alkali (e.g., Na₂CO₃, K₂CO₃).

  • The mixture is heated to 80-160°C with stirring.

  • Dimethyl sulfate is added, and the reaction is maintained for 1-6 hours. The molar ratio of syringaldehyde sodium salt to dimethyl sulfate is 1:0.5-1.

  • The pH is monitored and maintained above 10 by adding more alkali if necessary.

  • After the reaction is complete, the mixture is filtered to remove sodium sulfate.

  • The organic mother liquor is subjected to reduced pressure distillation to recover the solvent for recycling and to isolate the product.

  • Yield: 96.7-98.2%.

Industrial Synthesis of 3,4,5-Trimethoxybenzoic Acid from Gallic Acid[1]

This is the primary industrial route for producing this key intermediate.

  • Gallic acid is reacted with a methylating agent, most commonly dimethyl sulfate.

  • The reaction is carried out in the presence of a base to neutralize the acidic byproducts.

  • Reaction conditions are carefully controlled to ensure complete methylation of all three hydroxyl groups.

  • Modern variations may explore greener methylating agents like dimethyl carbonate.

  • Following the reaction, the crude product is neutralized, filtered, and washed to yield purified 3,4,5-trimethoxybenzoic acid.

Conclusion

The synthesis of the 3,4,5-trimethoxyphenyl moiety can be achieved through various routes, each with its own set of advantages and disadvantages. The traditional and industrially favored method starting from gallic acid is highly efficient for producing 3,4,5-trimethoxybenzoic acid. For the synthesis of 3,4,5-trimethoxybenzaldehyde, the route from vanillin is attractive due to the low cost of the starting material, while the synthesis from syringaldehyde offers a high-yield, greener alternative. The choice of the optimal synthetic pathway will depend on the specific requirements of the research or manufacturing process, including cost, scale, and environmental considerations. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

References

A Comparative Guide to the Catalytic Efficacy in Reactions of 3,4,5-Trimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of catalytic systems for key transformations of 3,4,5-Trimethoxybenzonitrile, supported by experimental data to inform catalyst selection and reaction optimization.

This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its nitrile group and electron-rich aromatic ring offer multiple avenues for chemical modification. The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide provides a comparative overview of the efficacy of different catalysts for three key reactions of this compound: catalytic hydrogenation, catalytic cyclotrimerization, and catalytic hydrolysis.

Comparative Analysis of Catalytic Performance

The selection of an appropriate catalyst is paramount for achieving high yields and selectivities in the chemical transformations of this compound. The following table summarizes quantitative data for different catalysts in three principal reaction types.

Reaction TypeCatalystProductReaction ConditionsYield (%)Reaction Time (h)Key Observations
Catalytic Hydrogenation Raney Nickel(3,4,5-Trimethoxyphenyl)methanamineH₂ (pressure varies), Solvent (e.g., alcohol), optional NH₃Typically highVariableVersatile and cost-effective, but selectivity can be an issue.[1][2][3]
5% Palladium on Carbon (Pd/C)(3,4,5-Trimethoxyphenyl)methanamineH₂ (1-4 atm), Solvent (e.g., EtOH, MeOH), optional acid/baseGood to Excellent1 - 16Widely used for various hydrogenations; selectivity can be tuned with additives.[4][5][6][7]
Rhodium on Alumina (Rh/Al₂O₃)(3,4,5-Trimethoxyphenyl)methanamineH₂ (high pressure), Solvent, often with NH₃ or in a two-phase systemHighVariableHigh selectivity to primary amines, often used under more demanding conditions.[8][9][10]
Catalytic Cyclotrimerization Titanium (IV) Chloride (TiCl₄) based systems2,4,6-Tris(3,4,5-trimethoxyphenyl)-1,3,5-triazineHigh temperature (e.g., 150 °C), often solvent-freeModerate to Good~15Effective for the synthesis of symmetrically substituted triazines from benzonitriles.[11]
Yttrium (III) Triflate (Y(OTf)₃)2,4,6-Tris(3,4,5-trimethoxyphenyl)-1,3,5-triazineMilder conditions, solvent-free, microwave irradiation can accelerate the reactionModerate to GoodVariableA "green" chemistry approach with milder conditions compared to other Lewis acids.[12]
Cobalt-based catalysts (e.g., CpCo(CO)₂)2,4,6-Tris(3,4,5-trimethoxyphenyl)-1,3,5-triazineMicrowave-assisted, suitable for cross-cyclotrimerizationModerateVariableUseful for the synthesis of both symmetrical and unsymmetrical triazines.[13]
Catalytic Hydrolysis Acid or Base Catalysis (e.g., H₂SO₄, NaOH)3,4,5-TrimethoxybenzamideAqueous conditions, elevated temperaturesHighVariableStandard method for nitrile hydrolysis, though can require harsh conditions.
Metal Complexes (e.g., Copper (II))3,4,5-TrimethoxybenzamideMild pH and temperaturePotentially highVariableOffers a milder alternative to traditional acid/base hydrolysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the catalytic reactions of this compound.

Catalytic Hydrogenation to (3,4,5-Trimethoxyphenyl)methanamine

Catalyst: 10% Palladium on Carbon (Pd/C)

Procedure:

  • In a pressure vessel, a solution of this compound (1.0 g, 5.18 mmol) in methanol (50 mL) is prepared.

  • 10% Pd/C (100 mg, 10 wt%) is carefully added to the solution.

  • The vessel is sealed and purged with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 3 atm).

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 12 hours).

  • Upon completion, the vessel is carefully depressurized, and the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product, (3,4,5-trimethoxyphenyl)methanamine, which can be further purified by chromatography or crystallization.

Catalytic Cyclotrimerization to 2,4,6-Tris(3,4,5-trimethoxyphenyl)-1,3,5-triazine

Catalyst: Titanium Tetrachloride (TiCl₄) and Magnesium (Mg)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, this compound (1.0 g, 5.18 mmol), TiCl₄(THF)₂ (0.026 mmol, 0.5 mol%), and magnesium turnings (0.104 mmol, 2 mol%) are combined.

  • The reaction mixture is heated to 150 °C with stirring for 15 hours in the absence of a solvent.

  • After cooling to room temperature, the solid reaction mixture is dissolved in a suitable hot solvent (e.g., toluene).

  • The solution is filtered to remove any insoluble inorganic residues.

  • The filtrate is allowed to cool, inducing crystallization of the product, 2,4,6-Tris(3,4,5-trimethoxyphenyl)-1,3,5-triazine.

  • The crystals are collected by filtration, washed with a cold solvent, and dried.

Catalytic Hydrolysis to 3,4,5-Trimethoxybenzamide

Catalyst: Sulfuric Acid (H₂SO₄)

Procedure:

  • This compound (1.0 g, 5.18 mmol) is added to a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v, 20 mL).

  • The mixture is heated to reflux with stirring for a specified period (e.g., 2 hours).

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice-water.

  • The resulting precipitate, 3,4,5-Trimethoxybenzamide, is collected by filtration.

  • The solid is washed with cold water until the washings are neutral and then dried. Further purification can be achieved by recrystallization.

Visualizing Reaction Pathways and Workflows

To further elucidate the experimental processes and logical connections, the following diagrams are provided.

experimental_workflow cluster_hydrogenation Catalytic Hydrogenation cluster_cyclotrimerization Catalytic Cyclotrimerization start_H This compound reaction_H Hydrogenation (H₂, Solvent) start_H->reaction_H catalyst_H Catalyst (e.g., Pd/C) catalyst_H->reaction_H filtration_H Filtration reaction_H->filtration_H product_H (3,4,5-Trimethoxyphenyl)methanamine filtration_H->product_H start_C This compound (3 eq.) reaction_C Cyclotrimerization (Heat) start_C->reaction_C catalyst_C Catalyst (e.g., TiCl₄/Mg) catalyst_C->reaction_C workup_C Workup & Crystallization reaction_C->workup_C product_C 2,4,6-Tris(3,4,5-trimethoxyphenyl)- 1,3,5-triazine workup_C->product_C

Generalized workflow for catalytic reactions.

signaling_pathway cluster_pathway Catalyst Selection Logic target_product Desired Product primary_amine Primary Amine target_product->primary_amine Reduction triazine Symmetrical Triazine target_product->triazine Cyclization amide Amide target_product->amide Hydrolysis catalyst_H Raney Ni, Pd/C, Rhodium primary_amine->catalyst_H Select Catalyst catalyst_C Lewis Acids (Ti, Y), Co complexes triazine->catalyst_C Select Catalyst catalyst_A Acid/Base, Metal Complexes amide->catalyst_A Select Catalyst

Decision pathway for catalyst selection.

References

Purity Analysis of Synthesized 3,4,5-Trimethoxybenzonitrile Derivatives: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from discovery to market. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. 3,4,5-Trimethoxybenzonitrile and its derivatives are important structural motifs in medicinal chemistry, often serving as key building blocks for a variety of therapeutic agents.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Capillary Electrophoresis (CE)—for the purity assessment of a synthesized this compound derivative.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for purity determination.[2] Its versatility in handling a wide range of non-volatile and thermally labile compounds makes it particularly suitable for the analysis of complex organic molecules like substituted benzonitriles. The primary mode of separation for such compounds is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

While HPLC is a powerful tool, a multi-faceted approach to purity analysis often provides a more complete picture. Gas Chromatography is highly effective for the detection of volatile and semi-volatile impurities, such as residual solvents, which may not be readily detected by HPLC. Capillary Electrophoresis offers exceptionally high separation efficiency and can be a valuable alternative for resolving closely related impurities.

This guide presents illustrative experimental data to objectively compare the performance of these techniques and provides detailed methodologies to enable researchers to select and implement the most appropriate method for their specific needs.

Comparative Purity Analysis

The following table summarizes the hypothetical purity analysis of a synthesized batch of a this compound derivative using HPLC, GC, and CE. The data illustrates the strengths of each technique in detecting different types of impurities.

Analyte HPLC GC CE
Retention Time (min) Area % Retention Time (min) Area % Migration Time (min) Area %
Residual Solvent (Toluene)--3.450.08--
Starting Material (3,4,5-Trimethoxybenzaldehyde)4.210.25--5.120.26
Product (this compound Derivative) 6.83 99.52 8.92 99.92 6.45 99.49
Regioisomer Impurity6.950.239.05-6.580.25

Data Interpretation:

  • HPLC: Provides excellent separation of the main product from the non-volatile starting material and a closely eluting regioisomer impurity. The calculated purity is 99.52%.

  • GC: Is highly effective in detecting and quantifying the volatile residual solvent (Toluene), which is not observed in the HPLC analysis of the dissolved sample. However, it is not suitable for the non-volatile starting material and may not resolve the regioisomer from the main product.

  • CE: Demonstrates high resolving power, effectively separating the main product from the starting material and the regioisomer impurity, providing a purity assessment comparable to HPLC.

Experimental Workflows and Signaling Pathways

To visualize the analytical process, the following diagrams illustrate the experimental workflow for HPLC purity analysis and a conceptual representation of the logical relationship between the analytical techniques.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis weigh Accurately Weigh Sample and Reference Standard dissolve Dissolve in a Suitable Diluent (e.g., Acetonitrile/Water) weigh->dissolve filter Filter through a 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on a Reversed-Phase C18 Column inject->separate detect UV Detection at an Appropriate Wavelength separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (Area % Method) integrate->calculate report report calculate->report Final Purity Report Analytical_Techniques cluster_synthesis Synthesized Product cluster_analysis Purity Analysis Methods product Crude this compound Derivative hplc HPLC (Non-volatile impurities, Isomers) product->hplc gc GC (Volatile impurities, Residual Solvents) product->gc ce CE (High-resolution separation of charged/polar impurities) product->ce final_purity final_purity hplc->final_purity Comprehensive Purity Profile gc->final_purity ce->final_purity

References

Comparative Bioactivity of 3,4,5-Trimethoxybenzonitrile Analogs in Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore in the development of novel anticancer agents, largely due to its role in inhibiting tubulin polymerization.[1] This guide provides a comparative analysis of the bioactivity of various analogs derived from 3,4,5-trimethoxybenzonitrile, presenting key experimental data on their efficacy in different cancer cell lines. The information herein is intended to aid researchers in navigating the landscape of these promising compounds.

Quantitative Bioactivity Data of this compound Analogs

The cytotoxic effects of several this compound analogs have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following table summarizes the IC50 values for selected analogs.

Analog ClassCompoundCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]quinoxaline5hA549 (Lung)3.25[2]
5lA549 (Lung)1.34[2]
5oA549 (Lung)4.27[2]
5aA549 (Lung)3.53[2]
5aMDA-MB-231 (Breast)5.77[2]
5eA549 (Lung), MCF-7 (Breast), MDA-MB-231 (Breast)Broad-spectrum cytotoxicity[2]
Ciprofloxacin Chalcone HybridCCHHepG2 (Liver)22 (24h), 5.6 (48h)[3]
CCHMCF-7 (Breast)54 (24h), 11.5 (48h)[3]
Chalcone 1,2,4-Triazole22bMCF-7 (Breast)0.385[4]
22bMDA-MB-231 (Breast)0.765[4]
22bHL-60 (Leukemia)0.37[4]
3,4,5-trimethoxychalcones2cREH (Leukemia)0.73[5]
2cJurkat (Leukemia)0.50[5]
3aREH (Leukemia)1.05[5]
3aJurkat (Leukemia)1.20[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the bioactivity of this compound analogs.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a common technique to determine the distribution of cells in the different phases of the cell cycle.[7]

  • Cell Harvesting: Harvest the treated and untreated cells.

  • Fixation: Resuspend the cells in ice-cold PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Store the fixed cells at 4°C for at least 2 hours.[8]

  • Washing: Centrifuge the cells and wash with PBS to remove the ethanol.[8]

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[9]

  • Incubation: Incubate the cells in the dark for at least 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP).[10]

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.[10]

  • Initiation of Polymerization: Add the tubulin solution to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.[11]

  • Data Acquisition: Measure the increase in absorbance at 340 nm over time (e.g., every minute for 60-90 minutes) as an indicator of microtubule polymerization.[12]

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental procedures can facilitate a clearer understanding of the complex biological processes involved.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Bioactivity Assays cluster_endpoints Endpoints start Cancer Cell Lines (e.g., A549, MCF-7, HepG2) treatment Treatment with Analogs start->treatment mtt MTT Assay treatment->mtt flow Flow Cytometry treatment->flow tubulin Tubulin Polymerization Assay treatment->tubulin viability Cell Viability (IC50) mtt->viability cell_cycle Cell Cycle Arrest (G2/M) flow->cell_cycle inhibition Tubulin Inhibition tubulin->inhibition signaling_pathway cluster_drug_target Drug Interaction cluster_cellular_effects Cellular Effects drug This compound Analogs tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Inhibition microtubule Microtubule Polymerization Disruption tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) mitotic_arrest->apoptosome Intrinsic Pathway Activation caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to QSAR Studies of Anticancer Agents Featuring the 3,4,5-Trimethoxyphenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4,5-trimethoxyphenyl (TMP) moiety is a key pharmacophore in a multitude of potent anticancer agents, particularly those that function as tubulin polymerization inhibitors. Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in elucidating the structural requirements for the biological activity of these compounds, thereby guiding the design of more effective cancer therapeutics. This guide provides a comparative overview of QSAR studies on various derivatives containing the TMP group, with a focus on their anticancer properties.

Quantitative Data Summary

The following tables summarize key quantitative data from representative QSAR studies on anticancer agents containing the 3,4,5-trimethoxyphenyl group. These studies often focus on combretastatin analogues and other tubulin inhibitors.

Table 1: Comparison of QSAR Models for Anticancer Activity

Compound Series Target QSAR Model Type Key Statistical Parameters Reference
Combretastatin-like analoguesTubulin Assembly5D-QSARNot specified in abstract[1]
Quinoline derivativesTubulin Inhibition3D-QSAR (Pharmacophore-based)R² = 0.865, Q² = 0.718, F = 72.3[2]
Styrylquinoline derivativesTubulin Polymerization3D-QSAR (CoMFA/CoMSIA)CoMFA: q² = 0.86, r² = 0.934; CoMSIA: q² = 0.846, r² = 0.938[3]
1,2,3-Triazole derivativesCytotoxicity (HuCCA-1)2D-QSAR (MLR)Rcv = 0.8957, RMSEcv = 0.2562[4]
trans-Stilbene derivativesCYP1B1 Inhibition3D-QSARQ² = 0.554, r² (external validation) = 0.808[5]
Pyrimidine derivativesSrc Inhibition (TNBC cells)3D-QSAR (CoMFA/CoMSIA/Topomer CoMFA)CoMFA: q² = 0.698/0.719, r² = 0.994/0.991; CoMSIA: q² = 0.73/0.684, r² = 0.991/0.985[6]
1,2,4-Triazole derivativesAnticancer Activity3D-QSAR (kNN-MFA)pred r² = 0.8417[7]

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of TMP-Containing Compounds

Descriptor Type Specific Descriptors Relevance to Anticancer Activity
Electronic Steric, Electrostatic FieldsInfluence binding affinity with the target protein.
Hydrophobic Hydrophobic FieldsCrucial for interactions within the often-hydrophobic binding pockets of targets like tubulin.
Steric Steric Fields, Molar RefractivityThe size and shape of substituents can dictate the fit within the binding site.
Topological Connectivity indicesDescribe the atomic arrangement and branching of the molecule.

Experimental Protocols

The methodologies employed in QSAR studies are critical for the reliability and reproducibility of the findings. Below are detailed protocols for key experiments typically cited in such studies.

1. In Vitro Cytotoxicity Assay (SRB Assay)

The antiproliferative properties of the synthesized compounds are commonly evaluated using the sulforhodamine B (SRB) assay.

  • Cell Culture: Human cancer cell lines (e.g., SW480, SW620, PC3, HepG2, MDA-MB-231, A549) and a non-tumor cell line (e.g., HaCaT) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8]

  • Compound Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Cell Fixation and Staining: After incubation, cells are fixed with trichloroacetic acid, washed, and stained with sulforhodamine B dye.

  • Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured spectrophotometrically at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[8]

2. Tubulin Polymerization Assay

This assay assesses the ability of compounds to inhibit the polymerization of tubulin, a key mechanism for many anticancer agents containing the TMP moiety.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a suitable buffer is prepared.

  • Initiation of Polymerization: The mixture is incubated at 37°C to initiate tubulin polymerization.

  • Compound Addition: Test compounds are added to the reaction mixture at various concentrations.

  • Monitoring Polymerization: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined.[9]

3. 3D-QSAR Modeling Protocol

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed.

  • Dataset Preparation: A dataset of compounds with their corresponding biological activities (e.g., pIC50) is compiled. The dataset is typically divided into a training set for model generation and a test set for validation.[6]

  • Molecular Modeling and Alignment: The 3D structures of the compounds are generated and optimized. A common alignment rule is established, often based on a common scaffold or by docking into the target's active site.

  • Descriptor Calculation: For each molecule, steric and electrostatic fields (CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (CoMSIA) are calculated at various grid points surrounding the aligned molecules.

  • Model Generation: Partial Least Squares (PLS) regression is used to correlate the calculated descriptor fields with the biological activities of the training set compounds.[6]

  • Model Validation: The predictive power of the generated QSAR model is assessed using internal validation (e.g., leave-one-out cross-validation, yielding q²) and external validation with the test set (yielding r²_pred).[6]

Visualizations of Key Processes

General Workflow of a QSAR Study

G A Data Collection (Chemical Structures & Biological Activity) B Molecular Descriptor Calculation (2D, 3D, etc.) A->B C Data Splitting (Training and Test Sets) B->C D Model Generation (e.g., MLR, PLS, CoMFA) C->D E Model Validation (Internal & External) D->E F Prediction for New Compounds E->F

Caption: A typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Signaling Pathway Targeted by Tubulin Inhibitors

G cluster_cell Cell Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle Mitosis Mitosis MitoticSpindle->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Arrest Leads to Inhibitor TMP-Containing Inhibitor (e.g., Combretastatin Analogue) Inhibitor->Tubulin Binds to Colchicine Site

Caption: Mechanism of action for tubulin inhibitors containing the 3,4,5-trimethoxyphenyl moiety.

References

Unveiling Molecular Architecture: A Comparative Guide to the Characterization of 3,4,5-Trimethoxybenzonitrile Reaction Products Using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of reaction products is a critical step in the synthesis of novel therapeutics. This guide provides a comprehensive comparison of the characterization of a key reaction product of 3,4,5-Trimethoxybenzonitrile, 3,4,5-Trimethoxybenzoic acid, with an alternative starting material, Gallic Acid, utilizing two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.

This compound is a valuable building block in medicinal chemistry, prized for its versatile nitrile group and the electron-rich trimethoxyphenyl moiety, which is a common feature in many biologically active molecules, including anticancer and antimicrobial agents.[1][2] A primary and informative reaction of this precursor is the hydrolysis of the nitrile group to yield 3,4,5-Trimethoxybenzoic acid.

This guide will delve into the detailed 2D NMR analysis of 3,4,5-Trimethoxybenzoic acid, providing a clear pathway for its structural verification. Furthermore, we will compare this with the characterization of Gallic Acid, a common and naturally derived precursor that can also lead to the synthesis of 3,4,5-Trimethoxybenzoic acid through methylation.[3][4] This comparative approach offers valuable insights into the spectroscopic nuances of these closely related and pharmaceutically relevant compounds.

Comparative 2D NMR Data for Structural Elucidation

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the connectivity within a molecule. Below is a summary of expected 2D NMR data for 3,4,5-Trimethoxybenzoic acid.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for 3,4,5-Trimethoxybenzoic Acid

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY Correlations (¹H-¹H)HSQC Correlations (¹H-¹³C)HMBC Correlations (¹H-¹³C)
1-~167---
2, 6~7.3~107-(7.3, 107)C-1, C-3, C-4, C-5, C-7, C-8
3, 5-~153---
4-~142---
7 (para-OCH₃)~3.9~56-(3.9, 56)C-4
8 (meta-OCH₃)~3.8~61-(3.8, 61)C-3, C-5

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for acquiring 2D NMR spectra for the characterization of small organic molecules like 3,4,5-Trimethoxybenzoic acid.

Sample Preparation
  • Dissolve 10-20 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Ensure the sample height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically ~4-5 cm).

2D NMR Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

COSY (¹H-¹H Correlation Spectroscopy):

  • Pulse Program: Standard cosygpppqf or equivalent.

  • Spectral Width: 10-12 ppm in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Number of Scans: 2-4 per increment.

  • Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard hsqcedetgpsisp2.3 or equivalent for multiplicity editing.

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 0-180 ppm.

  • Number of Increments: 128-256 in the indirect dimension (t₁).

  • Number of Scans: 4-8 per increment.

  • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard hmbcgplpndqf or equivalent.

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 0-200 ppm.

  • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Number of Scans: 8-16 per increment.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Set to an optimized value, typically between 6-10 Hz, to observe 2- and 3-bond correlations.

Workflow for Structural Characterization

The logical flow of experiments and data analysis is crucial for efficient and accurate structure determination.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Elucidation cluster_comparison Comparative Analysis start This compound Reaction purification Purification of Product start->purification nmr_1d 1D NMR (¹H, ¹³C) purification->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d assign_1d Initial ¹H & ¹³C Assignments nmr_2d->assign_1d correlate_2d Analyze 2D Correlations assign_1d->correlate_2d structure Final Structure Confirmation correlate_2d->structure alt_product Characterization of Alternative Product (e.g., from Gallic Acid) structure->alt_product compare Compare Spectroscopic Data alt_product->compare

Caption: Workflow for the characterization of this compound reaction products.

Comparison with an Alternative: Gallic Acid

Gallic acid (3,4,5-trihydroxybenzoic acid) is a common starting material in the synthesis of various pharmaceuticals and can be a precursor to 3,4,5-trimethoxybenzoic acid via methylation.[3] Characterizing gallic acid itself by 2D NMR provides a valuable comparison point.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Gallic Acid

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-~170
2, 6~7.0~110
3, 5-~146
4-~139
OH (phenolic)~9.0-10.0 (broad)-
COOH~12.0-13.0 (broad)-

Note: Chemical shifts are approximate and highly dependent on solvent and pH.

The key differences in the NMR spectra of gallic acid compared to 3,4,5-trimethoxybenzoic acid are:

  • Absence of Methoxy Signals: Gallic acid will not show the characteristic sharp singlets for the methoxy protons around 3.8-3.9 ppm or the corresponding carbon signals around 56-61 ppm.

  • Presence of Hydroxyl Protons: The phenolic and carboxylic acid protons of gallic acid will appear as broad signals at lower field, which will readily exchange with D₂O.

  • Aromatic Proton Shift: The aromatic protons of gallic acid are typically found at a slightly higher field (lower ppm) compared to its trimethoxy counterpart due to the electronic effects of the hydroxyl groups.

By comparing the 2D NMR data of the reaction product with the data for both the starting material (this compound) and the alternative precursor (Gallic Acid), researchers can unequivocally confirm the successful transformation and purity of their synthesized compounds, a critical step in the drug development pipeline.

References

Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling with 3,4,5-Trimethoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. Isotopic labeling stands as a powerful tool in these investigations, offering a window into the dynamic processes that govern molecular transformations. This guide provides a comparative analysis of isotopic labeling strategies using compounds containing the 3,4,5-trimethoxyphenyl moiety, a common structural motif in pharmaceuticals and biologically active molecules. By examining the use of deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) labeling, this document aims to equip researchers with the knowledge to select the optimal isotopic approach for their mechanistic studies.

While direct isotopic labeling studies on 3,4,5-trimethoxybenzonitrile are not extensively documented in publicly available literature, the broader class of compounds bearing the 3,4,5-trimethoxyphenyl group serves as an excellent model for comparing different isotopic labeling techniques. These techniques are instrumental in elucidating reaction pathways, determining rate-limiting steps, and understanding enzyme mechanisms.

Performance Comparison of Isotopic Labels

The choice of isotope—typically deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)—hinges on the specific mechanistic question at hand. Each isotope offers unique advantages and is detected by different analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isotopic LabelTypical Application in Mechanistic StudiesKey Performance MetricsAnalytical Techniques
Deuterium (²H) Kinetic Isotope Effect (KIE) studies to identify bond-breaking in the rate-determining step. Tracing metabolic pathways.KIE Value: Typically > 2 for primary KIEs. Isotopic Enrichment: > 95% is readily achievable.NMR, Mass Spectrometry
Carbon-13 (¹³C) Elucidating skeletal rearrangements and biosynthetic pathways. Probing for decarboxylation or carbon-carbon bond cleavage.Isotopic Enrichment: High enrichment (>99%) is commercially available for specific positions. Positional Analysis: NMR provides precise location of the label.¹³C NMR, Mass Spectrometry
Nitrogen-15 (¹⁵N) Investigating reactions involving nitrogen-containing functional groups (e.g., amides, amines, nitriles). Studying enzyme-substrate interactions.Isotopic Enrichment: High enrichment (>98%) is achievable. Low Natural Abundance: Minimizes background signal.¹⁵N NMR, Mass Spectrometry

Delving into Mechanistic Insights with Isotopic Labeling

Deuterium Labeling and the Kinetic Isotope Effect

Deuterium labeling is a cornerstone of mechanistic chemistry, primarily through the measurement of the Kinetic Isotope Effect (KIE). The KIE is the ratio of the reaction rate of a compound with a lighter isotope (e.g., ¹H) to that of its counterpart with a heavier isotope (e.g., ²H). A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the rate-determining step of the reaction.

For instance, in the oxidation of a hypothetical 3,4,5-trimethoxybenzyl alcohol to the corresponding aldehyde, replacing the hydrogen on the benzylic carbon with deuterium would allow for the determination of the KIE. A large KIE would suggest that the C-H bond cleavage is central to the slowest step of the reaction, providing crucial evidence for a hydride transfer mechanism.

Experimental Protocol: Synthesis of Deuterium-Labeled 3,4,5-Trimethoxybenzaldehyde

A common method for introducing deuterium at a specific position is through the reduction of a suitable precursor with a deuterated reducing agent.

  • Starting Material: 3,4,5-Trimethoxybenzoyl chloride.

  • Reducing Agent: Sodium borodeuteride (NaBD₄).

  • Procedure:

    • Dissolve 3,4,5-trimethoxybenzoyl chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium borodeuteride in an appropriate solvent (e.g., ethanol-d1).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with D₂O.

    • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

    • Purify the resulting deuterated 3,4,5-trimethoxybenzyl alcohol by column chromatography.

    • The alcohol can then be oxidized to the desired aldehyde using standard oxidation protocols.

  • Analysis: The percentage of deuterium incorporation can be quantified using ¹H NMR spectroscopy by comparing the integration of the benzylic proton signal to a known internal standard, or by mass spectrometry.

Visualization of a Typical Experimental Workflow for KIE Measurement

KIE_Workflow cluster_synthesis Synthesis of Labeled Compound cluster_kinetic_assay Kinetic Assay cluster_data_analysis Data Analysis Start 3,4,5-Trimethoxybenzoyl chloride Reduction Reduction with NaBD4 Start->Reduction Purification1 Purification of Deuterated Alcohol Reduction->Purification1 Oxidation Oxidation Purification1->Oxidation Purification2 Purification of Deuterated Aldehyde Oxidation->Purification2 ReactionD Reaction with deuterated substrate Purification2->ReactionD ReactionH Reaction with unlabeled substrate Analysis Monitor reaction progress (e.g., UV-Vis, HPLC) ReactionH->Analysis ReactionD->Analysis RateConstants Determine rate constants (kH and kD) Analysis->RateConstants KIE Calculate KIE (kH / kD) RateConstants->KIE

Workflow for determining the kinetic isotope effect.
Carbon-13 Labeling for Pathway Elucidation

¹³C labeling is invaluable for tracing the fate of carbon atoms through a reaction sequence. By strategically placing a ¹³C atom in a reactant, researchers can follow its position in the products and intermediates using ¹³C NMR and mass spectrometry. This is particularly useful for studying rearrangements and complex biosynthetic pathways.

For example, if a reaction involving a 3,4,5-trimethoxyphenyl derivative is suspected to proceed through a ring-expansion or rearrangement, labeling one of the aromatic carbons with ¹³C would allow for the definitive tracking of that carbon's final position in the product, confirming or refuting the proposed mechanism.

Experimental Protocol: ¹³C Labeling of an Aromatic Ring

Synthesizing a specifically ¹³C-labeled aromatic ring often requires a multi-step synthesis starting from a simple, commercially available ¹³C-labeled precursor.

  • ¹³C Source: A common starting material is a ¹³C-labeled methyl iodide (¹³CH₃I) or barium carbonate (Ba¹³CO₃).

  • Synthetic Strategy: A convergent synthesis is often employed, where the ¹³C label is incorporated early and the aromatic ring is constructed in subsequent steps. For instance, a labeled building block could be used in a cross-coupling reaction to form the desired substituted benzene ring.

  • Analysis: The position and enrichment of the ¹³C label are confirmed by ¹³C NMR, where the labeled carbon will exhibit a significantly enhanced signal and potentially show coupling to adjacent protons. Mass spectrometry will show a molecular ion peak shifted by one mass unit.

Visualization of a General Isotopic Labeling and Analysis Workflow

Isotope_Workflow Start Unlabeled Precursor Labeling Introduction of Isotopic Label (e.g., 2H, 13C, 15N) Start->Labeling Labeled_Compound Purified Labeled Compound Labeling->Labeled_Compound Reaction Chemical or Enzymatic Reaction Labeled_Compound->Reaction Products Reaction Products Reaction->Products Analysis Analytical Detection (NMR, Mass Spectrometry) Products->Analysis Mechanism Elucidation of Reaction Mechanism Analysis->Mechanism

General workflow for a mechanistic study using isotopic labeling.
Nitrogen-15 Labeling for Investigating Nitrogen Chemistry

For reactions involving nitrogen-containing functional groups, such as the nitrile in this compound or an amide derivative, ¹⁵N labeling is the method of choice. The low natural abundance of ¹⁵N (0.37%) means that ¹⁵N-labeled compounds provide a strong, unambiguous signal in ¹⁵N NMR and mass spectrometry.

A mechanistic study on the hydrolysis of a benzamide derivative could utilize ¹⁵N labeling to probe the fate of the nitrogen atom. For example, it could help differentiate between a mechanism where the C-N bond is cleaved directly versus one involving an intermediate where the nitrogen atom is transferred.

Experimental Protocol: ¹⁵N Labeling of a Benzamide

  • ¹⁵N Source: ¹⁵N-labeled ammonia (¹⁵NH₃) or an ammonium salt (e.g., ¹⁵NH₄Cl) is a common starting material.

  • Procedure:

    • Convert the corresponding carboxylic acid (e.g., 3,4,5-trimethoxybenzoic acid) to its acid chloride.

    • React the acid chloride with ¹⁵N-labeled ammonia or an amine to form the ¹⁵N-labeled amide.

    • Purify the product by crystallization or chromatography.

  • Analysis: ¹⁵N NMR will show a characteristic chemical shift for the amide nitrogen. Mass spectrometry will confirm the incorporation of the ¹⁵N atom by a one-mass-unit shift in the molecular ion and in nitrogen-containing fragments.

Concluding Remarks

The selection of an isotopic labeling strategy for mechanistic investigations is a critical decision that directly impacts the quality and interpretability of the experimental results. For studying C-H bond cleavage in the rate-determining step of reactions involving 3,4,5-trimethoxyphenyl compounds, deuterium labeling coupled with KIE measurements is the gold standard. To trace the carbon skeleton and investigate rearrangements, ¹³C labeling provides unparalleled insights. For reactions centered on nitrogen-containing functional groups, ¹⁵N labeling offers high sensitivity and specificity. By carefully considering the mechanistic question and the strengths of each isotopic label, researchers can design powerful experiments to illuminate the intricate details of chemical and biological transformations.

Safety Operating Guide

Proper Disposal of 3,4,5-Trimethoxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 3,4,5-Trimethoxybenzonitrile must adhere to strict disposal procedures to ensure personnel safety and environmental compliance. This compound is classified as hazardous, and its disposal is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][2] Improper disposal can lead to significant health risks and environmental contamination.

Immediate Safety and Disposal Procedures

As a substance harmful if swallowed, in contact with skin, or inhaled, and a cause of skin and eye irritation, this compound requires careful handling during disposal.[3] All chemical waste is to be considered hazardous and managed through an established Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal company.[1][2][4] Under no circumstances should this chemical be disposed of in regular trash or down the sewer system without explicit written permission from EHS.[1][5]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated labware and spill cleanup materials, as hazardous.[4][6]

    • Segregate this waste from other chemical waste streams to avoid incompatible mixtures.[4]

  • Containerization:

    • Use a suitable, leak-proof container for collecting the waste. Plastic containers are often preferred over glass when chemically compatible.[1][4]

    • Ensure the container is in good condition, with no leaks or rust.[4]

    • Do not overfill liquid waste containers; a general guideline is to fill to no more than 75% capacity to allow for vapor expansion.[7]

    • Keep the waste container securely closed except when adding waste.[2][4]

  • Labeling:

    • As soon as waste is added, label the container with a hazardous waste tag.[1][6]

    • The label must include the full chemical name "this compound," the quantity of waste, the date of generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information.[1]

    • Clearly mark the container with the words "Hazardous Waste" and select the appropriate hazard pictograms.[1]

  • Storage:

    • Store the labeled hazardous waste container in a designated, well-ventilated area.[8]

    • Ensure secondary containment is used to capture any potential leaks.[6]

  • Disposal Arrangement:

    • Submit a completed hazardous waste information form to your institution's EHS office.[1]

    • The EHS office will arrange for the collection and proper disposal of the waste. Do not transport hazardous waste yourself.[6]

  • Empty Container Disposal:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[4][6]

    • The rinsate must be collected and disposed of as hazardous waste.[4][6][9]

    • After triple-rinsing, deface the original label, and the container may then be disposed of as regular trash.[6]

Hazard Data for this compound

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationWarning

Data sourced from Sigma-Aldrich Safety Data Sheet.

Experimental Protocols

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Is the waste contaminated labware or an empty container? B->C D Place solid/liquid waste in a designated hazardous waste container. C->D No E Triple-rinse the container with a suitable solvent. C->E Yes H Securely close and label the hazardous waste container. D->H F Collect rinsate as hazardous waste. E->F G Deface label and dispose of container in regular trash. E->G F->H I Store in a designated, ventilated area with secondary containment. H->I J Contact EHS for waste pickup. I->J K EHS manages final disposal. J->K

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3,4,5-Trimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for the handling of 3,4,5-Trimethoxybenzonitrile (CAS No. 1885-35-4). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation, as well as respiratory irritation.[1]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound and its parent compound, Benzonitrile, for reference.

ParameterValueNotes and References
Chemical Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 91-94 °C
Boiling Point 180-185 °C at 10 mmHg
OSHA Permissible Exposure Limit (PEL) for Benzonitrile 5 ppm (14 mg/m³) (Vacated)As a proxy. No specific PEL for this compound.
NIOSH Immediately Dangerous to Life or Health (IDLH) for Benzonitrile 14 ppmAs a proxy.[2][3]
Glove Material Recommendation Nitrile RubberProvides good resistance to many acids and solvents. Butyl rubber is recommended for extended contact with aromatic compounds.[4][5][6]
Glove Breakthrough Time Not specifically tested for this compound.For incidental contact, nitrile gloves are appropriate. For extended contact or immersion, consider more resistant materials like Viton or use thicker nitrile gloves and change them frequently.[7]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is paramount when handling this compound. The following workflow outlines the decision-making process for choosing the correct level of protection.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_equipment Required Equipment Start Start: Handling this compound Task Identify Handling Task Start->Task Quantity Determine Quantity Handled Task->Quantity Spill Spill or Uncontrolled Release Task->Spill Spill Routine Routine Lab Work (Small Quantities) Quantity->Routine < 10g LargeScale Large Scale / High Concentration Quantity->LargeScale > 10g or high concentration RoutinePPE Standard Lab Coat Nitrile Gloves Safety Glasses with Side Shields Routine->RoutinePPE SpillPPE Chemical Resistant Coveralls Double Nitrile or Butyl Gloves Chemical Splash Goggles Face Shield N95 Respirator Spill->SpillPPE LargeScalePPE Chemical Resistant Suit Butyl Gloves Chemical Splash Goggles Face Shield Full-face Respirator with Organic Vapor Cartridge LargeScale->LargeScalePPE

Caption: PPE selection workflow based on the task and quantity of this compound.

Experimental Protocol: Synthesis of a Quinazoline Derivative

This compound is a valuable precursor in the synthesis of various heterocyclic compounds, including quinazolines, which are of interest in medicinal chemistry.[8][9][10][11][12] The following is a representative protocol for the synthesis of a quinazoline derivative.

Reaction: Synthesis of 2-Amino-6,7,8-trimethoxyquinazoline from this compound.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (for drying)

  • Silica gel (for chromatography)

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add this compound (1.93 g, 10 mmol), guanidine hydrochloride (1.43 g, 15 mmol), and anhydrous ethanol (50 mL).

  • Initiation: While stirring, slowly add sodium ethoxide (1.02 g, 15 mmol) to the mixture. The reaction is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, quench the reaction by slowly adding 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-Amino-6,7,8-trimethoxyquinazoline.

Spill and Disposal Plan

Spill Response

In the event of a spill of this compound powder, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don Appropriate PPE: Before cleanup, don the appropriate PPE as outlined in the PPE selection workflow for spills (chemical resistant coveralls, double nitrile or butyl gloves, chemical splash goggles, face shield, and an N95 respirator).

  • Contain the Spill: Cover the spill with a chemical absorbent pad to prevent the powder from becoming airborne.

  • Decontamination: Gently wet the absorbent pad with a suitable solvent (e.g., isopropanol) to dampen the powder.

  • Collect Waste: Carefully scoop the dampened powder and absorbent material into a labeled hazardous waste container.

  • Clean the Area: Wipe the spill area with a wet cloth, then with soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: Dispose of all contaminated materials according to the disposal plan below.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

Disposal_Plan Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_collection Collection and Labeling cluster_disposal Final Disposal Start Start: Generation of Waste SolidWaste Solid Waste (Unused chemical, contaminated PPE, spill debris) Start->SolidWaste LiquidWaste Liquid Waste (Reaction mixtures, solvent rinses) Start->LiquidWaste CollectSolid Collect in a designated, sealed, and labeled hazardous waste container for solids. SolidWaste->CollectSolid CollectLiquid Collect in a designated, sealed, and labeled hazardous waste container for liquids. LiquidWaste->CollectLiquid Labeling Label container with: 'Hazardous Waste' 'this compound' List of all components and concentrations Date of accumulation start CollectSolid->Labeling CollectLiquid->Labeling EHS Contact Environmental Health & Safety (EHS) for pickup. Labeling->EHS Transport Waste is transported by a licensed hazardous waste contractor. EHS->Transport Incineration Disposal via high-temperature incineration at a licensed facility. Transport->Incineration

Caption: Step-by-step disposal plan for waste containing this compound.

Waste Classification:

While this compound is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it may be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[13][14][15][16][17][18][19][20] Given its toxicity, it is prudent to manage it as a hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures. Never dispose of this compound down the drain or in regular trash.[21]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Trimethoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3,4,5-Trimethoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.